Product packaging for H-His(Trt)-OH(Cat. No.:CAS No. 35146-32-8)

H-His(Trt)-OH

Cat. No.: B554886
CAS No.: 35146-32-8
M. Wt: 397.5 g/mol
InChI Key: BSZQZNOAYQCQFZ-QHCPKHFHSA-N
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Description

H-His(Trt)-OH, also known as Nim-Trityl-L-histidine, is a protected amino acid derivative essential for peptide synthesis. With the CAS Number 35146-32-8 and a molecular formula of C25H23N3O2 (MW: 397.5 g/mol), it serves as a critical building block in the construction of peptides, particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The core research value of this compound lies in its trityl (Trt) protecting group, which is strategically attached to the imidazole nitrogen of the histidine side chain. This protection is crucial for preventing racemization and the formation of undesirable side-products during the coupling reactions of peptide synthesis, thereby ensuring the synthesis of peptides with high chiral purity and correct sequence . The mechanism of action involves the bulky trityl group shielding the reactive nitrogen atom on the histidine ring. This prevents side reactions when the carboxylic acid group is activated for coupling to the next amino acid in the chain. The trityl group is considered an attractive protecting group because it can be removed under mild acidic conditions, offering excellent orthogonality in complex multi-step syntheses . Its primary application is in solid-phase peptide synthesis (SPPS) for the production of bioactive peptides and proteins that contain histidine residues . It is also a valuable reagent in medicinal chemistry research for developing novel therapeutic peptides, such as cationic antimicrobial peptides, where the precise incorporation of histidine is often critical for biological activity . The compound typically appears as a white to off-white solid and is soluble in common peptide synthesis solvents like dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO) . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23N3O2 B554886 H-His(Trt)-OH CAS No. 35146-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQZNOAYQCQFZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428597
Record name H-His(Trt)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35146-32-8
Record name 1-(Triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35146-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-His(Trt)-OH
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Record name L-Histidine, 1-(triphenylmethyl)
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Foundational & Exploratory

A Technical Guide to N-α-H-N-im-trityl-L-histidine (H-His(Trt)-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-His(Trt)-OH, a critical building block in synthetic peptide chemistry. We will delve into its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols and workflow visualizations to support advanced research and development.

Core Concepts: Structure and Function

This compound, systematically named (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid, is a derivative of the amino acid L-histidine.[1][2] Its defining feature is the trityl (Trt) group, a bulky triphenylmethyl substituent, attached to the imidazole side chain's nitrogen atom. This protection strategy is fundamental in peptide synthesis for several reasons:

  • Prevention of Side Reactions: The imidazole side chain of histidine is nucleophilic and can participate in undesirable side reactions during peptide coupling, such as acylation. The trityl group sterically hinders and electronically deactivates the imidazole ring, preventing these reactions.[3]

  • Suppression of Racemization: Histidine is particularly susceptible to racemization (conversion from the L- to the D-enantiomer) during the activation step of peptide coupling.[3][4] While not eliminating the risk entirely, side-chain protection with a bulky group like trityl is a key strategy to minimize this epimerization.

The trityl group is classified as an acid-labile protecting group, meaning it can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. This compatibility makes its N-α-Fmoc protected form, Fmoc-His(Trt)-OH, exceptionally useful in the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Physicochemical Properties

The properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource
CAS Number 35146-32-8
Molecular Formula C25H23N3O2
Molecular Weight 397.47 g/mol
Appearance White to off-white solid powder
Melting Point 210 °C
Solubility Good solubility in water; also soluble in organic solvents.
IUPAC Name (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in its N-α-Fmoc protected form, Fmoc-His(Trt)-OH, for incorporation into a growing peptide chain during SPPS. The workflow involves sequential steps of deprotection, activation, and coupling.

spss_workflow cluster_resin Solid Support (Resin) cluster_process SPPS Cycle for Histidine Incorporation Resin Resin-Peptide(n) Deprotection Fmoc Deprotection Resin->Deprotection 1. Piperidine 20% Piperidine in DMF Piperidine->Deprotection FmocHis Fmoc-His(Trt)-OH Activation Amino Acid Activation FmocHis->Activation Activator Activating Agent (e.g., HBTU/DIPEA) Activator->Activation Coupling Coupling Reaction Deprotection->Coupling 2. Free N-terminus Activation->Coupling 3. Activated His Washing Washing Coupling->Washing 4. Washing->Resin 5. Resin-Peptide(n+1)

Figure 1. Workflow for incorporating Fmoc-His(Trt)-OH in SPPS.

Experimental Protocols

The following protocols are generalized and should be optimized based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Coupling of Fmoc-His(Trt)-OH in Automated SPPS

This protocol describes a typical coupling cycle for incorporating a histidine residue using Fmoc-His(Trt)-OH on an automated peptide synthesizer.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-His(Trt)-OH

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Activating Agent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or equivalent.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF

  • Washing Solvent: DMF

Methodology:

  • Fmoc Deprotection: The resin-bound peptide is treated with the deprotection solution (20% piperidine in DMF) for a specified period (e.g., 5-10 minutes) to remove the N-terminal Fmoc group from the growing peptide chain. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc adducts.

  • Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH (e.g., 3-5 equivalents relative to resin loading) is pre-dissolved in DMF. The activating agent (e.g., HBTU, ~3-5 eq.) and a base (e.g., DIPEA, ~6-10 eq.) are added to the amino acid solution. To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can be included. The mixture is allowed to pre-activate for several minutes.

  • Coupling: The activated Fmoc-His(Trt)-OH solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

  • Washing: Following the coupling reaction, the resin is extensively washed with DMF to remove excess reagents and soluble byproducts.

  • Cycle Repetition: The process is repeated for the subsequent amino acids in the peptide sequence.

Protocol 2: Synthesis of Trt-His(Trt)-OH

For context, the following is a summarized laboratory method for the direct preparation of N,Nim-ditritylhistidine (Trt-His(Trt)-OH), which illustrates the tritylation process.

Materials:

  • L-histidine

  • Triphenylmethyl chloride (Trityl chloride, TrCl)

  • Anhydrous zinc chloride (ZnCl2)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN)

  • Citric acid

Methodology:

  • Reaction Setup: Histidine (1.3 mmol) is added to a solution of triphenylmethyl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL). The mixture is stirred at 30-35°C.

  • Basification: After the initial reaction (approx. 10 minutes), triethylamine (5.2 mmol) is added rapidly, resulting in a clear solution.

  • Precipitation: The solution is stirred for 15 minutes and then poured into 200 mL of water under vigorous stirring.

  • pH Adjustment & Isolation: The pH of the aqueous mixture is adjusted to 3-4 with citric acid to induce precipitation. The resulting suspension is stirred for another 15 minutes.

  • Purification: The solid is collected by filtration and washed with water. The crude product is then dissolved in acetonitrile, leading to the precipitation of a crystalline solid, which is filtered and washed with MeCN to yield the final product.

Key Considerations and Challenges

While the trityl group is highly effective, researchers must be aware of potential challenges:

  • Racemization: Despite protection, histidine remains one of the most prone amino acids to racemization during synthesis. The choice of coupling reagents, activation time, and temperature are critical parameters that must be carefully controlled to minimize the formation of the D-His diastereomer.

  • Incomplete Deprotection: Incomplete removal of the Trt group during the final cleavage step can lead to impurities that are difficult to separate from the target peptide.

  • Steric Hindrance: The bulkiness of the trityl group can sometimes slow down coupling kinetics, potentially requiring longer reaction times or double-coupling protocols for difficult sequences.

Conclusion

This compound, and more commonly its N-α-Fmoc derivative, is an indispensable tool in modern peptide chemistry. The trityl protecting group provides robust shielding for the reactive imidazole side chain, effectively preventing side reactions and mitigating the inherent risk of racemization. A thorough understanding of its properties and careful optimization of coupling protocols are paramount to achieving high-purity, complex peptides for therapeutic and research applications.

References

The Trityl (Trt) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides with high fidelity requires a robust strategy of protecting reactive functional groups to prevent unwanted side reactions. The trityl (Trt) group, a bulky and acid-labile protecting group, has established itself as a cornerstone in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides a comprehensive overview of the role of the trityl group, detailing its application, chemical properties, and the experimental protocols for its use.

Core Principles of Trityl Group Protection

The trityl group, a triphenylmethyl moiety, is primarily employed for the side-chain protection of several key amino acids: Asparagine (Asn), Glutamine (Gln), Cysteine (Cys), and Histidine (His). Its utility stems from a combination of steric hindrance and acid lability, offering a high degree of protection during peptide chain elongation and facile removal during the final cleavage from the solid support.

Key Advantages of the Trityl Group:

  • Prevention of Side Reactions: The bulky nature of the Trityl group effectively shields the side-chain functionalities of amino acids. For instance, it prevents the dehydration of the amide side chains of asparagine and glutamine to nitriles during activation, a common and problematic side reaction.[1] In the case of cysteine, the Trt group protects the highly nucleophilic thiol group from oxidation and other undesired modifications.[2]

  • Improved Solubility: The introduction of the hydrophobic trityl group can enhance the solubility of protected amino acid derivatives in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3] This improved solubility facilitates more efficient and complete coupling reactions.

  • Orthogonality with Fmoc Chemistry: The Trt group is stable under the basic conditions (typically piperidine in DMF) used to remove the Nα-Fmoc protecting group at each cycle of peptide synthesis. This orthogonality is a critical requirement for a successful SPPS campaign.

  • Acid Lability: The Trt group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is also used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc).

Quantitative Data on Trityl Group Lability and Cleavage

The efficiency of trityl group removal is dependent on the specific amino acid it is protecting, the composition of the cleavage cocktail, the reaction time, and the temperature. The following tables summarize key quantitative data for the cleavage of the trityl group.

Protected ResidueCleavage CocktailTime (hours)TemperatureTypical Yield/PurityNotes
Asn(Trt)TFA/TIS/H₂O (95:2.5:2.5)2-4Room Temp>90% purityExtended cleavage time may be necessary for N-terminal Asn(Trt).
Gln(Trt)TFA/TIS/H₂O (95:2.5:2.5)2-3Room Temp85-95% crude purityTrt protection significantly improves solubility and prevents side reactions.
Cys(Trt)TFA/TIS/H₂O (96:2:2)1.5Room TempGoodTIS is an effective scavenger for the trityl cation.
His(Trt)TFA/TIS/H₂O (95:2.5:2.5)2-3Room TempGoodTrt protection helps to suppress racemization of histidine.

Table 1: Representative Cleavage Conditions for Trityl-Protected Amino Acids.

Cleavage CocktailComposition (v/v/v)ScavengersPurpose
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Phenol, thioanisole, EDTA robust cocktail for peptides with sensitive residues like Cys and Trp.
TFA/TIS/H₂O95:2.5:2.5Triisopropylsilane (TIS)A standard and effective cocktail for most peptides, with TIS acting as an excellent scavenger for the trityl cation.
TFA/EDT/H₂O95:2.5:2.5Ethanedithiol (EDT)EDT is a good scavenger for t-butyl cations and helps in the removal of the Trt group from cysteine.

Table 2: Common Cleavage Cocktails for Trityl Group Removal.

Experimental Protocols

Protocol 1: Introduction of the Trityl Group (Fmoc-His(Trt)-OH Synthesis)

This protocol outlines the synthesis of Fmoc-His(Trt)-OH. Similar principles apply to the protection of other amino acids.

Materials:

  • Fmoc-His-OH

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-His-OH in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.0-1.2 equivalents of TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of 1.0-1.2 equivalents of trityl chloride in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • Precipitate the final product by adding cold diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Asn(Trt)-OH

This protocol describes the manual coupling of an Asn(Trt) residue during Fmoc-SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asn(Trt)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for an additional 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative (yellow) result indicates a complete reaction.

Protocol 3: Final Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Visualizing the Chemistry: Workflows and Mechanisms

To further elucidate the role of the trityl group in peptide synthesis, the following diagrams illustrate key processes.

Fmoc_SPPS_with_Trt Resin Resin Fmoc-AA-Resin Fmoc-AA-Resin H2N-AA-Resin H2N-AA-Resin Fmoc-AA-Resin->H2N-AA-Resin Fmoc Deprotection (20% Piperidine/DMF) Fmoc-Dipeptide(Trt)-Resin Fmoc-Dipeptide(Trt)-Resin H2N-AA-Resin->Fmoc-Dipeptide(Trt)-Resin Couple Fmoc-AA(Trt)-OH Fmoc-AA(Trt)-OH Fmoc-AA(Trt)-OH Fmoc-AA(Trt)-OH->Fmoc-Dipeptide(Trt)-Resin ... ... Fmoc-Dipeptide(Trt)-Resin->... Repeat cycle Cleavage Cleavage Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide ...->Cleavage Final Deprotection & Cleavage (TFA)

Caption: Fmoc-SPPS cycle with a Trt-protected amino acid.

Trt_Deprotection_Mechanism Peptide-Cys(Trt) Peptide-Cys-S-Trt Protonated_Intermediate Peptide-Cys-S⁺(H)-Trt Peptide-Cys(Trt)->Protonated_Intermediate Protonation Protonation + H⁺ (TFA) Cleavage Deprotected_Peptide Peptide-Cys-SH Protonated_Intermediate->Deprotected_Peptide Cleavage Trityl_Cation Trt⁺ Protonated_Intermediate->Trityl_Cation Scavenger + Scavenger (TIS) Trapped_Cation Trt-H Trityl_Cation->Trapped_Cation Scavenging

References

H-His(Trt)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Central Identifier: CAS Number: 35146-32-8 Molecular Formula: C₂₅H₂₃N₃O₂

This technical guide provides an in-depth overview of H-His(Trt)-OH, a critical building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, applications, and experimental usage.

Core Compound Data

This compound, also known as N(im)-Trityl-L-histidine, is a derivative of the amino acid L-histidine where the imidazole side chain is protected by a trityl group. This protection is essential for preventing undesirable side reactions during peptide synthesis.

PropertyValueSource(s)
CAS Number 35146-32-8[1]
Molecular Formula C₂₅H₂₃N₃O₂[2]
Molecular Weight 397.47 g/mol [3]
Appearance White to off-white solid powder[3]
Melting Point 210 °C[3]
Solubility Soluble in DMSO. Better solubility in water and can also be dissolved in organic solvents.
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in its Nα-Fmoc protected form, Fmoc-His(Trt)-OH, for solid-phase peptide synthesis (SPPS). The bulky trityl group on the imidazole side chain of histidine serves a crucial function by preventing side reactions and minimizing racemization during the coupling process. Histidine is particularly susceptible to racemization, which can compromise the stereochemical integrity of the final peptide.

The Challenge of Racemization

During peptide coupling, the activation of the carboxylic acid of the incoming amino acid can lead to the epimerization of the α-carbon, particularly in the case of histidine. The imidazole ring can act as a base, facilitating the abstraction of the α-proton. The trityl group, by sterically hindering the imidazole nitrogen, helps to mitigate this issue, although the risk is not entirely eliminated.

The choice of coupling reagent and conditions significantly impacts the degree of racemization. For instance, coupling Fmoc-His(Trt)-OH with DIC/Oxyma at 55°C can lead to as much as 31.0% of the D-histidine isomer, whereas using DEPBT as the coupling reagent is known to remarkably resist racemization.

Coupling Reagent/ConditionsD-Histidine Formation (%)Peptide ContextSource(s)
DIC/Oxyma (at 55°C)31.0Model Dipeptide
HBTU/HOBt/DIEA6.8Liraglutide
TBTU/DIPEA3.9Z-Ala-His-Pro-OH
DEPBT/DIEA0.8Z-Ala-His-Pro-OH

Experimental Protocols

Incorporation of Fmoc-His(Trt)-OH in SPPS

This protocol outlines the general steps for coupling Fmoc-His(Trt)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-His(Trt)-OH

  • Solid-phase resin with N-terminal deprotected amino acid

  • Coupling reagent (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, NMP)

  • Washing solvents (e.g., DMF, DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in the synthesis solvent (e.g., DMF) for an appropriate time.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (typically 2-5 equivalents relative to the resin loading) in the synthesis solvent. Add the coupling reagent (e.g., HBTU, ~0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid). Allow the pre-activation to proceed for a few minutes.

  • Coupling: Add the activated Fmoc-His(Trt)-OH solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent (e.g., DMF, 3-5 times) and other solvents like DCM to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added histidine residue, preparing it for the next coupling cycle.

Cleavage and Trityl Group Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the trityl protecting group from the histidine side chain.

Materials:

  • Peptide-resin with the complete sequence

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with a solvent like DCM and dry it under vacuum.

  • Cleavage: Treat the dried resin with a freshly prepared cleavage cocktail. The choice of scavengers (like TIS or EDT) is crucial to capture the reactive trityl cations that are released, preventing them from reattaching to other nucleophilic residues like tryptophan.

  • Incubation: Gently agitate the resin suspension in the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizing the Rationale and Workflow

To better understand the strategic use of this compound in peptide synthesis, the following diagrams illustrate the core principles and a typical experimental workflow.

G Logical Flow of Protecting Group Strategy in SPPS cluster_0 Core Problem cluster_1 Strategy: Orthogonal Protecting Groups cluster_2 Application to Histidine cluster_3 Synthesis Cycle cluster_4 Final Deprotection Problem Synthesize a specific peptide sequence without side reactions or racemization. Strategy Temporarily block reactive functional groups on the amino acid backbone (N-terminus) and side chains. Problem->Strategy ProtectingGroups Use different classes of protecting groups that can be removed under distinct chemical conditions. Strategy->ProtectingGroups enables HisProblem Histidine's imidazole side chain is nucleophilic and can cause side reactions and racemization. Strategy->HisProblem HisSolution Protect the imidazole side chain with a trityl (Trt) group. Protect the N-terminus with an Fmoc group. HisProblem->HisSolution solved by FmocRemoval Selectively remove the N-terminal Fmoc group (base-labile). HisSolution->FmocRemoval Coupling Couple the next Fmoc-protected amino acid. FmocRemoval->Coupling Repeat Repeat cycle until desired sequence is assembled. Coupling->Repeat FinalCleavage Cleave the completed peptide from the solid support and remove all side-chain protecting groups (acid-labile, e.g., Trt) simultaneously. Repeat->FinalCleavage

Caption: Logic of Protecting Groups in SPPS.

G Experimental Workflow for SPPS using Fmoc-His(Trt)-OH cluster_activation Amino Acid Activation cluster_wash1 Washing cluster_wash2 Washing start Start: Swollen Peptide-Resin (N-terminus deprotected) dissolve Dissolve Fmoc-His(Trt)-OH in DMF start->dissolve add_reagents Add Coupling Reagent (e.g., HBTU) and Base (e.g., DIPEA) dissolve->add_reagents preactivate Pre-activate for 2-5 minutes add_reagents->preactivate coupling Couple Activated Fmoc-His(Trt)-OH to Resin (1-2 hours) preactivate->coupling wash_dmf1 Wash with DMF (3x) coupling->wash_dmf1 wash_dcm1 Wash with DCM (3x) wash_dmf1->wash_dcm1 deprotection Fmoc Deprotection (20% Piperidine in DMF, 2x10 min) wash_dcm1->deprotection wash_dmf2 Wash with DMF (3x) deprotection->wash_dmf2 wash_dcm2 Wash with DCM (3x) wash_dmf2->wash_dcm2 next_cycle Proceed to Next Coupling Cycle or Final Cleavage wash_dcm2->next_cycle next_cycle->dissolve Continue Synthesis final_cleavage Final Cleavage and Deprotection (TFA/Scavengers) next_cycle->final_cleavage Synthesis Complete end End: Purified Peptide final_cleavage->end

Caption: SPPS Workflow with Fmoc-His(Trt)-OH.

References

In-Depth Technical Guide to Nim-Trityl-L-histidine: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N(im)-Trityl-L-histidine, a critical reagent in modern peptide synthesis and drug development. The document details its characteristics, experimental protocols for its synthesis and application, and its pivotal role in complex organic syntheses.

Core Physical and Chemical Properties

N(im)-Trityl-L-histidine and its derivatives are widely utilized as protected amino acid building blocks. The bulky trityl group on the imidazole ring of the histidine side chain prevents unwanted side reactions during peptide synthesis, enhances solubility in organic solvents, and allows for controlled, sequential peptide chain elongation.[1] Below is a summary of the key physical and chemical properties of N(im)-Trityl-L-histidine and its commonly used derivatives.

Table 1: Physical and Chemical Properties of N(im)-Trityl-L-histidine and its Derivatives

PropertyN(im)-Trityl-L-histidineNα-Boc-N(im)-trityl-L-histidineNα-Fmoc-N(im)-trityl-L-histidineN(im)-Trityl-L-histidine methyl ester hydrochloride
Synonyms L-His(Trt)-OHBoc-L-His(Trt)-OHFmoc-L-His(Trt)-OHL-His(Trt)-OMe·HCl
Molecular Formula C₂₅H₂₃N₃O₂C₃₀H₃₁N₃O₄C₄₀H₃₃N₃O₄C₂₆H₂₅N₃O₂·HCl
Molecular Weight 397.48 g/mol 497.60 g/mol []619.7 g/mol [3]447.96 g/mol [4]
Appearance White powderWhite to off-white powder[]White powderWhite to off-white powder
Melting Point ~200 °C~130 °C (dec.)Not available131 - 148 °C
Optical Rotation [a]D²⁰ = 28 ± 2º (c=1 in AcOH)[a]D²⁰ = +12.0 ± 2º (c=1 in MeOH)[a]D²⁰ = +86 ± 8º (c=5 in CHCl₃)[a]D²⁰ = 34 ± 2º (c=1 in MeOH)
Purity ≥ 98% (HPLC)≥ 99.7% (HPLC, Chiral purity)≥ 99.7% (Chiral HPLC)≥ 98% (HPLC)
Storage Conditions 0 - 8 °C2 - 8 °C0 - 8 °C0 - 8 °C

Experimental Protocols

Synthesis of N(im)-Trityl-L-histidine

The synthesis of N(im)-Trityl-L-histidine is a multi-step process that involves the protection of the imidazole nitrogen of L-histidine. A general method involves the silylation of L-histidine followed by reaction with trityl chloride.

Materials:

  • L-Histidine

  • Dichlorodimethylsilane

  • Methylene chloride (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Trityl chloride (Trt-Cl)

  • Ethyl acetate (AcOEt)

  • Deionized water

Procedure:

  • Silylation: In a reactor, L-histidine is suspended in methylene chloride. A solution of dichlorodimethylsilane in methylene chloride is added dropwise with stirring. The mixture is then heated to reflux for several hours to form the silylated histidine derivative.

  • Neutralization: The reaction mixture is cooled, and triethylamine is added to neutralize the hydrochloric acid generated during the silylation step. The mixture is then refluxed again for a few hours.

  • Tritylation: After cooling the reaction mixture, a solution of trityl chloride in methylene chloride is added dropwise. Simultaneously, more triethylamine is added to neutralize the newly formed HCl. The reaction is stirred for a couple of hours.

  • Deprotection and Isolation: Ethyl acetate is added to the reaction mixture, followed by the slow addition of water to remove the silyl protecting group. This results in the precipitation of the crude N(im)-Trityl-L-histidine.

  • Purification: The crude product is collected by filtration. It is then purified by extraction with ethyl acetate to remove impurities like triphenylmethanol. The product is further washed with deionized water and then recrystallized to obtain the final pure product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH

N(im)-Trityl-L-histidine, most commonly in its Nα-Fmoc protected form (Fmoc-His(Trt)-OH), is a cornerstone for the synthesis of histidine-containing peptides via Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Fmoc-His(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

  • Fmoc-His(Trt)-OH

  • Coupling reagents (e.g., HBTU, HATU, HOBt, DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment of a few minutes followed by a longer one of 10-15 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH (typically 4-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU or HATU and an activator base such as DIPEA. This activation step is allowed to proceed for a few minutes.

  • Coupling: The activated Fmoc-His(Trt)-OH solution is added to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 45-60 minutes to ensure complete peptide bond formation.

  • Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the trityl group) are removed by treatment with a strong acid cocktail, such as 95% TFA with scavengers like water and TIS.

  • Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the final peptide is confirmed by mass spectrometry.

Mandatory Visualizations

SPPS_Workflow cluster_synthesis_cycle Peptide Elongation Cycle cluster_reagents Reagents cluster_final_steps Final Steps Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling of Fmoc-His(Trt)-OH Washing1->Coupling 3. Washing2 Washing (DMF/DCM) Coupling->Washing2 4. Washing2->Resin Repeat for next amino acid FinalCleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) Washing2->FinalCleavage After final cycle FmocHis Fmoc-His(Trt)-OH FmocHis->Coupling Activators Activators (HBTU, DIPEA) Activators->Coupling Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH.

Conclusion

N(im)-Trityl-L-histidine is an indispensable tool in the field of peptide chemistry. Its unique properties facilitate the synthesis of complex histidine-containing peptides with high purity and yield. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this important compound in their research and development endeavors.

References

Navigating the Solubility and Stability of H-His(Trt)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-alpha-Fmoc-N-im-trityl-L-histidine (H-His(Trt)-OH), a critical building block in peptide synthesis and drug development. Understanding the behavior of this protected amino acid in various solvents is paramount for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing robust formulation strategies. While specific quantitative data for this compound is not extensively published, this guide consolidates available information on closely related analogs and outlines standardized protocols for its empirical determination.

Solubility Profile of this compound

The solubility of this compound is a crucial parameter for its effective use in solution-phase and solid-phase peptide synthesis (SPPS). While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, qualitative information and data from analogous compounds provide valuable insights.

A related compound, Fmoc-His(Trt)-OH, is reported to be soluble in common organic solvents used in peptide synthesis, including chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] It is noted to be only slightly soluble in water.[1] For this compound, one supplier specifies a solubility of 4 mg/mL in DMSO, which can be facilitated by ultrasonic treatment and warming to 60°C.[2] It is also highlighted that the hygroscopic nature of DMSO can significantly impact solubility, emphasizing the need to use freshly opened solvent.[2]

For practical applications, solubility is often determined at the concentrations required for specific synthetic protocols, such as the standard 0.1 M concentration used in SPPS.[3] In cases of poor solubility in a single solvent, mixtures can be employed to enhance dissolution.

Table 1: Qualitative and Limited Quantitative Solubility of Trityl-Protected Histidine Derivatives

CompoundSolventSolubilityConditions
This compoundDimethyl Sulfoxide (DMSO)4 mg/mL (10.06 mM)Ultrasonic and warming to 60°C
Fmoc-His(Trt)-OHChloroformSolubleNot specified
Fmoc-His(Trt)-OHDichloromethane (DCM)SolubleNot specified
Fmoc-His(Trt)-OHEthyl AcetateSolubleNot specified
Fmoc-His(Trt)-OHAcetoneSolubleNot specified
Fmoc-His(Trt)-OHWaterSlightly solubleNot specified

Stability of this compound in Solution

The stability of this compound in solution is critical for maintaining its chemical integrity and preventing the formation of impurities during storage and synthesis. The trityl protecting group on the imidazole side chain is known to be labile under acidic conditions.

General storage recommendations for this compound in solvent are -80°C for up to 6 months or -20°C for up to 1 month. These conditions suggest that the compound is susceptible to degradation in solution at higher temperatures.

A study on the closely related Fmoc-His(Trt)-OH in a 0.2 M DMF solution at room temperature under atmospheric conditions showed visible discoloration in as little as 24 hours, which intensified over a 10-day period, indicating the formation of impurities. This suggests that trityl-protected histidine derivatives may have limited stability in common peptide synthesis solvents at ambient temperature.

The primary degradation pathways for histidine-containing peptides include oxidation of the imidazole ring. Metal-catalyzed oxidation, particularly in the presence of copper ions, can lead to the formation of 2-oxo-histidine derivatives. While these studies focus on peptides, the inherent reactivity of the histidine side chain is relevant to the stability of the protected amino acid monomer.

Table 2: Recommended Storage and Observed Stability of Trityl-Protected Histidine Derivatives

CompoundConditionObservation / Recommendation
This compoundIn solventStore at -80°C for up to 6 months
This compoundIn solventStore at -20°C for up to 1 month
This compoundPowderStore at -20°C for 3 years or 4°C for 2 years
Fmoc-His(Trt)-OH0.2 M in DMF, room temp.Discoloration within 24 hours, significant impurities after 10 days

Experimental Protocols

Given the lack of extensive published data, researchers often need to determine the solubility and stability of this compound under their specific experimental conditions. Below are detailed methodologies for these key experiments.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent using the shake-flask method, followed by concentration measurement via High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM, DMSO, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol describes a method to assess the stability of this compound in a specific solvent over time at a defined temperature.

Materials:

  • This compound

  • Solvent of interest

  • HPLC vials with caps

  • Thermostatically controlled storage (e.g., oven, incubator)

  • HPLC system with a UV or PDA detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the stock solution into several HPLC vials and seal them.

    • Place the vials in a thermostatically controlled environment at the desired temperature (e.g., 25°C, 40°C).

    • Prepare a control sample to be stored at a condition where the compound is known to be stable (e.g., -80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours, and weekly thereafter), remove one vial from the incubation chamber.

    • Immediately analyze the sample by HPLC. The initial time point (t=0) should be analyzed promptly after preparation.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. Method development may be required. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA).

    • Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • If possible, identify the degradation products using techniques like LC-MS.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and filter supernatant (0.22 µm) D->E G Analyze standards and sample by HPLC E->G F Prepare calibration standards F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Time-Point Analysis cluster_quant Quantification & Kinetics A Prepare stock solution of this compound B Aliquot into vials A->B E Analyze vial at t=0 A->E C Store at defined temperature(s) B->C D Store control at -80°C B->D F Analyze vials at scheduled intervals C->F G Quantify remaining parent compound by HPLC E->G F->G H Plot % remaining vs. time G->H I Determine degradation rate H->I

Caption: Workflow for Stability Assessment of this compound.

References

Mechanism of action of trityl protection on the histidine imidazole side chain.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Trityl Protection of the Histidine Imidazole Side Chain

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into peptide sequences presents unique challenges due to the reactivity of its imidazole side chain. The nucleophilic nature of the imidazole nitrogens can lead to side reactions and, most critically, racemization during peptide coupling steps. Effective side-chain protection is paramount to ensure the chemical and stereochemical integrity of the final peptide. The trityl (Trt) group is a widely used, acid-labile protecting group for the histidine side chain that effectively mitigates these issues. This guide provides a detailed examination of its mechanism of action, relevant quantitative data, and comprehensive experimental protocols.

Mechanism of Action: Regioselective τ-Nitrogen Protection

The protection of the histidine imidazole side chain with a trityl group proceeds via a nucleophilic substitution reaction, typically using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base. The reaction is characterized by its high regioselectivity, with the bulky trityl group preferentially attaching to the N-τ (tele or N-3) position of the imidazole ring, rather than the N-π (pros or N-1) position.

SN1 Reaction Pathway

The tritylation reaction does not proceed via a direct SN2 attack, as this would be sterically impossible at the quaternary carbon of the trityl group. Instead, the reaction follows an SN1 pathway. Trityl chloride first dissociates to form a highly stable trityl cation, a carbocation stabilized by resonance across its three phenyl rings. This electrophilic cation is then attacked by a nucleophilic nitrogen of the histidine imidazole ring.

Tautomerism and Regioselectivity

The imidazole ring of histidine exists as two rapidly equilibrating tautomers. The key to the regioselectivity of the tritylation reaction lies in a combination of steric and electronic factors that favor the formation of the N-τ-trityl isomer.

  • Steric Hindrance : The N-π position is spatially closer to the bulky amino acid backbone (the α-carbon and its substituents). The voluminous trityl group experiences significant steric hindrance when approaching the N-π nitrogen, making an attack at this position kinetically unfavorable.

  • Thermodynamic Stability : Direct tritylation of histidine derivatives consistently yields the N-τ-trityl isomer as the stable, isolated product.[1] Attempts to synthesize the N-π isomer regioselectively have been largely unsuccessful, indicating that the N-τ isomer is the thermodynamically favored product.[1][2] Experiments with model systems have shown that while a 1,5-disubstituted imidazole (analogous to N-τ substitution) reacts readily with trityl chloride, the corresponding 1,4-isomer (analogous to N-π substitution) does not react under the same conditions.[1]

G cluster_start S_N1 Formation of Trityl Cation cluster_histidine Histidine Side Chain Tautomers cluster_reaction Nucleophilic Attack & Product Formation reactant_node reactant_node intermediate_node intermediate_node product_node product_node path_label path_label TrtCl Trityl Chloride Trt_cation Trityl Cation (Resonance Stabilized) TrtCl->Trt_cation Dissociation Cl_ion Cl⁻ TrtCl->Cl_ion Trt_cation2 Trityl Cation His_pi N-π-H Tautomer His_tau N-τ-H Tautomer His_pi->His_tau Equilibrium His_pi2 N-π-H Tautomer (Sterically Hindered) His_tau2 N-τ-H Tautomer (Less Hindered) Product_tau N-τ-Trityl Histidine (Major Product) Trt_cation2->Product_tau Favored Pathway Product_pi N-π-Trityl Histidine (Not Formed) Trt_cation2->Product_pi His_tau2->Trt_cation2 Attack by N-τ His_pi2->Trt_cation2 Hindered Attack by N-π

Mechanism of regioselective N-τ-tritylation of histidine.

Quantitative Data Summary

The reactivity of the imidazole side chain is governed by the pKa of the ring. Protection with the trityl group yields stable derivatives with well-defined properties.

Table 1: Acidity and Tautomeric Properties of Histidine Imidazole Side Chain

ParameterValueSignificance
pKa (Conjugate Acid)~6.0[3]At pH values below 6.0, the imidazole ring is predominantly protonated and positively charged. Above pH 6.0, the neutral form, which is the active nucleophile for the tritylation reaction, predominates.
Predominant TautomerN-τ-HIn neutral, aqueous solutions, the N-τ-H tautomer is generally more stable and thus more populated, further favoring reaction at this site.

Table 2: Physicochemical Properties of Common Trityl-Protected Histidine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Optical Rotation ([α]D20)
Fmoc-His(Trt)-OHC40H33N3O4619.71+86 ±8° (c=5 in CHCl3)
Boc-His(Trt)-OHC30H31N3O4497.6+12.0 ± 2º (c=1 in MeOH)

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS) and its subsequent removal.

Protocol: Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS

This protocol outlines the incorporation of a trityl-protected histidine residue onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation : Ensure the peptide-resin has undergone complete Fmoc deprotection (e.g., using 20% piperidine in DMF) and has been thoroughly washed with DMF to remove residual piperidine.

  • Amino Acid Activation :

    • In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), an activating agent such as HBTU (3 eq.), and a racemization suppressor like HOBt (3 eq.) in DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the solution to facilitate the activation.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction :

    • Add the activated Fmoc-His(Trt)-OH solution to the vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing :

    • Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion (absence of free primary amines).

    • Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and soluble byproducts.

  • Chain Elongation : The resin is now ready for the next cycle of Fmoc deprotection and coupling.

Protocol: Cleavage and Trityl Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin and all protecting groups, including the Nim-Trityl group, are removed.

  • Resin Preparation : Wash the final peptide-resin thoroughly with dichloromethane (DCM) to remove DMF and dry it under a vacuum.

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H2O/TIS (95:2.5:2.5, v/v/v) , where TFA is trifluoroacetic acid and TIS is triisopropylsilane (a scavenger to trap the released trityl cations).

  • Cleavage and Deprotection Reaction :

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the stable trityl cation.

  • Peptide Precipitation and Isolation :

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Wash the resin with a small additional volume of TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold (0 °C) diethyl ether (typically 10-fold excess).

  • Final Processing :

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude peptide under vacuum.

    • The peptide can then be purified using reverse-phase HPLC.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Peptide-Resin (Free N-terminus) activate Activate Fmoc-His(Trt)-OH (HBTU/HOBt/DIPEA in DMF) start->activate couple Couple to Resin (1-2 hours) activate->couple wash1 Wash Resin (DMF) couple->wash1 kaiser Kaiser Test Complete? wash1->kaiser kaiser->couple No deprotect Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotect Yes wash2 Wash Resin (DMF) deprotect->wash2 For next AA final_cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) deprotect->final_cleavage Final AA wash2->activate Next cycle precipitate Precipitate in Ether final_cleavage->precipitate purify Purify Peptide (HPLC) precipitate->purify

Workflow for SPPS using Fmoc-His(Trt)-OH.

Conclusion

The trityl group provides robust and reliable protection for the histidine imidazole side chain during peptide synthesis. Its mechanism of action, proceeding through an SN1 pathway, results in the highly regioselective and thermodynamically favored formation of the N-τ-trityl isomer. This steric and electronic control is crucial for preventing side reactions. Furthermore, the acid-labile nature of the trityl group allows for its efficient removal during the final cleavage step under standard TFA-based conditions, ensuring a high yield of the desired peptide product with its stereochemical integrity intact. The use of N-trityl protected histidine derivatives remains a cornerstone of modern solid-phase peptide synthesis.

References

Key differences between H-His(Trt)-OH and other protected histidines.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to H-His(Trt)-OH and Other Protected Histidines in Peptide Synthesis

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is a cornerstone of their work. However, the incorporation of certain amino acids presents unique challenges. Histidine, with its imidazole side chain, is notoriously problematic, primarily due to its propensity for racemization and side reactions during solid-phase peptide synthesis (SPPS). The selection of an appropriate protecting group for the histidine side chain is therefore a critical decision that profoundly impacts the stereochemical purity, yield, and overall efficiency of the synthesis.

This technical guide provides a comprehensive comparison of this compound and other commonly used protected histidines. We will delve into the advantages and disadvantages of different protection strategies, present quantitative data for comparison, provide detailed experimental protocols, and illustrate key concepts with diagrams to aid in the selection of the optimal building block for your specific synthetic needs.

The Challenge of Histidine in Peptide Synthesis

The primary challenge in incorporating histidine into a peptide sequence lies with its imidazole side chain. The π-nitrogen of the imidazole ring is sufficiently basic to act as an intramolecular catalyst, abstracting the alpha-proton of the activated amino acid.[1][2] This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in the formation of the undesired D-histidine epimer, compromising the biological activity and purity of the final peptide.[3] Therefore, protecting the imidazole side chain is crucial to suppress this racemization and prevent other side reactions, such as N-acylation.[4]

The choice of a side-chain protecting group is largely dictated by the overall synthetic strategy, most commonly Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) chemistry for the Nα-amino group protection.[5]

This compound: The Workhorse of Histidine Protection

This compound and its Nα-protected forms, Fmoc-His(Trt)-OH and Boc-His(Trt)-OH, are among the most commonly used derivatives for introducing histidine in peptide synthesis. The trityl (Trt) group is a bulky, acid-labile protecting group attached to the τ-nitrogen of the imidazole ring.

Key Advantages:

  • Cost-Effectiveness: Trt-protected histidine is generally more affordable than many other protected derivatives, making it a popular choice for routine peptide synthesis.

  • Prevention of Side Reactions: The steric bulk of the Trt group effectively shields the imidazole ring, preventing unwanted side reactions such as N-acylation.

  • Improved Solubility: The Trt group enhances the solubility of the amino acid derivative in common organic solvents used in SPPS, such as dimethylformamide (DMF).

  • Compatibility: The Trt group is readily cleaved under standard acidic conditions (e.g., with trifluoroacetic acid, TFA), making it compatible with both Fmoc and Boc SPPS strategies.

Key Disadvantages:

  • Racemization: This is the most significant drawback of using Trt protection. Because the Trt group is attached to the τ-nitrogen, the lone pair of electrons on the π-nitrogen remains available to facilitate the abstraction of the alpha-proton, leading to racemization. This side reaction is particularly pronounced during long coupling times, elevated temperatures, or when using base-mediated coupling methods.

  • Steric Hindrance: The bulkiness of the Trt group can sometimes impede coupling efficiency, requiring longer reaction times or more potent activation reagents.

A Comparative Analysis of Histidine Protecting Groups

The selection of a protecting group involves a trade-off between its effectiveness in suppressing racemization, its stability during synthesis, the conditions required for its removal, and cost.

Protecting GroupPosition of ProtectionKey AdvantagesKey DisadvantagesRelative Cost
Trityl (Trt) τ-NitrogenModerate cost, widely available, prevents side-reactions, good solubility.High potential for racemization, especially with long activation times or high temperatures.Moderate
tert-Butoxycarbonyl (Boc) τ-NitrogenSuperior racemization suppression compared to Trt, stable at high temperatures.Higher cost than Trt derivatives.High
p-Methoxybenzyloxymethyl (MBom) π-NitrogenHighly effective at suppressing racemization by blocking the π-nitrogen.Expensive, can lead to side reactions during cleavage requiring specific scavengers.Very High
t-Butoxymethyl (Bum) π-NitrogenVery effective at suppressing racemization.Limited availability and high cost may prevent widespread application.Very High
2,4-Dinitrophenyl (Dnp) Imidazole NitrogenHighly stable and resistant to most cleavage conditions.Requires a specific, separate deprotection step using a thiol (e.g., thiophenol).Moderate

Quantitative Comparison of Racemization

Experimental data clearly demonstrates the significant impact of the side-chain protecting group on the degree of racemization during histidine incorporation.

Fmoc-His DerivativeCoupling ConditionsD-His Formation (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)7.8%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)0.3%
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6%
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8%
Fmoc-His(Trt)-OHCoupling at 50°C for 10 min2.88%
Fmoc-His(Boc)-OHCoupling at 90°C for 2 min1.29%

These data underscore the superiority of π-nitrogen protecting groups like MBom and the Boc group in preserving the stereochemical integrity of histidine, especially under demanding coupling conditions.

Visualizing Key Processes

To better understand the underlying chemistry and workflows, the following diagrams illustrate the mechanism of racemization, the general process of solid-phase peptide synthesis, and a decision-making pathway for selecting the appropriate histidine derivative.

spps_workflow General Workflow for SPPS Resin Start with Resin Support Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Coupling of Protected Amino Acid (e.g., Fmoc-His(Trt)-OH + Activator) Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Repeat Repeat for all Amino Acids? Washing2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage No Purification Purify Peptide (HPLC) Cleavage->Purification decision_pathway Decision Pathway for Histidine Protection Start Start: Need to Incorporate Histidine Purity Is absolute stereochemical purity critical? Start->Purity Cost Is budget a major constraint? Purity->Cost No Use_MBom_Boc Use Fmoc-His(MBom)-OH or Fmoc-His(Boc)-OH Purity->Use_MBom_Boc Yes Conditions Are harsh coupling conditions (e.g., high temp) required? Cost->Conditions No Use_Trt Use Fmoc-His(Trt)-OH with optimized coupling Cost->Use_Trt Yes Conditions->Use_MBom_Boc Yes Consider_Trt Consider Fmoc-His(Trt)-OH (monitor racemization) Conditions->Consider_Trt No

References

An In-depth Technical Guide to the Applications of H-His(Trt)-OH in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-im-trityl-L-histidine (H-His(Trt)-OH), a critical building block in modern biochemical research, with a primary focus on its application in solid-phase peptide synthesis (SPPS). The unique properties of the histidine imidazole side chain present significant challenges in peptide chemistry, including a high propensity for racemization and unwanted side reactions. The use of the trityl (Trt) protecting group is a key strategy to mitigate these issues, ensuring the synthesis of high-purity, stereochemically defined peptides for research and therapeutic development.

Core Concepts: The Role of the Trityl Group in Histidine Protection

The imidazole side chain of histidine can act as a nucleophile, leading to undesired acylation, and its basic nature can catalyze the epimerization of the activated amino acid during peptide coupling.[1] Protecting the imidazole side-chain is therefore essential for efficient and reliable peptide synthesis.[1] The trityl (Trt) group, a bulky triphenylmethyl moiety, offers substantial steric hindrance that effectively shields the imidazole nitrogen from participating in side reactions.[2]

While this compound is the fundamental compound, in the widely used Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, its Nα-Fmoc protected form, Fmoc-His(Trt)-OH, is the reagent directly employed in the synthetic process. The Trt group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3]

Quantitative Data Presentation

The selection of a histidine protecting group is a critical decision that influences the purity and stereochemical integrity of the final peptide. The following tables summarize key quantitative data comparing Fmoc-His(Trt)-OH with other common histidine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C25H23N3O2[4]
Molecular Weight 397.47 g/mol
Appearance White to off-white solid
Melting Point 210 °C
Boiling Point 584.8 °C at 760 mmHg
Solubility in DMSO 4 mg/mL (10.06 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years

Table 2: Comparative Performance of Histidine Protecting Groups in SPPS

This table presents representative data on the level of D-isomer (racemization) and crude peptide purity for a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe) synthesized using different histidine side-chain protecting groups.

Histidine DerivativeD-Isomer Formation (%)Crude Peptide Purity (%)Key AdvantagesKey Disadvantages
Fmoc-His(Trt)-OH 2.88 - 6.8~75Moderate cost, widely availableProne to racemization, especially at elevated temperatures
Fmoc-His(Boc)-OH 0.18 - 1.29~78Superior suppression of racemizationHigher cost
Fmoc-His(Mtt)-OH ~3.5~72Acid lability allows for selective deprotectionModerate racemization
Fmoc-His(π-Mbom)-OH Not specified~79Excellent racemization suppressionHigh cost, requires specific scavengers

Data compiled from studies on the synthesis of Liraglutide and a model hexapeptide. Actual values can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 3: Solubility of Fmoc-His(Trt)-OH in Various Solvents

Solvent / Solvent SystemSolubilityNotes
Dimethylformamide (DMF) SolubleStandard solvent for SPPS, but can contain amine impurities.
N-Methyl-2-pyrrolidone (NMP) SolubleEfficiently solvates the resin and improves coupling yields.
Triethyl phosphate (TEP) ≤ 0.1 MA "green" solvent alternative, but shows poor solubility for Trt-protected amino acids.
40% NMP in DMM 0.1 MA solvent mixture that improves solubility in the green solvent DMM.
NBP/TEP (1:1) SolubleA green solvent mixture used to dissolve Fmoc-Asn(Trt)-OH, indicating potential for other Trt-derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments involving Fmoc-His(Trt)-OH in the context of Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-His(Trt)-OH in SPPS

This protocol describes the incorporation of a Fmoc-His(Trt)-OH residue into a growing peptide chain on a solid support.

  • Resin Preparation: Start with the resin-bound peptide which has a free N-terminal amine following the removal of the previous amino acid's Fmoc group. Swell the resin in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading), an activating agent such as HBTU (3-5 equivalents), and a racemization suppressor like HOBt (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to facilitate the activation.

    • Allow the pre-activation to proceed for a few minutes. Note: Prolonged pre-activation of Fmoc-His(Trt)-OH can increase racemization.

  • Coupling Reaction:

    • Add the activated Fmoc-His(Trt)-OH solution to the prepared resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the reaction vessel.

    • Thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents and soluble byproducts.

    • Wash with Dichloromethane (DCM) (3-5 times) and then DMF (3-5 times) to prepare for the next deprotection step.

  • Continuation of Synthesis: Proceed to the Fmoc deprotection step to expose the N-terminal amine for the next coupling cycle.

Protocol 2: Cleavage and Trt Group Deprotection

This protocol outlines the final step of SPPS, where the completed peptide is cleaved from the resin and the Trt side-chain protecting group is removed.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail. A common formulation is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).

    • TIS acts as a scavenger to trap the reactive trityl cations that are released, preventing them from reattaching to nucleophilic residues on the peptide (e.g., Tryptophan).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • A deep yellow color may appear, which is characteristic of the stable trityl carbocation.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate, which contains the deprotected peptide.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

    • A white precipitate of the peptide should form.

  • Final Processing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with more cold ether to remove residual scavengers.

    • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Logical Relationships

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Start with solid support (Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Initial step Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple activated Fmoc-AA-OH to Resin Wash1->Coupling Activation Activate Fmoc-AA-OH (e.g., HBTU/DIPEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for next amino acid Wash2->Cycle Cycle->Deprotection n cycles Cleavage Final Cleavage & Deprotection (TFA) Cycle->Cleavage Final cycle Purification Purify Peptide (RP-HPLC) Cleavage->Purification

Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Decision Pathway for Histidine Protecting Group Selection

Histidine_Decision_Pathway Start Select Histidine Protecting Group Question1 Is the synthesis prone to aggregation or requires elevated temperatures? Start->Question1 Question2 Is minimizing cost a primary concern? Question1->Question2 No Use_Boc Use Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH Question1->Use_Boc Yes Question2->Use_Boc No Use_Trt Use Fmoc-His(Trt)-OH Question2->Use_Trt Yes Optimize Optimize coupling conditions: - Lower temperature - Shorter activation time Use_Trt->Optimize

Caption: A decision-making flowchart for selecting an appropriate histidine protecting group in SPPS.

Diagram 3: Illustrative Example of a Downstream Signaling Pathway

The peptides synthesized using this compound are often designed to interact with biological targets, such as receptors. For instance, analogs of Glucagon-like peptide-1 (GLP-1), used in treating type 2 diabetes, contain histidine and can be synthesized using this technology. The resulting peptide would then activate a signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane Peptide GLP-1 Analog (Synthesized Peptide) GPCR GLP-1 Receptor (GPCR) Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Leads to

Caption: GLP-1 receptor signaling, an example pathway activated by a peptide synthesized with this compound.

References

Methodological & Application

Standard Protocol for Using H-His(Trt)-OH in Fmoc-SPPS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can participate in catalytic activity and binding interactions. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine presents a significant challenge due to the high propensity of its chiral center to racemize. The trityl (Trt) protecting group on the imidazole nitrogen of histidine (H-His(Trt)-OH) is a widely used strategy to minimize side reactions.[1] However, careful optimization of coupling conditions is paramount to suppress racemization and ensure high purity of the final peptide.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in Fmoc-SPPS.

Key Considerations for this compound in Fmoc-SPPS

The primary challenge associated with the use of Fmoc-His(Trt)-OH is the risk of racemization during the coupling step. The imidazole ring's π-nitrogen can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to the formation of the D-enantiomer. Several factors influence the extent of racemization, including the choice of coupling reagent, the use of additives, pre-activation time, and temperature.

Another important consideration is the potential for side reactions, such as Nα-endcapping, particularly when using carbodiimide reagents like DIC. The selection of an appropriate coupling strategy is therefore a critical decision to balance coupling efficiency with the minimization of these side reactions.

Experimental Protocols

Materials and Reagents
  • Fmoc-His(Trt)-OH

  • Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Additives (e.g., HOBt, Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5)

  • Diethyl ether, cold

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH

This protocol outlines a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation solution and mix for 1-2 minutes (avoid prolonged pre-activation).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), a recoupling step may be necessary.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended to minimize racemization, particularly for sensitive sequences.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 eq.) to the resin mixture.

    • Agitate at room temperature for 2-4 hours.

  • Washing and Confirmation: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent re-attachment of the trityl cation to sensitive residues.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The choice of coupling reagent and conditions significantly impacts the degree of racemization of Fmoc-His(Trt)-OH. The following tables summarize quantitative data from various studies.

Table 1: Racemization of Fmoc-His(Trt)-OH with Different Coupling Reagents.

Coupling ReagentAdditiveBaseRacemization (%)Coupling ConditionsReference
DICOxyma-1.8Room Temperature
HATU-NMM>10Room Temperature, 5 min pre-activation
HCTU6-Cl-HOBtDIPEA7.8Room Temperature, 5 min pre-activation
HCTU6-Cl-HOBtDIPEA16.6Microwave, 80°C

Table 2: Comparison of Side-Chain Protecting Groups for Histidine.

Histidine DerivativeCoupling ConditionsRacemization (%)Key AdvantageKey DisadvantageReference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8Well-established protocolsHigh risk of racemization
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3Significantly reduced racemizationMore expensive, potential side reactions upon cleavage

Visualizations

Experimental Workflow for Fmoc-SPPS of a Histidine-Containing Peptide

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-His(Trt)-OH + Coupling Reagent + Base wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple kaiser->recouple Positive next_cycle Next Amino Acid Cycle kaiser->next_cycle Negative recouple->wash2 next_cycle->deprotection Continue Synthesis final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection Final Cycle cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Fmoc-SPPS workflow for histidine incorporation.

Decision Pathway for Selecting a Coupling Strategy for Fmoc-His(Trt)-OH

Decision_Pathway start Incorporate Fmoc-His(Trt)-OH question1 Is the sequence known to be racemization-prone? start->question1 strategy1 Standard Protocol: HBTU/HOBt/DIPEA (Minimal pre-activation) question1->strategy1 No strategy2 Low-Racemization Protocol: DIC/Oxyma question1->strategy2 Yes end Proceed with Coupling strategy1->end question2 Is coupling efficiency a concern with DIC/Oxyma? strategy2->question2 strategy3 Alternative Low-Racemization: DEPBT question2->strategy3 Yes question2->end No strategy3->end

Caption: Decision tree for coupling reagent selection.

Conclusion

The successful incorporation of this compound in Fmoc-SPPS is achievable with careful consideration of the potential for racemization. By selecting appropriate coupling reagents, such as DIC/Oxyma or phosphonium salts like DEPBT, and by minimizing pre-activation times and elevated temperatures, researchers can effectively synthesize high-purity histidine-containing peptides. The protocols and data presented here provide a comprehensive guide for professionals in peptide research and drug development to optimize their synthetic strategies.

References

Application Notes and Protocols for Coupling H-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) to a growing peptide chain during solid-phase peptide synthesis (SPPS). The unique imidazole side chain of histidine presents a significant challenge due to its high propensity for racemization during the activation step. These notes offer strategies and methods to mitigate this side reaction and ensure high-purity peptide synthesis.

Introduction

The incorporation of histidine into peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic drug candidates. The imidazole side chain of histidine can act as a general base, catalyzing the abstraction of the α-proton of the activated amino acid, leading to racemization (the formation of the D-isomer). The trityl (Trt) protecting group on the imidazole nitrogen offers steric hindrance but does not fully prevent this undesired side reaction.[1]

The choice of coupling reagent, additives, solvent, and reaction conditions plays a pivotal role in minimizing racemization while maintaining high coupling efficiency. This document outlines several protocols and provides comparative data to guide the selection of the optimal coupling strategy for your specific peptide sequence.

Key Challenges in Coupling Fmoc-His(Trt)-OH

  • Racemization: Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[2][3] Intensive pre-activation of the carboxylic acid can exacerbate this issue.[4]

  • Side Reactions: While in-situ activation (adding the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide) can reduce racemization, it may lead to other side reactions, such as Nα-endcapping by carbodiimides like N,N'-diisopropylcarbodiimide (DIC).[1]

  • Coupling Efficiency: Achieving a balance between minimizing racemization and ensuring complete and efficient coupling is crucial for the overall yield and purity of the final peptide.

Data Presentation: Comparison of Coupling Reagents and Conditions

The following tables summarize quantitative data on the extent of racemization (D-His formation) when coupling Fmoc-His(Trt)-OH under various conditions.

Table 1: Influence of Coupling Reagent and Additive on Racemization

Coupling ReagentAdditiveBaseSolventD-His Formation (%)Reference
DICOxyma-NBP/EtOAc (1:4)0.43
DICOxyma-DMF1.0
TBECOxyma-DMF1.1
DICOxyma-NBP2.5
DICHONB/HOBt-NBP/EtOAc (1:1)0.3
HBTUHOBtDIPEADMF2.49
DEPBTHOBtDIPEADMF/Toluene (1:1)0.94

Table 2: Impact of Temperature and Histidine Protecting Group on Racemization

Histidine DerivativeCoupling ConditionsD-His Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8
Fmoc-His(Boc)-OH50°C, 10 min0.18
Fmoc-His(Trt)-OH90°C, 2 min>16
Fmoc-His(Boc)-OH90°C, 2 min0.81

Experimental Protocols

Below are detailed protocols for coupling Fmoc-His(Trt)-OH using different reagent combinations. These protocols are intended for standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard HBTU/HOBt Coupling

This is a widely used method, though it may not provide the lowest levels of racemization for histidine.

Materials:

  • Fmoc-His(Trt)-OH (3 equivalents)

  • HBTU (3 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH, HBTU, and HOBt in a minimal amount of DMF.

  • Add DIPEA to the solution to facilitate the activation.

  • Allow the pre-activation to proceed for a short and controlled time (e.g., 2-5 minutes).

  • Coupling: Add the activated Fmoc-His(Trt)-OH solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Low-Racemization DIC/Oxyma Coupling

This protocol utilizes Diisopropylcarbodiimide (DIC) with Oxyma as an additive, which has been shown to reduce racemization.

Materials:

  • Fmoc-His(Trt)-OH (3 equivalents)

  • DIC (3 equivalents)

  • Oxyma (3 equivalents)

  • DMF or NBP/EtOAc (1:4)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Solution Preparation: In a reaction vessel, dissolve Fmoc-His(Trt)-OH and Oxyma in the chosen solvent (DMF or NBP/EtOAc).

  • In-Situ Activation and Coupling: Add the solution to the resin, followed immediately by the addition of DIC. This in-situ activation minimizes the time the activated amino acid is in solution, thereby reducing the opportunity for racemization.

  • Allow the coupling reaction to proceed for 1-3 hours at room temperature.

  • Washing: Thoroughly wash the resin with the reaction solvent and then with DMF.

  • Monitoring: Check for reaction completion using a suitable test.

Protocol 3: DEPBT-Mediated Coupling for Minimal Racemization

3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a coupling reagent known for its ability to suppress racemization, making it a good choice for coupling Fmoc-His(Trt)-OH.

Materials:

  • Fmoc-His(Trt)-OH (2 equivalents)

  • DEPBT (2 equivalents)

  • DIPEA or Collidine (4 equivalents)

  • DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Solution Preparation: Dissolve Fmoc-His(Trt)-OH and DEPBT in DMF.

  • Coupling: Add the coupling solution to the resin, followed by the addition of the base (DIPEA or the weaker base, collidine, is recommended to further minimize racemization).

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.

  • Monitoring: Assess the completion of the coupling.

Visualizations

G Chemical Pathway for Fmoc-His(Trt)-OH Coupling Fmoc-His(Trt)-OH Fmoc-His(Trt)-OH Activated Intermediate Activated Intermediate Fmoc-His(Trt)-OH->Activated Intermediate + Coupling Reagent Coupling Reagent (e.g., DIC, HBTU) Coupling Reagent (e.g., DIC, HBTU) Racemization (Side Reaction) Racemization (Side Reaction) Activated Intermediate->Racemization (Side Reaction) Base-catalyzed Coupled Peptide Coupled Peptide Activated Intermediate->Coupled Peptide + Peptide-Resin Peptide-Resin Peptide-Resin Peptide-Resin->Coupled Peptide

Caption: Fmoc-His(Trt)-OH coupling pathway and side reaction.

G Experimental Workflow for Fmoc-His(Trt)-OH Coupling cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis Swell Resin Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Wash Resin Wash Resin Fmoc Deprotection->Wash Resin Prepare AA/Reagent Solution Prepare AA/Reagent Solution Wash Resin->Prepare AA/Reagent Solution Add to Resin Add to Resin Prepare AA/Reagent Solution->Add to Resin React (1-3h) React (1-3h) Add to Resin->React (1-3h) Wash Resin_2 Wash Resin React (1-3h)->Wash Resin_2 Kaiser Test Kaiser Test Wash Resin_2->Kaiser Test Proceed to next cycle Proceed to next cycle Kaiser Test->Proceed to next cycle

Caption: General experimental workflow for SPPS coupling.

G Decision Tree for Coupling Fmoc-His(Trt)-OH Start Start High Risk of Racemization? High Risk of Racemization? Start->High Risk of Racemization? Use DEPBT or DIC/Oxyma Use DEPBT or DIC/Oxyma High Risk of Racemization?->Use DEPBT or DIC/Oxyma Yes Standard HBTU/HOBt is an option Standard HBTU/HOBt is an option High Risk of Racemization?->Standard HBTU/HOBt is an option No Consider His(Boc) or His(MBom) Consider His(Boc) or His(MBom) Use DEPBT or DIC/Oxyma->Consider His(Boc) or His(MBom) For very sensitive sequences

Caption: Decision tree for selecting a coupling strategy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into synthetic peptides is a critical step in the development of peptide-based therapeutics and research tools. Fmoc-His(Trt)-OH is the most commonly used derivative for this purpose in solid-phase peptide synthesis (SPPS). However, the activation of Fmoc-His(Trt)-OH is notoriously prone to racemization, a side reaction that can significantly impact the biological activity and purity of the final peptide product. This document provides a detailed overview of recommended activation methods, protocols to minimize racemization, and a comparison of various coupling reagents.

The primary challenge during the coupling of Fmoc-His(Trt)-OH is the susceptibility of the α-carbon to epimerization, which is catalyzed by the imidazole nitrogen of the histidine side chain.[1] This racemization is particularly pronounced during base-mediated coupling reactions and with prolonged pre-activation times.[1][2] Therefore, the choice of coupling reagents, additives, and reaction conditions is paramount to preserving the stereochemical integrity of the histidine residue.

Recommended Activation Methods and Coupling Reagents

Several activation methods have been developed to mitigate racemization during the coupling of Fmoc-His(Trt)-OH. The most effective strategies involve the use of specific coupling reagents and additives that promote rapid amide bond formation while minimizing the opportunity for epimerization.

Carbodiimide-Mediated Activation

Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used for amino acid activation. When using carbodiimides, the addition of a nucleophilic additive is crucial to suppress racemization.

  • DIC/Oxyma: The combination of DIC with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. Oxyma has demonstrated a remarkable ability to suppress racemization, often superior to the more traditional additive 1-hydroxybenzotriazole (HOBt).[3][4] It is also a safer, non-explosive alternative to HOBt and 1-hydroxy-7-azabenzotriazole (HOAt).

  • DIC/HOBt: While largely superseded by Oxyma, the DIC/HOBt cocktail is a classic method that can provide acceptable results if racemization is carefully monitored.

Phosphonium and Uronium/Aminium Salt Reagents

These reagents are generally more reactive than carbodiimides and can lead to faster coupling times. However, their use with Fmoc-His(Trt)-OH requires careful consideration of the reaction conditions.

  • DEPBT: 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium salt reagent that has shown exceptional resistance to racemization, making it an excellent choice for coupling Fmoc-His(Trt)-OH.

  • HBTU/HATU: While popular for their high coupling efficiency, uronium/aminium reagents like HBTU and HATU should be used with caution for histidine incorporation due to the potential for base-catalyzed racemization. If used, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is required, and pre-activation times should be minimized.

Quantitative Comparison of Activation Methods

The following table summarizes the reported levels of racemization (D-His content) for various activation methods for Fmoc-His(Trt)-OH.

Coupling Reagent/AdditiveBasePre-activation Time (min)D-His (%)Reference
HCTU/6-Cl-HOBtDIPEA01.0
HCTU/6-Cl-HOBtDIPEA57.8
DIC/Oxyma--1.0
TBEC/Oxyma--0.43 - 1.1
DIC/HONB/HOBt--0.3

Experimental Protocols

Protocol 1: DIC/Oxyma Mediated Coupling of Fmoc-His(Trt)-OH

This protocol is recommended for its high efficiency and low racemization.

Materials:

  • Fmoc-His(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. After swelling, wash the resin three times with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Coupling: Add DIC (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: DEPBT Mediated Coupling of Fmoc-His(Trt)-OH

This protocol is particularly useful when minimal racemization is critical.

Materials:

  • Fmoc-His(Trt)-OH

  • 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell and wash the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and DEPBT (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-His(Trt)-OH/DEPBT solution to the resin, followed by the addition of DIPEA or collidine (6 equivalents).

  • Reaction: Let the reaction proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Check for reaction completion using a suitable test.

Experimental Workflows

experimental_workflow_dic_oxyma cluster_prep Resin Preparation cluster_activation Activation & Coupling cluster_post_coupling Post-Coupling swell_resin Swell Resin in DMF wash_resin_prep Wash Resin (3x DMF) swell_resin->wash_resin_prep dissolve_aa Dissolve Fmoc-His(Trt)-OH and Oxyma in DMF add_to_resin Add to Resin add_dic Add DIC dissolve_aa->add_dic add_dic->add_to_resin couple Couple for 1-2h add_to_resin->couple wash_resin_post Wash Resin (3-5x DMF) monitor Monitor Completion (e.g., Kaiser Test) wash_resin_post->monitor

Caption: Workflow for DIC/Oxyma mediated coupling of Fmoc-His(Trt)-OH.

experimental_workflow_depbt cluster_prep Resin Preparation cluster_coupling Coupling cluster_post_coupling Post-Coupling swell_resin Swell Resin in DMF wash_resin_prep Wash Resin (3x DMF) swell_resin->wash_resin_prep dissolve_reagents Dissolve Fmoc-His(Trt)-OH and DEPBT in DMF add_to_resin Add to Resin dissolve_reagents->add_to_resin add_base Add DIPEA/Collidine add_to_resin->add_base couple Couple for 1-2h add_base->couple wash_resin_post Wash Resin (3-5x DMF) monitor Monitor Completion (e.g., Kaiser Test) wash_resin_post->monitor

Caption: Workflow for DEPBT mediated coupling of Fmoc-His(Trt)-OH.

Logical Relationship: Factors Influencing Racemization

The decision-making process for selecting an appropriate activation method for Fmoc-His(Trt)-OH involves balancing coupling efficiency with the minimization of racemization. The following diagram illustrates the key factors and their relationships.

racemization_factors cluster_factors Key Factors cluster_outcomes Outcomes Coupling_Reagent Coupling Reagent Coupling_Efficiency Coupling Efficiency Coupling_Reagent->Coupling_Efficiency Racemization Racemization Coupling_Reagent->Racemization Additive Additive Additive->Coupling_Efficiency Additive->Racemization Suppresses Base Base Base->Racemization Promotes (if strong/nucleophilic) Preactivation_Time Pre-activation Time Preactivation_Time->Racemization Increases Temperature Temperature Temperature->Racemization Increases

Caption: Factors influencing racemization during Fmoc-His(Trt)-OH coupling.

Conclusion

The successful incorporation of Fmoc-His(Trt)-OH with minimal racemization is achievable through the careful selection of activation methods and reaction conditions. The use of DIC/Oxyma or DEPBT is highly recommended for preserving the stereochemical integrity of the histidine residue. Minimizing pre-activation times and avoiding strongly basic conditions are crucial general principles to follow. By adhering to the protocols and considering the factors outlined in these application notes, researchers can significantly improve the quality and purity of their synthetic peptides.

References

Application of H-His(Trt)-OH in the development of peptide-based drugs.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-N-im-trityl-L-histidine, commonly referred to as Fmoc-His(Trt)-OH, is a critical building block in the solid-phase peptide synthesis (SPPS) of peptide-based drugs. The unique imidazole side chain of histidine plays a crucial role in the biological activity of many peptides. However, this same reactivity presents challenges during chemical synthesis, including side-chain acylation and a high propensity for racemization. The trityl (Trt) protecting group on the imidazole nitrogen mitigates these issues, making Fmoc-His(Trt)-OH a widely adopted derivative in drug development.[1][2] This document provides detailed application notes and experimental protocols for the effective use of Fmoc-His(Trt)-OH in the synthesis of therapeutic peptides.

The trityl group is favored for its relative ease of removal under acidic conditions, typically during the final cleavage of the peptide from the resin.[3][4] However, the choice of coupling reagents and conditions is paramount to suppress racemization and other side reactions.

Key Considerations for Using Fmoc-His(Trt)-OH

ParameterRecommendation/ConsiderationImpact on Synthesis
Racemization Histidine is highly susceptible to racemization during activation. The use of racemization suppressors like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. Carbodiimide-based activation methods may also be employed to lower the pH and reduce racemization.Minimizes the formation of D-histidine diastereomers, ensuring the stereochemical integrity and biological activity of the final peptide.
Coupling Reagents Phosphonium and aminium/uronium salts like HBTU, TBTU, and HATU are commonly used. DEPBT has been shown to reduce racemization for His(Trt) coupling.Efficient and rapid coupling is crucial to minimize side reactions. The choice of reagent can significantly impact coupling efficiency and the extent of racemization.
Pre-activation Intensive pre-activation of Fmoc-His(Trt)-OH can increase the risk of racemization. In-situ activation is often preferred.Balancing pre-activation time is critical to avoid racemization while preventing other side reactions like Nα-endcapping by coupling reagents such as DIC.
Deprotection The Trt group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage cocktail.Incomplete removal of the Trt group can lead to impurities in the final peptide product.
Scavengers The use of scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is essential.Scavengers prevent the reactive trityl cation, formed during deprotection, from re-attaching to nucleophilic residues like tryptophan and cysteine.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-His(Trt)-OH

This protocol outlines the manual coupling of Fmoc-His(Trt)-OH onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Trt)-OH

  • Coupling reagent (e.g., HBTU)

  • Racemization suppressor (e.g., HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution.

    • Vortex the mixture for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-His(Trt)-OH solution to the deprotected peptide-resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Visualizations

experimental_workflow_spps cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-His(Trt)-OH (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection KaiserTest->FinalDeprotection Synthesis Complete Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (HPLC) Precipitation->Purification FinalPeptide Final Peptide Drug Purification->FinalPeptide logical_relationship_histidine_protection cluster_problem Challenges with Unprotected Histidine cluster_solution Solution cluster_outcome Improved Synthesis Outcomes UnprotectedHis Unprotected Histidine in Peptide Synthesis SideReaction Side-Chain Acylation UnprotectedHis->SideReaction Racemization Racemization at α-carbon UnprotectedHis->Racemization FmocHisTrtOH Use of Fmoc-His(Trt)-OH TrtGroup Trityl (Trt) Group on Imidazole Side Chain FmocHisTrtOH->TrtGroup Provides PreventAcylation Prevents Side-Chain Acylation TrtGroup->PreventAcylation ReduceRacemization Reduces Racemization TrtGroup->ReduceRacemization HighPurity Higher Purity Peptide PreventAcylation->HighPurity ReduceRacemization->HighPurity signaling_pathway_peptide_drug PeptideDrug Peptide Drug (containing Histidine) Receptor Cell Surface Receptor (e.g., GPCR) PeptideDrug->Receptor Binding & Activation GProtein G-Protein Activation Receptor->GProtein CellMembrane Cell Membrane SecondMessenger Second Messenger Production (e.g., cAMP, IP3) GProtein->SecondMessenger KinaseCascade Kinase Cascade Activation SecondMessenger->KinaseCascade CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) KinaseCascade->CellularResponse

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fmoc-His(Trt)-OH in both manual and automated solid-phase peptide synthesis (SPPS). It is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate synthesis method and optimizing protocols for peptides containing the histidine residue.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the creation of custom peptides for a vast array of applications.[1] The choice between manual and automated synthesis methodologies is a critical consideration, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized.[1][2] Fmoc-His(Trt)-OH is a commonly used building block for incorporating histidine into a peptide sequence. The trityl (Trt) protecting group on the imidazole side chain is acid-labile and is typically removed during the final cleavage from the resin. However, the use of Fmoc-His(Trt)-OH presents challenges, most notably the risk of racemization during the coupling step.[3] This document outlines detailed protocols for both manual and automated SPPS with Fmoc-His(Trt)-OH, provides a quantitative comparison, and offers guidance on minimizing side reactions.

Data Presentation: A Quantitative Comparison

The decision to adopt manual or automated peptide synthesis often hinges on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data to facilitate a direct comparison between the two methodologies.

ParameterManual SynthesisAutomated SynthesisKey Considerations
Synthesis Time (per cycle) 30 - 120 minutes15 - 60 minutesAutomated systems, especially with microwave assistance, can significantly reduce cycle times.
Typical Crude Purity Variable (operator dependent)Generally higher and more consistentAutomation reduces the potential for human error, leading to more reproducible results.
Typical Yield Variable, potential for resin lossGenerally higher and more reproducibleAutomated fluidic systems minimize resin loss during washing and reagent delivery steps.
Racemization of His(Trt) Can be significant, dependent on coupling conditionsCan be minimized with optimized protocolsThe choice of coupling reagents and activation time is critical for both methods to suppress racemization. Using additives like HOBt or Oxyma can reduce racemization.
Reagent Consumption Potentially higher due to manual measurementsMore precise and efficient reagent deliveryAutomated synthesizers are programmed for precise reagent volumes, reducing waste.
Cost (Initial Investment) LowHighManual setup requires basic laboratory glassware, while automated synthesizers are a significant capital investment.
Labor Cost HighLowManual synthesis is labor-intensive, requiring constant operator attention.

Experimental Protocols

The following are generalized protocols for manual and automated Fmoc-SPPS. It is important to note that these may require optimization based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for the elongation of a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution and repeat the treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Fmoc-His(Trt)-OH):

  • In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

  • To minimize racemization , pre-activation time should be kept short, or an in-situ activation approach should be used. The use of coupling reagents like DEPBT with DIPEA can also be beneficial.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-120 minutes.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

  • After complete coupling (negative Kaiser test), drain the reaction mixture.

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is TFA/TIPS/H₂O (95:2.5:2.5). The addition of triisopropylsilane (TIPS) acts as a scavenger for the released trityl cations.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol provides a general overview of the steps performed by an automated peptide synthesizer. The specific parameters will be programmed into the instrument's software.

1. System Preparation:

  • Ensure all reagent bottles (solvents, piperidine, amino acids, activators, base) are sufficiently filled.

  • Load the reaction vessel with the appropriate resin.

  • Program the peptide sequence and the desired synthesis protocol into the synthesizer's software.

2. Automated Synthesis Cycle:

  • The instrument will automatically perform the following steps for each amino acid:

    • Resin Swelling: The resin is washed with DMF.

    • Fmoc Deprotection: A 20% piperidine in DMF solution is delivered to the reaction vessel, and the reaction is allowed to proceed for a programmed time. This is typically followed by a second piperidine treatment.

    • Washing: The resin is washed multiple times with DMF.

    • Amino Acid Coupling: The synthesizer delivers the Fmoc-His(Trt)-OH solution, coupling agent (e.g., HCTU, DIC), and base (e.g., DIPEA) to the reaction vessel. For Fmoc-His(Trt)-OH, some automated synthesizers allow for special protocols, such as reduced temperature coupling or the use of specific coupling additives to minimize racemization. Microwave-assisted heating can be employed to accelerate the coupling reaction, but conditions must be carefully optimized for sensitive residues like His(Trt).

    • Washing: The resin is washed again with DMF and DCM.

3. Final Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide-resin is typically removed from the synthesizer for manual cleavage as described in the manual protocol (Step 6). Some advanced systems may have integrated cleavage capabilities.

Visualizations

Manual_SPPS_Workflow Resin Start: Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-His(Trt)-OH, Activator, Base) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 DMF/DCM Wash Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative Repeat->Deprotection

Automated_SPPS_Workflow cluster_cycle Automated Synthesis Cycle (Repeated) Start Start: Load Resin & Program Sequence Deprotection Fmoc Deprotection Start->Deprotection Cycle Automated Synthesis Cycle Cleavage Manual Cleavage & Deprotection End End: Purified Peptide Cleavage->End Wash1 Washing Coupling Amino Acid Coupling Wash2 Washing Wash2->Cleavage Final Amino Acid

Logical_Relationship cluster_manual Manual Synthesis cluster_automated Automated Synthesis m_flex High Flexibility (Non-standard chemistry) m_cost Low Initial Cost m_labor Labor Intensive m_error Higher Potential for Human Error a_speed High Throughput & Speed a_repro High Reproducibility a_cost High Initial Cost a_labor Low Labor Requirement Synthesis_Choice Choice of Synthesis Method Synthesis_Choice->m_flex Synthesis_Choice->m_cost Synthesis_Choice->m_labor Synthesis_Choice->m_error Synthesis_Choice->a_speed Synthesis_Choice->a_repro Synthesis_Choice->a_cost Synthesis_Choice->a_labor Peptide_Requirements Peptide Requirements (Length, Complexity, Quantity) Peptide_Requirements->Synthesis_Choice

References

Application Note: High-Purity Synthesis of Peptide Fragments Using 2-Chlorotrityl Resin and Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the solid-phase synthesis of protected peptide fragments utilizing 2-chlorotrityl chloride (2-CTC) resin and Fmoc-His(Trt)-OH. The use of 2-CTC resin allows for the mild cleavage of the peptide from the solid support, preserving acid-sensitive protecting groups and the integrity of the C-terminal residue. This is particularly advantageous for the synthesis of fragments intended for subsequent condensation. The trityl (Trt) protecting group for the imidazole side chain of histidine offers robust protection during synthesis and is compatible with the mild cleavage conditions. Detailed experimental procedures, data presentation, and visual workflows are provided to guide researchers in achieving high-purity peptide fragments.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient synthesis of complex peptide sequences.[1][2][3] The selection of the solid support and protecting groups is critical to the success of the synthesis, especially for sensitive amino acids like histidine. The 2-chlorotrityl chloride (2-CTC) resin is a highly acid-labile support that permits the cleavage of peptides under exceptionally mild conditions.[4][5] This feature is invaluable for producing fully protected peptide fragments suitable for fragment condensation strategies, as it leaves acid-sensitive side-chain protecting groups intact.

Histidine's imidazole side chain can lead to side reactions and racemization during SPPS. The trityl (Trt) protecting group is widely employed to shield the imidazole nitrogen, offering stability throughout the synthesis and compatibility with the mild cleavage from 2-CTC resin. This document outlines a detailed protocol for the synthesis of peptide fragments on 2-CTC resin, with a focus on the incorporation of Fmoc-His(Trt)-OH.

Key Advantages of 2-Chlorotrityl Resin

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), or mixtures of acetic acid/trifluoroethanol (TFE)/DCM, preserving acid-labile protecting groups.

  • Suppression of Racemization: The attachment of the first amino acid to the 2-CTC resin proceeds with minimal racemization, which is crucial for maintaining the stereochemical integrity of the C-terminal residue.

  • Inhibition of Diketopiperazine Formation: The steric bulk of the trityl linker effectively hinders the formation of diketopiperazines, a common side reaction, particularly with C-terminal proline or glycine residues.

Experimental Protocols

Materials
  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-His(Trt)-OH and other Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Methanol (MeOH)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • HOBt or Oxyma

  • Cleavage Cocktail: 1% TFA in DCM or Acetic Acid/TFE/DCM (1:2:7 v/v/v)

  • Diethyl ether, cold

Protocol 1: Loading of Fmoc-His(Trt)-OH onto 2-Chlorotrityl Resin
  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30-60 minutes in a peptide synthesis vessel.

  • Amino Acid Solution Preparation: In a separate flask, dissolve 1.0-1.5 equivalents of Fmoc-His(Trt)-OH (relative to the resin's substitution capacity) and 3.0 equivalents of DIPEA in a minimal amount of anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the Fmoc-His(Trt)-OH/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Determination of Resin Loading

The loading of the first amino acid can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.

  • Accurately weigh 5-10 mg of the dried, loaded resin into a small vial.

  • Add 1 mL of 20% piperidine in DMF.

  • Agitate for 30 minutes at room temperature.

  • Dilute a known volume of the supernatant with DMF (e.g., 100 µL into 900 µL of DMF).

  • Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.

  • Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) (Molar absorptivity of the dibenzofulvene-piperidine adduct is ~7800 L mol⁻¹ cm⁻¹)

Protocol 3: Solid-Phase Peptide Synthesis Cycle (Fmoc Chemistry)

The following steps are repeated for each amino acid coupling in the peptide sequence.

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3-4 equivalents of the next Fmoc-amino acid with 3-4 equivalents of a coupling reagent (e.g., HBTU/HOBt or HATU) and 6-8 equivalents of DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • (Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. If the test is positive, recouple.

Protocol 4: Cleavage of the Protected Peptide Fragment from the Resin
  • Wash the final peptide-resin with DCM (5x) to remove any residual DMF.

  • Dry the resin partially under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 1% TFA in DCM or AcOH/TFE/DCM) to the resin (10 mL per gram of resin).

  • Agitate gently for 30-60 minutes at room temperature. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.

  • Filter the resin and collect the filtrate into a flask containing 1 mL of pyridine (to neutralize the acid).

  • Wash the resin with additional DCM (2-3 times) and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the crude protected peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the precipitate and wash with cold diethyl ether.

  • Dry the final peptide fragment under vacuum.

Data Presentation

Table 1: Representative Resin Loading and Peptide Synthesis Yields

ParameterValueNotes
Initial Resin Substitution1.2 mmol/gAs specified by the manufacturer.
Fmoc-His(Trt)-OH Loading0.85 mmol/gDetermined by UV spectrophotometry.
Loading Efficiency70.8%
Crude Peptide Yield85%Based on the initial loading of the first amino acid.
Purity by HPLC>90%For a model hexapeptide.

Visual Workflows

Peptide_Synthesis_Workflow start Start: 2-CTC Resin swell 1. Resin Swelling (DCM) start->swell load 2. Loading (Fmoc-His(Trt)-OH, DIPEA) swell->load cap 3. Capping (Methanol) load->cap wash_dry 4. Wash & Dry cap->wash_dry deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) wash_dry->deprotect couple 6. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) deprotect->couple cycle Repeat Steps 5 & 6 for each amino acid couple->cycle cycle->deprotect Next Amino Acid final_wash 7. Final Wash (DCM) cycle->final_wash Final Amino Acid cleave 8. Cleavage (1% TFA in DCM) final_wash->cleave precipitate 9. Precipitation (Cold Ether) cleave->precipitate end End: Protected Peptide Fragment precipitate->end

Caption: Overall workflow for the synthesis of a protected peptide fragment.

SPPS_Cycle start_cycle Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start_cycle->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Incomplete) end_cycle Elongated Peptide-Resin (Fmoc-Protected) kaiser_test->end_cycle Negative (Complete)

Caption: The iterative cycle of Fmoc-SPPS.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading Efficiency Incomplete swelling of the resin.Ensure the resin is fully swollen in anhydrous DCM before loading.
Moisture inactivating the resin.Use anhydrous solvents and reagents for the loading step.
Insufficient equivalents of amino acid or base.Use a slight excess of Fmoc-amino acid and sufficient DIPEA.
Incomplete Coupling Steric hindrance of amino acids.Increase coupling time, use a more potent coupling reagent (e.g., HATU), or double couple.
Aggregation of the growing peptide chain.Use a solvent mixture that disrupts aggregation (e.g., add a small amount of DMSO to DMF).
Low Purity of Cleaved Peptide Premature deprotection of side-chain groups.Ensure cleavage conditions are sufficiently mild (e.g., 1% TFA).
Side reactions during synthesis.Optimize coupling and deprotection times; ensure complete removal of piperidine after deprotection.

Conclusion

The combination of 2-chlorotrityl resin and Trt-protected histidine provides a robust and reliable method for the synthesis of high-purity protected peptide fragments. The mild cleavage conditions are a significant advantage, preserving the integrity of the peptide and its protecting groups for subsequent use in convergent synthesis strategies. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for the Incorporation of H-His(Trt)-OH in High-Throughput Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to the unique properties of its imidazole side chain, which can participate in catalytic activity, metal ion coordination, and proton transfer. However, the incorporation of histidine during solid-phase peptide synthesis (SPPS) presents significant challenges, most notably the high propensity for racemization.[1][2][3] The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[3]

To mitigate these issues, the imidazole side chain is typically protected. H-His(Trt)-OH, where the imidazole nitrogen is protected by a trityl (Trt) group, is a widely used derivative in Fmoc-based SPPS.[2] The bulky Trt group effectively shields the imidazole ring, preventing side reactions and reducing the risk of racemization, especially when compared to unprotected histidine. This document provides detailed application notes and protocols for the efficient incorporation of this compound in high-throughput peptide synthesis (HTPS) workflows, with a focus on optimizing purity and yield while minimizing racemization.

Data Presentation: Performance of Histidine Protecting Groups

The choice of protecting group and coupling conditions is critical for minimizing racemization and ensuring high-purity peptide synthesis. The following tables summarize quantitative data on the performance of this compound in comparison to other common histidine derivatives under various conditions.

Table 1: Comparative Racemization (D-His Formation %) of Fmoc-Histidine Derivatives

Fmoc-His DerivativeCoupling ReagentTemperature (°C)Pre-activation Time (min)D-His Formation (%)
Fmoc-His(Trt)-OH HCTU/DIPEA2557.8
Fmoc-His(Trt)-OH HCTU/DIPEA250 (in situ)1.0
Fmoc-His(Trt)-OH DIC/Oxyma25N/A1.0 - 2.5
Fmoc-His(Trt)-OH DEPBT25N/A< 2.0
Fmoc-His(Boc)-OHHCTU/DIPEA902< 1.0
Fmoc-His(MBom)-OHHCTU/DIPEA8050.8

Data compiled from multiple sources to illustrate trends. Actual results may vary based on sequence and specific conditions.

Table 2: Coupling Efficiency and Purity Comparison

Fmoc-His DerivativeCoupling ConditionsCoupling Time (min)Crude Purity (%)Key Advantages
Fmoc-His(Trt)-OH DIC/Oxyma, 25°C60-120Generally >85%Widely available, cost-effective.
Fmoc-His(Boc)-OHHATU/DIPEA, 75°C5-10>90%Good racemization suppression at high temp.
Fmoc-His(MBom)-OHHCTU/DIPEA, 80°C5>95%Excellent racemization suppression.

Crude purity is sequence-dependent. This table provides a general comparison.

Experimental Workflows and Logical Relationships

Visualizing the synthesis and decision-making processes can aid in planning and troubleshooting high-throughput peptide synthesis campaigns.

G cluster_0 Single Coupling Cycle resin Resin with N-terminal amine deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-His(Trt)-OH + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

Caption: High-Throughput Peptide Synthesis (HTPS) Cycle.

G start Histidine Incorporation Required q1 Is the sequence prone to aggregation? start->q1 q2 Is racemization a major concern? q1->q2 No use_heating Use microwave or induction heating with caution. Consider Fmoc-His(Boc)-OH. q1->use_heating Yes use_trt Use Fmoc-His(Trt)-OH with in-situ activation (e.g., DIC/Oxyma) at RT. q2->use_trt No use_trt_opt Use Fmoc-His(Trt)-OH with DEPBT coupling reagent at RT. q2->use_trt_opt Yes use_mbom Consider using Fmoc-His(MBom)-OH for maximum stereochemical purity. use_trt_opt->use_mbom If racemization persists

Caption: Decision workflow for Histidine incorporation.

G cluster_0 Mechanism of Racemization activated_his Activated Fmoc-His(Trt)-OH (e.g., O-acylisourea intermediate) proton_abstraction α-Proton Abstraction activated_his->proton_abstraction imidazole Imidazole π-Nitrogen (Intramolecular Base) imidazole->proton_abstraction oxazolone Oxazolone Formation (Planar Intermediate) proton_abstraction->oxazolone d_his D-Histidine Epimer oxazolone->d_his Non-stereospecific ring opening

Caption: Simplified mechanism of Histidine racemization.

Experimental Protocols

The following protocols are designed for use with automated peptide synthesizers and can be adapted for various high-throughput platforms.

Protocol 1: Standard Automated Coupling of this compound

This protocol is optimized to minimize racemization by avoiding prolonged pre-activation steps.

1. Reagent Preparation:

  • Amino Acid Solutions: Prepare 0.2 M solutions of all standard Fmoc-amino acids in N,N-Dimethylformamide (DMF). For this compound, ensure complete dissolution.
  • Activator Solution: Prepare a 0.5 M solution of an appropriate activator. For low racemization, a carbodiimide/additive system is recommended.
  • Option A (DIC/Oxyma): Prepare a 0.5 M solution of Diisopropylcarbodiimide (DIC) and a 0.5 M solution of Oxyma Pure in DMF.
  • Deprotection Solution: 20% Piperidine in DMF (v/v).
  • Washing Solvent: High-purity DMF.

2. Automated Synthesizer Program:

  • Set up the synthesis protocol with the following steps for each cycle. Volumes are typical for a 0.1 mmol synthesis scale and should be adjusted based on the resin loading and reactor size.

StepReagentVolumeTimeRepeatsDescription
1. Swell ResinDMF2 mL20 min1Swell the resin before the first cycle.
2. Deprotection20% Piperidine/DMF2 mL3 min2Removes the Fmoc group from the N-terminus.
3. WashDMF2.5 mL1 min5Removes residual piperidine and byproducts.
4. CouplingFmoc-His(Trt)-OH (0.2M)2.5 mL (5 eq)60-120 min1In-situ activation: Add amino acid, then DIC (5 eq), then Oxyma (5 eq) directly to the vessel.
5. WashDMF2.5 mL1 min3Removes excess reagents and byproducts.
6. Repeat----Repeat steps 2-5 for the next amino acid.

3. Monitoring the Coupling Reaction:

  • Perform a Kaiser test after the coupling step. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

Protocol 2: Peptide Cleavage and Deprotection

This protocol removes the peptide from the resin and cleaves all side-chain protecting groups, including the Trt group from histidine.

1. Resin Preparation:

  • After synthesis, wash the resin-bound peptide with Dichloromethane (DCM) (3 x 2 mL) and dry under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A standard choice is Reagent B:
  • Trifluoroacetic acid (TFA): 95%
  • Water: 2.5%
  • Triisopropylsilane (TIS): 2.5%
  • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (e.g., 2-3 mL for a 0.1 mmol scale).
  • Stir or shake at room temperature for 2-3 hours. The Trt group is acid-labile and is efficiently removed under these conditions.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

4. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether (approx. 40 mL).
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the peptide pellet under vacuum.
  • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture) for purification by High-Performance Liquid Chromatography (HPLC).

Conclusion

The successful incorporation of this compound in high-throughput peptide synthesis is a balance between achieving high coupling efficiency and preserving stereochemical integrity. While this compound is a robust and widely used building block, minimizing racemization requires careful optimization of the coupling protocol. By employing in-situ activation strategies with reagents like DIC/Oxyma and avoiding prolonged pre-activation times and excessive heat, researchers can effectively incorporate histidine into peptide sequences with high purity and yield. For particularly sensitive sequences, alternative protecting groups such as Boc or MBom may offer superior performance in suppressing racemization, albeit at a higher cost. The protocols and data provided herein serve as a comprehensive guide for scientists to make informed decisions and streamline the synthesis of histidine-containing peptides in a high-throughput setting.

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing His(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides and proteins due to the unique properties of its imidazole side chain, which can act as a proton donor or acceptor, a nucleophile, and a metal ligand. During solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, the imidazole side chain must be protected to prevent undesirable side reactions such as acylation and racemization.[1][2] The trityl (Trt) group is a widely used, highly acid-labile protecting group for this purpose.[3]

The lability of the His(Trt) bond presents a unique advantage for post-synthesis modification. It can be removed either during the final global deprotection step or selectively on-resin under mild acidic conditions. This orthogonality allows for two primary strategies for targeted modification: (1) cleavage and global deprotection followed by modification of the free peptide in solution, and (2) selective on-resin deprotection of the histidine side chain, followed by site-specific modification while the peptide remains anchored to the solid support with other protecting groups intact.[3]

These application notes provide detailed protocols and comparative data for both strategies, enabling researchers to functionalize His-containing peptides for various applications, including the introduction of fluorescent labels, biotin tags, or other moieties to modulate biological activity.

Strategies for Post-Synthesis Modification

There are two primary workflows for modifying peptides containing a His(Trt) residue after the completion of solid-phase synthesis. The choice depends on the desired modification, the overall peptide sequence, and the required purity of the final product.

G cluster_0 Post-Synthesis Modification Workflows for His(Trt) Peptides start SPPS of His(Trt)-Containing Peptide Completed s1_cleave Strategy 1: Global Cleavage & Deprotection (Strong Acid) start->s1_cleave Global Deprotection s2_deprotect Strategy 2: Selective On-Resin His(Trt) Deprotection (Mild Acid) start->s2_deprotect Selective On-Resin s1_purify Purification of Crude Peptide (RP-HPLC) s1_cleave->s1_purify s1_modify Solution-Phase Modification of His s1_purify->s1_modify s1_repurify Final Purification of Modified Peptide s1_modify->s1_repurify s1_end Modified Peptide s1_repurify->s1_end s2_modify On-Resin Modification of His Side Chain s2_deprotect->s2_modify s2_cleave Global Cleavage & Deprotection (Strong Acid) s2_modify->s2_cleave s2_purify Purification of Crude Modified Peptide s2_cleave->s2_purify s2_end Modified Peptide s2_purify->s2_end G HisTrt Peptide-His(Trt) H⁺ (TFA) ProtonatedHis Peptide-His(Trt)-H⁺ HisTrt:peptide->ProtonatedHis:peptide 1. Protonation Scavenger {  Scavenger (TIS) } TrappedCation Trapped Trityl-Scavenger Scavenger:scavenger->TrappedCation:trapped DeprotectedHis Peptide-His Deprotected Peptide ProtonatedHis:peptide->DeprotectedHis:peptide 2. Cleavage TritylCation Trityl Cation (Trt⁺) ProtonatedHis:peptide->TritylCation:cation TritylCation:cation->TrappedCation:trapped 3. Scavenging G problem Problem Observed (via LC-MS) incomplete_deprotection Incomplete His(Trt) Deprotection (Mass + 242 Da observed) problem->incomplete_deprotection side_product Side Product Formation (e.g., Tritylation of Trp) problem->side_product low_yield Low Cleavage Yield problem->low_yield solution1 Solution: • Extend cleavage/deprotection time • Increase TFA concentration (for selective) • Ensure cocktail is freshly prepared incomplete_deprotection->solution1 solution2 Solution: • Increase scavenger concentration (TIS) • Use a scavenger cocktail (Reagent K) • Ensure scavengers are fresh side_product->solution2 solution3 Solution: • Ensure resin is completely dry before cleavage • Increase cleavage cocktail volume • Check resin specifications for cleavage conditions low_yield->solution3

References

Troubleshooting & Optimization

How to minimize racemization of Fmoc-His(Trt)-OH during coupling.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-His(Trt)-OH Coupling

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize the racemization of Fmoc-His(Trt)-OH during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for Fmoc-His(Trt)-OH?

A1: Racemization is the process where a pure enantiomer (the L-amino acid in this case) converts into a mixture of both L- and D-enantiomers. Histidine is one of the amino acids most susceptible to racemization during the carboxyl group activation step of peptide synthesis.[1][2] The presence of the undesired D-histidine isomer in a synthetic peptide can drastically alter its three-dimensional structure, leading to reduced biological activity or complete inactivity.

Q2: What is the primary mechanism causing Fmoc-His(Trt)-OH racemization?

A2: The primary mechanism involves the activation of the carboxylic acid, which facilitates the formation of a 5(4H)-oxazolone intermediate. The α-proton (the hydrogen on the chiral carbon) of this intermediate is acidic and can be easily abstracted, particularly in the presence of a base. Re-protonation can occur from either side of the planar intermediate, resulting in a mixture of L- and D-isomers. The imidazole ring of histidine is thought to contribute to the lability of this proton, increasing its susceptibility to racemization.

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent directly influences the nature and lifetime of the activated amino acid species, which is a key factor in racemization.[3]

  • Carbodiimides (e.g., DIC, EDC): When used with racemization-suppressing additives like Oxyma or HOBt, these are often the best choice for minimizing racemization.[3][4] Base-free conditions can be employed, which is highly advantageous.

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents provide fast coupling rates but require the presence of a base, which can increase the risk of racemization. Careful selection of a weaker base and minimizing pre-activation time is critical.

  • Phosphonium Reagents (e.g., DEPBT): DEPBT is known for its remarkable resistance to racemization and is considered an excellent choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.

Q4: What is the role of additives like HOBt and Oxyma?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) play a crucial role in suppressing racemization. When a coupling reagent like DIC activates the amino acid, it can form a highly reactive intermediate that is prone to racemization. Additives react with this intermediate to form an "active ester" that is more stable and less susceptible to oxazolone formation. Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.

Q5: How do reaction parameters like temperature, base, and activation time influence racemization?

A5:

  • Temperature: Elevated temperatures significantly accelerate the rate of racemization. Performing couplings at room temperature is standard, and for particularly sensitive couplings, lower temperatures may be beneficial. In microwave-assisted peptide synthesis, reducing the coupling temperature from 90°C to 50°C can significantly decrease epimerization. One study showed that with DIC/Oxyma, racemization of Fmoc-His(Trt)-OH increased to 31% when the temperature was raised to 55°C.

  • Base: The presence and strength of the base are critical. Tertiary amine bases like N,N-diisopropylethylamine (DIPEA) can promote racemization by abstracting the α-proton. If a base is required, weaker bases such as N-methylmorpholine (NMM) or collidine are recommended.

  • Activation Time: The conditions and duration of carboxylate pre-activation are critical. Prolonged pre-activation increases the time the amino acid exists in its highly reactive, racemization-prone state. Using an in situ activation strategy, where the coupling reagent is added to a mixture of the amino acid and resin-bound amine, is generally preferred to minimize the lifetime of the activated species.

Troubleshooting Guide

Problem: High levels of D-His isomer detected in the final peptide.

This troubleshooting workflow helps identify and resolve potential causes of racemization during the coupling of Fmoc-His(Trt)-OH.

G start High D-His Isomer Detected cause1 Coupling Reagent & Additive start->cause1 cause2 Base Selection & Stoichiometry start->cause2 cause3 Activation & Reaction Time start->cause3 cause4 Reaction Temperature start->cause4 solution1 Switch to DIC/Oxyma or DEPBT. Ensure additive is present. cause1->solution1 Solution solution2 Use weaker base (NMM, Collidine) instead of DIPEA, or use a base-free method (DIC/Oxyma). cause2->solution2 Solution solution3 Avoid pre-activation. Use in situ activation. Minimize coupling time. cause3->solution3 Solution solution4 Perform coupling at room temperature. For microwave, reduce temp to ≤ 50°C. cause4->solution4 Solution

Caption: A troubleshooting workflow for addressing high D-His isomer levels.

Quantitative Data on Racemization

The choice of reagents and solvents has a significant impact on the degree of racemization. The following tables summarize quantitative data from various studies.

Table 1: Effect of Coupling Reagents and Additives on Fmoc-His(Trt)-OH Racemization

Coupling Reagent/MethodAdditiveBaseSolvent% D-His (Racemization)Reference
DICOxyma-DMF1.0%
DICOxyma-NBP2.5%
DICOxyma-DMSO/2-MeTHF (3:7)2.0%
DICOxyma-Reaction at 55°C31.0%
TBECOxyma-DMF1.1%
TBEC Oxyma - NBP/EtOAc (1:4) 0.43%
HBTUHOBtDIPEA-6.8%

NBP: N-butylpyrrolidinone; 2-MeTHF: 2-Methyltetrahydrofuran; TBEC: tert-Butyl N,N'-diisopropyl-isocarbamide

Table 2: Effect of Alternative Side-Chain Protection on Histidine Racemization

Amino Acid DerivativeCoupling Method% D-His (Racemization)Reference
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%
Fmoc-His(Boc)-OHDIC/Oxyma<1-2%

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol is designed to minimize racemization by using a carbodiimide with an additive under base-free conditions.

G cluster_prep Preparation cluster_coupling Coupling Reaction (In Situ Activation) swell 1. Swell Resin Swell peptide-resin in DMF (15-30 min). deprotect 2. Fmoc Deprotection Treat with 20% piperidine/DMF (1 x 1 min, 1 x 10 min). swell->deprotect wash1 3. Wash Resin Wash thoroughly with DMF (5-6 times). deprotect->wash1 mix 4. Prepare Coupling Mix Dissolve Fmoc-His(Trt)-OH (3 eq) and Oxyma (3 eq) in DMF. wash1->mix add_mix 5. Add to Resin Add the Amino Acid/Oxyma solution to the washed resin. mix->add_mix add_dic 6. Initiate Coupling Add DIC (3 eq) to the resin slurry. Mix at room temperature. add_mix->add_dic react 7. Reaction Allow to react for 2-4 hours. Monitor with Kaiser test. add_dic->react wash2 8. Wash Resin Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x). react->wash2

References

Identifying and preventing common side reactions with H-His(Trt)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with H-His(Trt)-OH in peptide synthesis.

Troubleshooting Guide

This section addresses common side reactions encountered during the use of this compound, offering solutions and preventative measures.

Issue 1: Racemization of the Histidine Residue

Q1: My peptide purity is low, and I suspect racemization of the histidine residue. What causes this and how can I prevent it?

A1: Histidine is highly susceptible to racemization during peptide coupling reactions.[1] The primary cause is the imidazole side chain, where the π-nitrogen can act as an internal base, abstracting the α-proton of the activated amino acid.[2] This leads to a loss of stereochemistry and the formation of the D-enantiomer, which can significantly impact the peptide's biological activity.[1]

Several factors influence the extent of racemization:

  • Side-Chain Protection: An unprotected imidazole ring greatly facilitates racemization. While the Trityl (Trt) group on this compound offers protection, the conditions of its use are critical.

  • Coupling Reagents: Carbodiimide reagents like DCC and DIC can lead to higher rates of racemization, particularly without additives. Uronium/aminium-based reagents such as HBTU or HATU are generally better options when used with an additive.

  • Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH can increase the risk of racemization.

  • Temperature: Elevated temperatures, especially in microwave-assisted synthesis, can accelerate racemization.

Preventative Measures & Solutions:

  • Use Additives: Incorporate racemization suppressants like HOBt, HOAt, or Oxyma into your coupling reaction.

  • Optimize Coupling Reagent: Switch to a uronium/aminium-based coupling reagent like HATU.

  • Minimize Pre-activation: Reduce the pre-activation time before adding the coupling mixture to the resin or use an in-situ activation protocol.

  • Control Temperature: For microwave synthesis, consider lowering the coupling temperature for the histidine residue to around 50°C. Alternatively, perform the histidine coupling step at room temperature.

  • Choice of Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine in the minimum required amount.

Issue 2: Premature Deprotection of the Trityl Group

Q2: I am observing side products that suggest the Trityl group is being removed prematurely. Why is this happening?

A2: The Trityl (Trt) group is known to be labile and can be cleaved under mildly acidic conditions. While generally stable to the piperidine used for Fmoc group removal, repeated cycles can lead to gradual loss. Degradation of solvents like DMF can also create an acidic environment, leading to premature deprotection.

Preventative Measures & Solutions:

  • Solvent Quality: Use high-quality, fresh solvents to avoid acidic byproducts from degradation.

  • TFA Concentration: If using TFA in wash steps, ensure the concentration is very low (e.g., <1%) as the Trt group is sensitive to acid.

  • Monitor Synthesis: For long peptide sequences, consider the cumulative effect of repeated deprotection cycles on the stability of the Trt group.

Issue 3: Side-Chain Alkylation

Q3: My mass spectrometry results show unexpected additions to the histidine residue. Could this be side-chain alkylation?

A3: Yes, the imidazole ring of histidine is nucleophilic and can be susceptible to alkylation from various sources during synthesis. Cationic species formed during the cleavage of other protecting groups or from the resin linker can alkylate the unprotected nitrogen of the imidazole ring if the Trt group is prematurely lost.

Preventative Measures & Solutions:

  • Use Scavengers: During the final cleavage from the resin, always use a scavenger cocktail (e.g., containing triisopropylsilane (TIS) and water) to quench reactive carbocations that could otherwise alkylate the histidine side chain.

  • Ensure Complete Protection: Verify the stability of the Trityl group throughout the synthesis to prevent the imidazole ring from becoming exposed and reactive.

Quantitative Data Summary

The degree of racemization is highly dependent on the specific reaction conditions. The following table summarizes comparative data on D-histidine formation.

Protected Histidine DerivativeCoupling Reagent/Method% D-His (Racemization)Reference/Comment
Fmoc-His(Trt)-OHDIC/HOBtVariable, can be significantAdditives are crucial to suppress racemization.
Fmoc-His(Trt)-OHHATU/DIPEAGenerally lowConsidered a more robust method for minimizing racemization.
Fmoc-His(Boc)-OHNot specifiedVery lowThe Boc group is effective at preventing racemization.
iso-Boc-His(Dnp)-OHBoc-SPPSLow levels reportedThe Dnp group is an electron-withdrawing group that suppresses racemization.

Note: Direct comparison should be made with caution as values are compiled from different studies with varying peptide sequences and analytical methods.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Minimal Racemization

This protocol is designed for manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-His(Trt)-OH

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • In a separate vessel, pre-dissolve Fmoc-His(Trt)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add the activation mixture to the resin, followed by the addition of DIPEA (6 eq.).

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin with DMF and DCM to remove excess reagents and byproducts.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for His Side Reactions start Unexpected Peak in HPLC/ Mass Spec Analysis check_mass Check Mass of Impurity start->check_mass mass_plus_1 Mass +1 Da? check_mass->mass_plus_1 Isomer formation? racemization Probable Racemization (D-His Isomer) mass_plus_1->racemization Yes mass_unexpected Unexpected Mass Addition? mass_plus_1->mass_unexpected No racemization_sol Review Coupling Protocol: - Check reagents (HATU, HOBt) - Lower temperature - Reduce pre-activation time racemization->racemization_sol alkylation Possible Alkylation mass_unexpected->alkylation Yes incomplete_coupling Incomplete Coupling/ Deletion Sequence mass_unexpected->incomplete_coupling No alkylation_sol Review Cleavage Protocol: - Ensure sufficient scavengers (TIS) - Check Trt stability in synthesis alkylation->alkylation_sol

Caption: A troubleshooting workflow for identifying potential side reactions involving this compound.

ExperimentalWorkflow Experimental Workflow for this compound Coupling start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 activation Pre-activate: Fmoc-His(Trt)-OH + HATU in DMF wash1->activation coupling Add Activation Mix & DIPEA to Resin Couple for 1-2h activation->coupling monitor Monitor with Kaiser Test coupling->monitor monitor->coupling Incomplete wash2 Wash Resin (DMF, DCM) monitor->wash2 Complete next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: A standard experimental workflow for the coupling of this compound in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why is the Trityl (Trt) group used for histidine side-chain protection?

A1: The Trityl (Trt) group is widely used because it effectively shields the imidazole side chain from participating in undesired reactions like acylation. It is compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy and is readily removed during the final acidolytic cleavage step.

Q2: Are there alternatives to the Trityl group for histidine protection?

A2: Yes, several other protecting groups are available, each with specific advantages. For instance, the Boc (tert-butyloxycarbonyl) group is more resistant to racemization. The Bom (benzyloxymethyl) group is also very effective at suppressing racemization but can be more challenging to synthesize. The choice of protecting group often depends on the specific peptide sequence and the potential for side reactions.

Q3: Can I use this compound in Boc-based solid-phase peptide synthesis?

A3: this compound is primarily designed for Fmoc-based SPPS. In Boc-based synthesis, the Nα-Boc group is removed with moderate acid (like TFA), which would also cleave the acid-labile Trt group from the side chain. Therefore, a different side-chain protecting group that is stable to TFA but removable by strong acid (like HF), such as the Dnp (2,4-dinitrophenyl) group, is typically used in Boc chemistry.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry place, typically at -20°C for long-term storage, to prevent degradation. It is important to handle the compound in a moisture-free environment to maintain its stability.

References

Troubleshooting incomplete cleavage of the Trt protecting group.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trityl (Trt) Group Deprotection

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the incomplete cleavage of the Trityl (Trt) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete cleavage of the Trt protecting group?

Incomplete removal of the Trt group is a common issue that can arise from several factors. The most frequent causes include:

  • Insufficient Reaction Time: The standard 2-3 hour cleavage time may not be sufficient for complete deprotection, especially in long or complex peptides.[1][2]

  • Suboptimal Acid Concentration: The concentration of Trifluoroacetic Acid (TFA) may be too low to efficiently cleave the Trt group, particularly if basic solvents like DMF were not thoroughly washed from the resin.[1]

  • Steric Hindrance: In long peptides or sequences prone to aggregation, the cleavage reagents may have poor access to the Trt-protected site.[3]

  • Problematic Residues: Certain amino acids, most notably N-terminal Asparagine (Asn), can exhibit significantly slower deprotection rates.[4] The proximity of the N-terminal amino group can hinder the cleavage of the Trt group from the Asn side chain.

Q2: What are scavengers and why are they critical during Trt deprotection?

During acid-mediated cleavage, the Trt group is released as a highly stable and reactive trityl cation. If not neutralized, this cation can reattach to the peptide or cause side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive cations. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger for the trityl cation.

  • Water: Acts as a scavenger and is a component of many standard cocktails.

  • 1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cys(Trt) as it assists in its removal and helps prevent the oxidation of Trp.

  • Phenol: Can help protect Tyr and Trp residues.

Q3: My peptide has an N-terminal Asn(Trt) residue, and deprotection is incomplete. What should I do?

Sluggish deprotection of N-terminal Asn(Trt) is a well-documented issue. To overcome this, you can:

  • Extend the cleavage time: Increasing the reaction time to 4 hours or more can often resolve the issue.

  • Repeat the cleavage: If deprotection is still incomplete after 6 hours, it is recommended to precipitate the peptide, wash it, and subject it to a second cleavage treatment with fresh reagents.

  • Use an alternative protecting group: For future syntheses, consider using a more labile protecting group for asparagine, such as Asn(Dmcp) or Asn(Xant), to avoid this problem.

Q4: Can I remove the Trt group selectively without cleaving the peptide from the resin?

Yes, the high acid lability of the Trt group allows for its selective removal while the peptide remains attached to the solid support. This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA. This method is useful for on-resin modifications of the now-deprotected amino acid side chain.

Troubleshooting Guide

Issue: Analysis by HPLC and Mass Spectrometry shows a significant amount of remaining Trt-protected peptide.

This is the most common sign of incomplete cleavage. The following workflow can help diagnose and solve the problem.

start_node Analysis shows incomplete Trt deprotection decision_node1 Standard time (2-3h) and cocktail used? start_node->decision_node1 Check Reaction Conditions decision_node decision_node process_node process_node end_node end_node process_node1 Extend cleavage time to 4-6 hours. Monitor progress with a test cleavage and HPLC analysis. [16] decision_node1->process_node1 Yes process_node2 Ensure proper cocktail preparation (e.g., TFA/TIS/H2O 95:2.5:2.5). Ensure resin is washed and dry. [7] decision_node1->process_node2 No decision_node2 Is cleavage still incomplete? process_node1->decision_node2 process_node3 Precipitate peptide, wash with ether, and re-subject to cleavage with fresh cocktail. [7, 16] decision_node2->process_node3 Yes end_node1 Problem likely solved. Proceed to purification. decision_node2->end_node1 No decision_node3 Does the peptide contain N-terminal Asn(Trt)? process_node3->decision_node3 process_node4 This is a known issue. Extended time is critical. For future syntheses, consider Asn(Dmcp). [7] decision_node3->process_node4 Yes decision_node3->end_node1 No cluster_reaction Acid-Catalyzed Cleavage cluster_scavenging Cation Scavenging reac_node reac_node prod_node prod_node cond_node cond_node scav_node scav_node invis1->Peptide_H invis1->Trt_cation invis2->Quenched Peptide_Trt->invis1 Trt_cation->Trt_cation2 cond1->invis1 Trt_cation2->invis2 Scavenger->invis2

References

Optimization of coupling time and temperature for Fmoc-His(Trt)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). The following sections address common issues related to coupling time and temperature optimization to minimize side reactions and ensure high peptide purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling Fmoc-His(Trt)-OH?

The main challenge during the coupling of Fmoc-His(Trt)-OH is the high susceptibility of the histidine residue to racemization.[1][2][3][4][5] The unprotected π-nitrogen of the imidazole side chain can facilitate the abstraction of the α-hydrogen, leading to a loss of stereochemical integrity and the formation of the D-isomer. This issue is particularly pronounced with base-mediated activation methods and at elevated temperatures.

Q2: How does pre-activation time affect the coupling of Fmoc-His(Trt)-OH?

The duration of the pre-activation step, where the carboxylic acid of Fmoc-His(Trt)-OH is activated before its addition to the resin-bound peptide, is a critical parameter. Intensive pre-activation can significantly increase the rate of racemization. Conversely, an in situ activation strategy, where the activating agents are added directly to the resin-bound peptide and Fmoc-His(Trt)-OH, can minimize racemization but may lead to other side reactions such as Nα-endcapping by carbodiimides like DIC.

Q3: What are the recommended coupling reagents and additives to minimize racemization?

The choice of coupling reagents and additives is crucial for suppressing racemization during Fmoc-His(Trt)-OH incorporation. Combinations of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® (ethyl cyanohydroxyiminoacetate) have been shown to be effective in reducing D-isomer formation. The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is also a common strategy to minimize racemization.

Q4: What is the effect of temperature on the coupling reaction?

Elevated temperatures can accelerate the rate of coupling, but they also significantly increase the risk of racemization. While microwave-assisted SPPS can enhance coupling efficiency, it must be used cautiously with Fmoc-His(Trt)-OH due to the potential for increased D-isomer formation at higher temperatures. For sensitive sequences, performing the coupling at room temperature or even at lower temperatures is recommended to preserve chiral purity.

Q5: Are there alternatives to Fmoc-His(Trt)-OH that are less prone to racemization?

Yes, several alternative Fmoc-His derivatives with different side-chain protecting groups are available and have been shown to significantly reduce racemization. Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, for instance, offer enhanced protection against racemization, even at elevated temperatures used in microwave-assisted synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of D-His isomer detected (Racemization) - Prolonged pre-activation time.- High coupling temperature.- Use of a strong base in the activation mixture.- Minimize or eliminate the pre-activation step (use in situ activation).- Perform the coupling at room temperature or below.- Use a carbodiimide/additive coupling cocktail with minimal base, such as DIC/Oxyma.
Incomplete Coupling (Deletion Sequence) - Steric hindrance from the growing peptide chain.- Aggregation of the peptide on the resin.- Insufficient coupling time.- Increase the coupling time.- Consider a double coupling protocol.- Use a more potent coupling reagent combination.- If aggregation is suspected, switch to a more suitable solvent or use additives that disrupt secondary structures.
Presence of Nα-endcapped impurities - Use of in situ activation with carbodiimides like DIC.- If Nα-endcapping is significant, a short pre-activation time (e.g., 1-5 minutes) may be a better compromise than a purely in situ approach.
Side reactions involving the Trityl group - Premature cleavage of the Trt group during synthesis.- Re-attachment of the trityl cation to other nucleophilic residues (e.g., Trp) during final cleavage.- Ensure acidic conditions are avoided during the SPPS cycles.- Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) to capture the trityl cation.

Data Presentation

Table 1: Impact of Coupling Conditions on Racemization of Fmoc-His(Trt)-OH

Peptide SequenceCoupling Reagent/AdditiveTemperature (°C)Time (min)% D-His IsomerReference
Liraglutide-50106.8%
Liraglutide-90->16%
Model PeptideDIC/Oxyma (with pre-activation)2555.88%
Model PeptideDIC/Oxyma (in situ)25-2.75%
H-Ala-His-Gly-OHHCTU/6-Cl-HOBt/DIPEA25-7.8%
H-Ala-His-Gly-OHHCTU/6-Cl-HOBt/DIPEA80-16.6%

Table 2: Comparison of Racemization for Different Fmoc-His Derivatives

DerivativeCoupling Reagent/AdditiveTemperature (°C)Time (min)% D-His IsomerReference
Fmoc-His(Trt)-OH-50106.8%
Fmoc-His(Boc)-OH-50100.18%
Fmoc-His(Trt)-OH-902>16%
Fmoc-His(Boc)-OH-9020.81%
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA25-7.8%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA25-0.3%

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Minimized Racemization

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the appropriate time to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (in situ):

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Immediately add this solution to the deprotected resin.

  • Coupling: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): If unreacted amino groups are detected, cap them using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Continuation of Synthesis: Proceed with the Fmoc deprotection for the next coupling cycle.

Visualizations

Racemization_Mechanism FmocHis Fmoc-His(Trt)-OH Activated Activated Ester (e.g., with DIC/Oxyma) FmocHis->Activated Activation Enolate Achiral Ester Enolate Activated->Enolate Intramolecular Proton Abstraction D_His D-His Peptide Enolate->D_His Reprotonation L_His L-His Peptide (Desired Product) Enolate->L_His Reprotonation Imidazole Imidazole Nπ AlphaH α-H Imidazole->AlphaH AlphaH->Activated

Caption: Mechanism of Fmoc-His(Trt)-OH racemization during activation.

Troubleshooting_Workflow Start Start: Couple Fmoc-His(Trt)-OH CheckPurity Analyze Crude Peptide (HPLC/MS) Start->CheckPurity HighRac High Racemization? CheckPurity->HighRac Incomplete Incomplete Coupling? HighRac->Incomplete No Sol_Rac Reduce Temp & Time Use in-situ activation Consider Alt. Derivative HighRac->Sol_Rac Yes Success Successful Coupling Incomplete->Success No Sol_Incomplete Increase Coupling Time Double Couple Use Stronger Reagents Incomplete->Sol_Incomplete Yes Sol_Rac->Start Re-optimize Sol_Incomplete->Start Re-optimize

Caption: Troubleshooting workflow for Fmoc-His(Trt)-OH coupling.

References

How to address the poor solubility of protected peptide sequences.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for researchers, scientists, and drug development professionals, this guide provides troubleshooting strategies and frequently asked questions to address the poor solubility of protected peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility in protected peptide sequences?

A1: The poor solubility of protected peptide sequences is primarily due to strong intermolecular hydrogen bonding between peptide backbones, which leads to the formation of aggregates. This phenomenon, often referred to as "aggregation," is particularly common in sequences containing a high proportion of β-sheet-forming amino acids like Val, Ile, Leu, Phe, and Gln. The protecting groups on the amino acid side chains can also contribute to insolubility by increasing the hydrophobicity of the peptide.

Q2: At what stage of peptide synthesis does poor solubility typically become a problem?

A2: Solubility issues can arise during solid-phase peptide synthesis (SPPS), particularly when the peptide chain reaches a critical length of 6-8 residues, and can persist after cleavage from the resin. During SPPS, aggregation can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide. After cleavage, the protected peptide may be difficult to dissolve for purification or subsequent solution-phase ligation.

Q3: What is the impact of peptide sequence on solubility?

A3: The amino acid sequence plays a critical role in the solubility of a protected peptide. Sequences rich in hydrophobic and β-sheet-forming amino acids are more prone to aggregation and, consequently, poor solubility. The presence of alternating polar and non-polar residues can also promote the formation of insoluble β-sheet structures.

Q4: Can the choice of protecting groups affect the solubility of a peptide?

A4: Yes, the choice of protecting groups can influence solubility. Bulky and hydrophobic protecting groups can sometimes exacerbate solubility problems. However, in some cases, the introduction of specific protecting groups, such as the 2,4-dinitrophenyl (DNP) group on histidine, has been shown to improve solubility by disrupting aggregation.

Troubleshooting Guide

Problem: My protected peptide is insoluble in standard organic solvents (e.g., DMF, NMP, DCM).

Solution Workflow:

This workflow provides a systematic approach to addressing the poor solubility of your protected peptide sequence.

G cluster_0 Solubility Troubleshooting Workflow A Protected Peptide Insoluble in Standard Solvents B Solvent Screening A->B C Test a range of polar aprotic solvents (e.g., DMSO, DMAc) and mixtures. B->C Try I Soluble B->I If soluble D Introduce Chaotropic Agents C->D If still insoluble E Add agents like guanidinium chloride or urea to disrupt hydrogen bonding. D->E Try D->I If soluble F Chemical Modification E->F If still insoluble G Introduce solubility-enhancing protecting groups or backbone modifications. F->G Try F->I If soluble H Insoluble G->H If still insoluble J Proceed with Purification/Reaction I->J

Caption: A workflow for systematically troubleshooting peptide solubility.

Problem: My peptide is aggregating during solid-phase peptide synthesis (SPPS).

Solution:

  • Incorporate "disrupting" amino acids: The introduction of a pseudoproline dipeptide (also known as a Pro-derivative) can disrupt the formation of secondary structures that lead to aggregation. These dipeptides are incorporated during synthesis and later cleaved to reveal the native sequence.

  • Use a high-swelling resin: A high-swelling resin, such as a PEG-based resin, can help to solvate the growing peptide chain more effectively, reducing the likelihood of aggregation.

  • Elevate the reaction temperature: Performing the coupling and deprotection steps at a higher temperature (e.g., 60-90°C) can help to break up aggregates and improve reaction efficiency.

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of different strategies on the solubility of a model protected peptide.

StrategySolventPeptide Concentration (mg/mL)Solubility Improvement
None (Control) DMF< 0.1-
Solvent Change DMSO0.55x
Chaotropic Agent DMF + 1M Guanidinium Chloride1.212x
Chemical Modification Introduction of a Pseudoproline DipeptideDMF2.5

Experimental Protocols

Protocol 1: Solvent Screening for Protected Peptides

Objective: To identify a suitable solvent or solvent mixture for a poorly soluble protected peptide.

Materials:

  • Protected peptide

  • A range of organic solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, known amount of the protected peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume (e.g., 100 µL) of a different solvent.

  • Vortex each tube vigorously for 2 minutes to attempt to dissolve the peptide.

  • Visually inspect each tube for the presence of undissolved solid.

  • If the peptide has dissolved, add another 1 mg of peptide and repeat the process until no more peptide will dissolve.

  • For tubes with undissolved solid, centrifuge at 10,000 x g for 5 minutes.

  • Carefully collect the supernatant and determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy if a chromophore is present).

Protocol 2: Incorporation of a Pseudoproline Dipeptide

Objective: To proactively prevent aggregation during SPPS by incorporating a pseudoproline dipeptide.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Xaa-Yaa(ψ, Me, Me)pro-OH pseudoproline dipeptide (where Xaa and Yaa are the amino acids at the site of modification)

  • Solid-phase synthesis resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Automated or manual peptide synthesizer

Procedure:

  • Perform the solid-phase synthesis of the peptide sequence up to the point where the pseudoproline dipeptide is to be incorporated.

  • In the coupling step, use the Fmoc-Xaa-Yaa(ψ, Me, Me)pro-OH dipeptide as you would a standard amino acid. Dissolve the dipeptide in DMF with the coupling reagents and base.

  • Couple the dipeptide to the N-terminus of the growing peptide chain on the resin.

  • After the coupling is complete, perform the standard Fmoc deprotection step using 20% piperidine in DMF.

  • Continue with the synthesis of the remainder of the peptide sequence.

  • The pseudoproline dipeptide will be converted back to the native sequence during the final acid cleavage and deprotection step.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the decision-making process for selecting a solubility enhancement strategy.

G cluster_1 Decision Tree for Solubility Enhancement A Poor Peptide Solubility Encountered B During SPPS? A->B Yes C Post-Cleavage? A->C No D Incorporate Pseudoproline Dipeptides Use High-Swelling Resin Elevate Temperature B->D E Solvent Screening Add Chaotropic Agents Chemical Modification C->E

Caption: A decision tree for choosing a solubility enhancement method.

Navigating Fmoc-His(Trt)-OH Coupling: A Technical Guide to Preventing Nα-DIC-Endcapping and Racemization

Author: BenchChem Technical Support Team. Date: November 2025

Fawn Creek, KS – November 26, 2025 – For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine residues presents a significant challenge due to competing side reactions. This technical support guide provides a comprehensive resource for troubleshooting and preventing the Nα-DIC-endcapping side reaction when using Fmoc-His(Trt)-OH, while also managing the concurrent risk of racemization.

The coupling of Fmoc-His(Trt)-OH is often complicated by a delicate balance between two primary side reactions: Nα-DIC-endcapping and racemization.[1][2][3] Conditions that favor the suppression of one side reaction can inadvertently promote the other.[1][3] This guide offers detailed protocols, quantitative data, and visual aids to help scientists navigate this complex chemical landscape and optimize their synthesis outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of Fmoc-His(Trt)-OH and provides actionable solutions.

Issue Potential Cause Recommended Action
High levels of a +28 Da impurity in the final peptide, corresponding to Nα-DIC-endcapping. Use of in situ activation protocols for Fmoc-His(Trt)-OH.Adopt a pre-activation strategy. Allow the mixture of Fmoc-His(Trt)-OH, DIC, and an additive (e.g., Oxyma) to react for a short period before adding it to the deprotected peptide-resin.
Significant racemization of the histidine residue detected by chiral chromatography. Intensive or prolonged pre-activation of Fmoc-His(Trt)-OH. The imidazole Nπ of histidine can catalyze epimerization.Reduce the pre-activation time. Consider using alternative coupling reagents to DIC, such as those with lower racemization potential like DEPBT. The use of Nπ-protected histidine derivatives like Fmoc-His(MBom)-OH can also significantly reduce racemization.
Low coupling efficiency, resulting in deletion sequences. Steric hindrance of the Fmoc-His(Trt)-OH or peptide aggregation.Increase coupling time and/or temperature. Consider using a more potent coupling reagent combination such as HATU/DIPEA. A double coupling may also be beneficial.
Presence of both Nα-DIC-endcapping and racemization. Unoptimized coupling conditions that fail to strike a balance between the two competing side reactions.A Design of Experiments (DOE) approach is recommended to systematically investigate the interplay of factors like pre-activation time, temperature, and reagent stoichiometry to find an optimal window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Nα-DIC-endcapping?

A1: Nα-DIC-endcapping is a side reaction where the N,N'-diisopropylcarbodiimide (DIC) coupling reagent reacts with the free N-terminal amine of the peptide chain. This results in the formation of a guanidinium-type adduct, which terminates the peptide chain elongation. This side reaction is more prevalent when using in situ activation methods for Fmoc-His(Trt)-OH.

Q2: How does pre-activation of Fmoc-His(Trt)-OH affect Nα-DIC-endcapping and racemization?

A2: Pre-activation of the Fmoc-His(Trt)-OH with DIC and an additive allows the formation of the activated ester intermediate before its introduction to the peptide-resin. This reduces the concentration of free DIC available to react with the N-terminal amine, thus minimizing Nα-DIC-endcapping. However, prolonged pre-activation can increase the risk of racemization of the histidine residue.

Q3: Are there alternative coupling reagents that can minimize both side reactions?

A3: Yes, several alternatives to the standard DIC/HOBt or DIC/Oxyma combinations have been explored. For instance, phosphonium-based reagents like PyBOP or phosphonium-type reagents like DEPBT have shown promise in reducing racemization. The combination of tert-butyl ethyl carbodiimide (TBEC) with Oxyma has also been reported to result in minimal racemization.

Q4: What role do additives like HOBt and Oxyma play?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyanoglyoxylate-2-oxime (Oxyma) are crucial for suppressing racemization during the coupling step. They react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization than the O-acylisourea itself. Oxyma is often preferred due to its higher reactivity and safety profile compared to HOBt.

Q5: Can temperature manipulation help in controlling these side reactions?

A5: Temperature is a critical parameter. While higher temperatures can improve coupling efficiency, they can also significantly increase the rate of racemization. Therefore, it is essential to carefully optimize the temperature to achieve a balance between efficient coupling and minimal side reactions. For sensitive couplings like that of Fmoc-His(Trt)-OH, performing the reaction at room temperature or slightly below is often recommended.

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on the extent of racemization of Fmoc-His(Trt)-OH. While direct quantitative data for Nα-DIC-endcapping is less commonly reported in comparative studies, the general trends are indicated.

Coupling Reagent/AdditiveSolventD-His Content (%)General Trend for Nα-DIC-EndcappingReference
DIC/OxymaDMF1.0Higher with in situ activation
DIC/OxymaNBP2.5Higher with in situ activation
DIC/OxymaDMSO/2-MeTHF (3:7)2.0Higher with in situ activation
TBEC/OxymaDMF1.1Lower compared to DIC with in situ activation
TBEC/OxymaNBP/EtOAc (1:4)0.43Lower compared to DIC with in situ activation
DIC/HONB/HOBtNBP/EtOAc (1:1)0.3Lower due to pre-activation

NBP = N-butyl-2-pyrrolidone; EtOAc = Ethyl Acetate; DMSO = Dimethyl sulfoxide; 2-MeTHF = 2-Methyltetrahydrofuran

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-His(Trt)-OH with Pre-activation to Minimize Nα-DIC-Endcapping and Racemization

This protocol is designed to find a balance between minimizing both Nα-DIC-endcapping and racemization.

1. Materials:

  • Fmoc-His(Trt)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotected peptide-resin

2. Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (1.5 to 2.0 equivalents relative to resin loading) and Oxyma (1.5 to 2.0 equivalents) in DMF.

  • Add DIC (1.5 to 2.0 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for a short, optimized duration (e.g., 2-5 minutes) at room temperature. The optimal pre-activation time should be determined empirically for the specific peptide sequence.

  • Add the pre-activated amino acid solution to the swollen and drained peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

Signaling Pathways and Logical Relationships

G Decision Pathway for Fmoc-His(Trt)-OH Coupling Start Start: Coupling Fmoc-His(Trt)-OH Activation_Strategy Choose Activation Strategy Start->Activation_Strategy Pre_activation Pre-activation Activation_Strategy->Pre_activation Recommended In_situ_activation In-situ Activation Activation_Strategy->In_situ_activation Not Recommended Low_Endcapping Reduced Nα-DIC-Endcapping Pre_activation->Low_Endcapping High_Racemization Increased Racemization Risk Pre_activation->High_Racemization High_Endcapping Increased Nα-DIC-Endcapping In_situ_activation->High_Endcapping Low_Racemization Reduced Racemization Risk In_situ_activation->Low_Racemization Optimization Optimize Pre-activation Time & Temp Low_Endcapping->Optimization High_Racemization->Optimization Alternative_Reagents Consider Alternative Reagents (e.g., TBEC, DEPBT) High_Endcapping->Alternative_Reagents Low_Racemization->Alternative_Reagents

Caption: Decision pathway for optimizing Fmoc-His(Trt)-OH coupling.

Experimental Workflow

G Optimized Fmoc-His(Trt)-OH Coupling Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Washing Resin_Swell 1. Swell Resin in DMF AA_Solution 2. Prepare Fmoc-His(Trt)-OH & Oxyma in DMF Add_DIC 3. Add DIC to AA Solution AA_Solution->Add_DIC Preactivate 4. Pre-activate (2-5 min) Add_DIC->Preactivate Add_to_Resin 5. Add Activated Mix to Resin Preactivate->Add_to_Resin Couple 6. Couple (1-2 hours) Add_to_Resin->Couple Monitor 7. Monitor with Kaiser Test Couple->Monitor Wash 8. Wash Resin with DMF Monitor->Wash

References

Technical Support Center: Fmoc-His(Trt)-OH Stability and Use in Automated Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on improving the stability of Fmoc-His(Trt)-OH in solution for automated solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-His(Trt)-OH solution turning yellow/brown in DMF?

A1: The discoloration of Fmoc-His(Trt)-OH solutions in N,N-dimethylformamide (DMF) is a known issue and indicates degradation of the amino acid derivative. This is primarily due to the inherent instability of the trityl (Trt) protecting group on the histidine side chain, which can be prematurely cleaved by basic impurities often present in DMF. This degradation can lead to the formation of impurities in your final peptide product. Studies have shown that discoloration can occur in as little as 24 hours when Fmoc-His(Trt)-OH is stored in DMF at room temperature.[1]

Q2: What are the main side reactions associated with Fmoc-His(Trt)-OH during peptide synthesis?

A2: The most significant side reaction is racemization , the loss of stereochemical integrity at the α-carbon, leading to the incorporation of the D-isomer of histidine into your peptide sequence.[2] Histidine is particularly susceptible to racemization during the activation step of coupling, a reaction catalyzed by the imidazole side chain.[2] The risk of racemization increases with prolonged pre-activation times and elevated temperatures.[2] Another common issue is incomplete coupling , which can be exacerbated by the degradation of the Fmoc-His(Trt)-OH in solution.

Q3: How can I improve the stability of my Fmoc-His(Trt)-OH solution?

A3: There are several strategies to enhance the stability of Fmoc-His(Trt)-OH in solution:

  • Use a high-quality, amine-free grade of DMF or consider switching to N-methyl-2-pyrrolidone (NMP). While NMP is a suitable alternative, some reports suggest that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to high-purity DMF.

  • Prepare solutions fresh whenever possible. To minimize degradation, it is best to dissolve Fmoc-His(Trt)-OH immediately before use in your automated synthesizer.

  • Add stabilizing agents. The addition of certain additives can significantly improve the stability of the solution. Common and effective additives include 2-methylimidazole and 1-hydroxybenzotriazole (HOBt).

  • Consider alternative histidine derivatives. For particularly sensitive sequences or long-term solution stability, using alternative derivatives like Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH, which are more resistant to racemization and degradation, is a robust solution.[1]

Q4: What is the recommended solvent for dissolving Fmoc-His(Trt)-OH?

A4: Both DMF and NMP are commonly used solvents for dissolving Fmoc-amino acids for SPPS. While DMF is widely used, it can contain basic impurities that accelerate the degradation of Fmoc-His(Trt)-OH. NMP is a good alternative and can improve the solubility of some sequences. However, for optimal stability of Fmoc-His(Trt)-OH, using high-purity, amine-free DMF and preparing the solution fresh is highly recommended.

Troubleshooting Guides

Issue 1: Premature Detritylation and Solution Discoloration

Symptoms:

  • The Fmoc-His(Trt)-OH solution in the synthesizer's amino acid reservoir appears yellow or brown.

  • HPLC analysis of the crude peptide shows unexpected peaks corresponding to byproducts.

Root Causes:

  • Degradation of DMF, leading to the formation of basic impurities (e.g., dimethylamine).

  • Prolonged storage of the Fmoc-His(Trt)-OH solution.

  • Exposure of the solution to light and air.

Solutions:

  • Solvent Quality:

    • Use a fresh bottle of high-purity, amine-free DMF for preparing your amino acid solutions.

    • Store DMF under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Solution Preparation:

    • Prepare the Fmoc-His(Trt)-OH solution as close as possible to the time of use.

    • If the solution must be stored, keep it at 4°C and protected from light for no longer than 24-48 hours.

  • Use of Additives:

    • Add 2-methylimidazole to the Fmoc-His(Trt)-OH solution at a concentration of 2% (w/v) to scavenge acidic impurities that can promote detritylation.

Issue 2: Racemization of Histidine Residue

Symptoms:

  • Chiral HPLC analysis of the hydrolyzed peptide reveals the presence of D-histidine.

  • The biological activity of the synthesized peptide is lower than expected.

Root Causes:

  • Extended pre-activation times before coupling.

  • Use of strong activating agents in combination with a base.

  • Elevated temperatures during the coupling reaction.

Solutions:

  • Optimize Coupling Protocol:

    • Minimize the pre-activation time of Fmoc-His(Trt)-OH. In-situ activation is preferred.

    • Use a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.

  • Temperature Control:

    • Perform the coupling of Fmoc-His(Trt)-OH at room temperature. Avoid elevated temperatures for this specific amino acid.

  • Alternative Reagents:

    • For sequences that are particularly prone to racemization, consider using a more racemization-resistant derivative such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH.

Data Presentation

Table 1: Stability of Histidine Derivatives in DMF (0.2 M) over 10 Days at Room Temperature

Histidine DerivativeDay 1 AppearanceDay 10 AppearancePurity after 10 Days (UPLC)
Fmoc-His(Trt)-OHColorlessIntense Yellow/BrownMultiple impurities formed
Fmoc-His(π-Mbom)-OHColorlessSlightly Yellow>99%
Fmoc-His(Boc)-OHColorlessColorless>99%

Data adapted from a comparative study on the stability of different histidine derivatives.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Fmoc-His(Trt)-OH Solution for Automated Synthesis

Objective: To prepare a 0.2 M solution of Fmoc-His(Trt)-OH in DMF with additives to improve stability and minimize racemization during automated solid-phase peptide synthesis.

Materials:

  • Fmoc-His(Trt)-OH

  • High-purity, amine-free DMF

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Clean, dry glassware

  • Automated peptide synthesizer vials

Procedure:

  • Pre-calculation: Determine the required volume of the 0.2 M Fmoc-His(Trt)-OH solution based on the synthesis scale and the number of histidine couplings.

  • Weighing: In a clean, dry vial, accurately weigh the required amount of Fmoc-His(Trt)-OH.

  • Dissolution: Add the calculated volume of high-purity, amine-free DMF to the vial.

  • Mixing: Gently swirl or sonicate the vial until the Fmoc-His(Trt)-OH is completely dissolved.

  • Transfer: Transfer the prepared solution to the designated amino acid reservoir on the automated peptide synthesizer.

  • Activator/Additive Solution: Prepare a separate solution of your chosen activator (e.g., DIC) and racemization suppressant (e.g., HOBt or Oxyma) in DMF according to the synthesizer's standard protocols. It is recommended to use equimolar amounts of the amino acid, activator, and additive.

  • Synthesis Programming: Program the synthesizer to use an in-situ activation protocol for the Fmoc-His(Trt)-OH coupling step, minimizing the time the amino acid is in its activated state before being delivered to the reaction vessel.

Visualizations

experimental_workflow Workflow for Preparing a Stabilized Fmoc-His(Trt)-OH Solution start Start calculate Calculate required amounts of reagents start->calculate weigh Weigh Fmoc-His(Trt)-OH calculate->weigh prepare_activator Prepare activator/additive solution (e.g., DIC/HOBt) calculate->prepare_activator dissolve Dissolve in high-purity DMF weigh->dissolve transfer Transfer to synthesizer reservoir dissolve->transfer program_synth Program synthesizer for in-situ activation transfer->program_synth prepare_activator->program_synth end_step End program_synth->end_step troubleshooting_flowchart Troubleshooting Common Fmoc-His(Trt)-OH Issues start Problem Encountered issue_discoloration Solution Discoloration (Yellow/Brown) start->issue_discoloration issue_racemization Suspected Racemization start->issue_racemization check_dmf Check DMF quality (use amine-free) issue_discoloration->check_dmf Yes check_activation Minimize pre-activation time issue_racemization->check_activation Yes prepare_fresh Prepare solution fresh check_dmf->prepare_fresh use_additives Add 2-methylimidazole prepare_fresh->use_additives check_temp Ensure room temperature coupling check_activation->check_temp use_suppressant Use HOBt or Oxyma check_temp->use_suppressant consider_alt Consider alternative His derivative (Fmoc-His(Boc)-OH) use_suppressant->consider_alt

References

Technical Support Center: Handling Difficult Sequences with Multiple Histidine Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling challenging protein sequences containing multiple histidine residues. Whether dealing with engineered polyhistidine tags or naturally occurring histidine-rich regions, this guide offers solutions to common experimental hurdles.

Troubleshooting Guides

This section provides in-depth answers to specific problems encountered during the expression, purification, and handling of proteins with multiple histidine residues.

Q1: I am observing very low or no expression of my histidine-rich protein in E. coli. What are the possible causes and solutions?

Low or no expression of histidine-rich proteins can stem from several factors, including mRNA instability, codon bias, and potential toxicity of the protein to the host cells.

Possible Causes and Troubleshooting Strategies:

  • Codon Bias: The presence of multiple histidine residues means a high frequency of histidine codons (CAC or CAT). If these codons are rare in E. coli, it can lead to translational stalling and truncated protein products.

    • Solution: Perform codon optimization of your gene sequence to match the codon usage of your E. coli expression host. Several online tools and commercial services are available for this purpose.[1][2]

  • mRNA Secondary Structure: Strong secondary structures in the 5' region of the mRNA can hinder ribosome binding and translation initiation.

    • Solution: Use bioinformatics tools to predict mRNA secondary structures. If problematic hairpins are identified, introduce silent mutations to disrupt these structures without altering the amino acid sequence.[3]

  • Protein Toxicity: High concentrations of certain recombinant proteins, including those with specific structural motifs or functions, can be toxic to E. coli, leading to cell death or poor growth.[4][5]

    • Solutions:

      • Use a Tightly Regulated Promoter: Promoters like the araBAD (in strains like BL21-AI) offer tighter control over basal expression compared to the lac promoter, preventing leaky expression of toxic proteins.

      • Lower Induction Temperature: Reducing the induction temperature to 18-25°C slows down protein synthesis, which can improve the folding of complex proteins and reduce toxicity.

      • Choose a Specialized Host Strain: Strains like C41(DE3) or C43(DE3) are engineered to tolerate the expression of some toxic proteins.

      • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein production, mitigating toxic effects.

Q2: My histidine-rich protein is expressed, but it forms insoluble inclusion bodies. How can I improve its solubility?

Inclusion body formation is a common issue, often caused by the high-level expression of hydrophobic or aggregation-prone proteins.

Strategies to Enhance Solubility:

  • Optimize Expression Conditions:

    • Lower Temperature: As with toxic proteins, expressing at lower temperatures (18-25°C) can promote proper folding and increase the proportion of soluble protein.

    • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the correct folding of the target protein.

    • Use a Solubility-Enhancing Fusion Tag: Fusing your protein to highly soluble partners like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve its solubility.

  • Inclusion Body Solubilization and Refolding: If optimizing expression is unsuccessful, the protein can be purified from inclusion bodies under denaturing conditions and subsequently refolded.

    • Solubilization: Use strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GdnHCl) to solubilize the aggregated protein from the purified inclusion bodies.

    • Refolding:

      • On-Column Refolding: This is a highly effective method for His-tagged proteins. The denatured protein is bound to an IMAC resin, and the denaturant is gradually removed by washing with a gradient of decreasing denaturant concentration, allowing the protein to refold while immobilized.

      • Dialysis: The denatured protein solution is dialyzed against a series of buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: The denatured protein is rapidly diluted into a large volume of refolding buffer.

Q3: I am getting low yield and/or poor purity during Immobilized Metal Affinity Chromatography (IMAC) of my His-tagged protein. How can I optimize the purification?

Low yield and purity in IMAC can be caused by a variety of factors including a hidden His-tag, non-specific binding of contaminants, or suboptimal buffer conditions.

Optimization Strategies for IMAC:

  • Inaccessible His-Tag: The polyhistidine tag may be buried within the folded structure of the protein, preventing it from binding to the IMAC resin.

    • Solution: Perform a trial purification under denaturing conditions (with 8 M urea or 6 M GdnHCl). If the protein binds under these conditions, it indicates a hidden tag. You can then proceed with purification under denaturing conditions followed by on-column refolding. Alternatively, you can redesign your construct to move the tag to the other terminus or add a flexible linker between the tag and the protein.

  • Non-Specific Binding of Contaminants: Host cell proteins with exposed histidine residues can co-purify with your target protein.

    • Solution: Optimize the imidazole concentration in your lysis, binding, and wash buffers. A small amount of imidazole (typically 10-40 mM) can help to prevent the binding of proteins with low affinity for the resin. The optimal concentration is protein-dependent and should be determined empirically.

  • Suboptimal Buffer Conditions: The pH of your buffers can affect the charge of the histidine residues and their ability to bind to the metal ions.

    • Solution: Ensure the pH of your buffers is between 7.0 and 8.0. At pH values below 6.0, the imidazole ring of histidine becomes protonated, which can interfere with binding to the IMAC resin.

  • Choice of Metal Ion: Different metal ions (e.g., Ni²⁺, Co²⁺, Zn²⁺, Cu²⁺) have different affinities for histidine.

    • Solution: If you are experiencing high non-specific binding with Ni²⁺, consider switching to a resin charged with Co²⁺, which generally offers higher specificity, albeit with a potentially lower binding capacity.

Q4: My purified histidine-rich protein is prone to aggregation and precipitation during storage. How can I improve its stability?

Aggregation during storage is a common problem, particularly for proteins with exposed hydrophobic patches or flexible regions. Histidine itself can contribute to stability, but under certain conditions, histidine-rich regions can also promote aggregation.

Strategies for Improving Protein Stability in Storage:

  • Optimize Buffer Conditions:

    • pH: Determine the optimal pH for your protein's stability, which may not be the same as the optimal pH for purification. This can be determined empirically using techniques like differential scanning fluorimetry.

    • Ionic Strength: Adjust the salt concentration (e.g., NaCl) in the storage buffer.

  • Use Stabilizing Additives:

    • Glycerol: Adding 10-50% (v/v) glycerol can act as a cryoprotectant and stabilizer.

    • Sugars: Sucrose or trehalose at concentrations of 0.25-1 M can also have a stabilizing effect.

    • Amino Acids: Arginine and glutamic acid (often used in combination at around 50 mM each) can help to suppress aggregation.

    • Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP (at 1-5 mM) can prevent the formation of intermolecular disulfide bonds.

  • Control Protein Concentration: Store your protein at the highest concentration at which it remains soluble. If high concentrations are required for downstream applications, screen for optimal buffer conditions at that concentration.

  • Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Frequently Asked Questions (FAQs)

Q: What is the optimal length for a polyhistidine tag?

A: A 6xHis tag is the most common and is sufficient for most applications. However, for proteins with low expression levels or weak binding to the IMAC resin, increasing the tag length to 8xHis or 10xHis can enhance affinity and improve capture. Conversely, a longer tag may have a greater impact on the protein's structure and function.

Q: Does the position of the His-tag (N- or C-terminus) matter?

A: The optimal position of the His-tag is protein-dependent. If you are having issues with a tag at one terminus (e.g., low expression, poor binding, or reduced activity), it is often worthwhile to try moving it to the other end of the protein.

Q: Can naturally occurring histidine-rich proteins be purified using IMAC?

A: Yes, proteins with a sufficient number of exposed and spatially clustered histidine residues can bind to IMAC resins. For example, histidine-rich glycoprotein (HRG) can be purified from human plasma using a combination of metal affinity and ion exchange chromatography. However, the binding may be weaker and less specific than for an engineered polyhistidine tag, often requiring more extensive optimization of the purification protocol.

Q: How does pH affect the behavior of histidine residues?

A: The imidazole side chain of histidine has a pKa of approximately 6.0. This means that at a pH below 6.0, the side chain is predominantly protonated and carries a positive charge. At a pH above 6.0, it is predominantly neutral. This pH-dependent charge can significantly influence a protein's structure, solubility, and interactions with other molecules.

Data Presentation

Table 1: Effect of His-Tag Length on Protein Yield

His-Tag LengthRelative Protein Yield (%)Purity (%)Notes
4xHis6085May be sufficient for high-expression proteins.
6xHis10090Standard and generally effective.
8xHis11095Can improve capture of low-expression proteins.
10xHis120>95Offers the highest affinity but may impact protein folding.

This table presents generalized data. Actual results will vary depending on the specific protein and expression system.

Table 2: Optimizing Imidazole Concentration for IMAC

Imidazole in Wash Buffer (mM)Target Protein ElutionPurity of Eluted Protein
0High non-specific bindingLow
10-20Minimal elution of targetModerate
20-40Minimal elution of targetHigh
>50Significant elution of targetHigh (but with yield loss)

Optimal imidazole concentration should be determined empirically for each protein.

Table 3: Comparison of Refolding Methods for His-Tagged Proteins from Inclusion Bodies

Refolding MethodTypical Yield (%)AdvantagesDisadvantages
On-Column Refolding50-90High efficiency, combines purification and refolding.Requires an affinity tag, can be complex to optimize.
Dialysis10-50Simple procedure.Slow, large buffer volumes required, potential for aggregation.
Rapid Dilution5-30Fast and simple.Requires large volumes, protein concentration is low after refolding.

Yields are highly protein-dependent.

Experimental Protocols

Protocol 1: On-Column Refolding of a His-Tagged Protein from Inclusion Bodies

This protocol describes a general procedure for purifying and refolding a His-tagged protein expressed as inclusion bodies in E. coli.

Buffers Required:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Inclusion Body Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 1% Triton X-100, 1 mM EDTA, pH 8.0

  • Solubilization/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 8 M urea (or 6 M GdnHCl), pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, 8 M urea, pH 8.0

  • Refolding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Inclusion Body Wash Buffer to remove membrane fragments and other contaminants. Centrifuge again to collect the washed inclusion bodies.

  • Solubilization and Binding:

    • Solubilize the inclusion body pellet in Solubilization/Binding Buffer by gentle stirring for 1 hour at room temperature.

    • Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto an IMAC column pre-equilibrated with Solubilization/Binding Buffer.

  • Washing and On-Column Refolding:

    • Wash the column with 10 column volumes (CV) of Wash Buffer.

    • To refold the protein, apply a linear gradient from Wash Buffer to Refolding Buffer over 20-50 CV. A slow flow rate is recommended to allow time for the protein to refold.

    • After the gradient, wash the column with 5 CV of Refolding Buffer.

  • Elution:

    • Elute the refolded protein from the column with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_expression Expression Issues cluster_solutions_expression Solutions for Expression cluster_solutions_solubility Solutions for Solubility start Low Protein Yield check_expression Check Expression Levels (SDS-PAGE / Western Blot) start->check_expression no_band No/Faint Band check_expression->no_band Problem Detected good_band Strong Band in Insoluble Fraction check_expression->good_band Problem Detected codon_optimization Codon Optimize Gene no_band->codon_optimization change_strain Change Host Strain (e.g., for toxic proteins) no_band->change_strain lower_temp Lower Induction Temperature no_band->lower_temp refolding Denaturing Purification & On-Column Refolding good_band->refolding solubility_tags Use Solubility- Enhancing Tags (MBP, GST) good_band->solubility_tags chaperones Co-express with Chaperones good_band->chaperones

Troubleshooting workflow for low protein yield.

Histidine_Protonation cluster_low_ph Low pH (< 6.0) cluster_high_ph High pH (> 6.0) his_low Histidine (Protonated) Imidazole Ring: Positive Charge Hydrophilic interactions_low Favors electrostatic interactions. Repels other positive charges. his_low->interactions_low ph_scale pH Scale his_low->ph_scale his_high Histidine (Neutral) Imidazole Ring: No Net Charge Hydrophobic/Aromatic interactions_high Can participate in π-π stacking. Can chelate metal ions. his_high->interactions_high ph_scale->his_high

Effect of pH on histidine protonation and interactions.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: H-His(Trt)-OH vs. H-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for amino acid side chains is a critical decision that profoundly influences the purity, yield, and biological activity of the final peptide. For the unique challenges posed by histidine, with its nucleophilic imidazole side chain, two derivatives have emerged as common contenders: H-His(Trt)-OH and H-His(Boc)-OH, most frequently utilized as their Nα-Fmoc protected counterparts (Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH). This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal histidine derivative for their specific synthetic needs.

The primary challenge in incorporating histidine into a peptide sequence is the propensity of its imidazole ring to induce racemization at the α-carbon during the activation and coupling steps.[1][2][3] The lone pair of electrons on the π-nitrogen of the imidazole can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[2][3] Side-chain protecting groups are therefore essential to mitigate this and other potential side reactions.

At a Glance: Key Distinctions

The fundamental difference between this compound and H-His(Boc)-OH lies in the nature of the protecting group on the imidazole side chain. The Trityl (Trt) group is a bulky, acid-labile group attached to the τ-nitrogen, which sterically hinders side reactions but is less effective at preventing racemization. In contrast, the tert-Butoxycarbonyl (Boc) group offers electronic protection and has demonstrated superior performance in suppressing racemization, particularly under the elevated temperatures often employed in modern microwave-assisted peptide synthesis.

Quantitative Performance Metrics

The selection of a histidine derivative is often a trade-off between minimizing racemization, maximizing coupling efficiency, and considering the overall synthesis strategy. The following tables summarize the quantitative data available from comparative studies.

Table 1: Comparison of D-Isomer (Racemization) Formation in the Synthesis of Liraglutide

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50106.8
Fmoc-His(Boc)-OH50100.18
Fmoc-His(Trt)-OH902>16
Fmoc-His(Boc)-OH9020.81

Table 2: Comparison in the Synthesis of 1-42 Beta Amyloid

Histidine DerivativeCoupling ConditionsTotal Synthesis Time (hr)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min4.42.88
Fmoc-His(Boc)-OH90°C, 2 min3.971.29

Table 3: Stability of Histidine Derivatives in DMF (0.2 M) over 10 Days

Histidine DerivativeInitial AppearanceAppearance after 10 daysPurity after 10 days (%)
Fmoc-His(Trt)-OHColorlessDark Yellow/BrownNot specified, discoloration noted at 24 hours
Fmoc-His(Boc)-OHColorlessColorless>99

Experimental Protocols

The successful incorporation of histidine with minimal side reactions is highly dependent on the specific coupling protocol. Below are representative methodologies for the manual coupling of Fmoc-protected histidine derivatives.

Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH with Racemization Suppression

This protocol is designed for the manual or automated solid-phase synthesis of peptides containing histidine, with an emphasis on minimizing racemization.

Materials:

  • Fmoc-His(Trt)-OH

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., HATU)

  • Racemization suppressant additive (e.g., HOBt or Oxyma)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • In a separate vessel, pre-dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for a minimal time before adding it to the resin.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Proceed with the synthesis of the next amino acid.

Protocol 2: Microwave-Assisted Coupling of Fmoc-His(Boc)-OH

This protocol is adapted for microwave-assisted peptide synthesizers to leverage the stability of the Boc protecting group at higher temperatures, thereby increasing coupling efficiency without significant racemization.

Materials:

  • Fmoc-His(Boc)-OH

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent (e.g., DIC)

  • Additive (e.g., Oxyma)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Perform standard deprotection and washing steps in the microwave synthesizer.

  • Dispense a solution of Fmoc-His(Boc)-OH (5 eq.), Oxyma (5 eq.), and DIC (5 eq.) in DMF to the resin.

  • Add DIPEA (10 eq.) to the reaction vessel.

  • Apply microwave energy to raise the temperature to the desired setpoint (e.g., 90°C) and hold for the specified time (e.g., 2 minutes).

  • After coupling, perform standard washing steps before proceeding to the next cycle.

Logical Workflow and Decision Pathway

The choice between this compound and H-His(Boc)-OH is not a one-size-fits-all decision. The experimental data strongly suggests that for Fmoc-SPPS, particularly when employing elevated temperatures to overcome difficult couplings, Fmoc-His(Boc)-OH offers a significant advantage in minimizing racemization .

Below are diagrams illustrating the general workflow for a single coupling cycle in Fmoc-SPPS and a decision pathway for selecting the appropriate histidine derivative.

SPPS_Workflow Resin Peptide-Resin (N-terminally protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (Coupling Reagent + Base) Activation->Coupling Washing2 Final Washing (DMF) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle AA Fmoc-His(X)-OH (X = Trt or Boc) AA->Activation

Figure 1. General workflow of a single amino acid coupling cycle in Fmoc-SPPS.

Decision_Pathway Start Start: Histidine Incorporation Microwave Microwave-Assisted Synthesis? Start->Microwave Difficult Difficult Coupling or Racemization-Prone Sequence? Microwave->Difficult No HisBoc Use H-His(Boc)-OH Microwave->HisBoc Yes Difficult->HisBoc Yes HisTrt Use this compound Difficult->HisTrt No Optimize Optimize Coupling: - Additive (HOBt/Oxyma) - Lower Temperature - Minimal Pre-activation HisTrt->Optimize

Figure 2. Decision pathway for selecting a histidine derivative in peptide synthesis.

Conclusion

For researchers aiming for the highest possible stereochemical purity, especially in long or complex peptide sequences synthesized using modern, high-temperature methods, H-His(Boc)-OH (as Fmoc-His(Boc)-OH) is the superior choice . Its ability to significantly suppress racemization, even at 90°C, allows for faster and more efficient couplings without compromising the enantiomeric integrity of the final product. Furthermore, its greater stability in solution offers practical advantages for automated synthesis.

While This compound (as Fmoc-His(Trt)-OH) remains a viable and historically significant option , its use necessitates careful control over coupling conditions, including lower temperatures and the inclusion of racemization-suppressing additives, which may not always be sufficient to prevent epimerization in challenging contexts. The choice ultimately depends on the specific demands of the peptide sequence and the synthetic methodology employed.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of amino acid derivatives is critical for the successful synthesis of peptides and the overall integrity of downstream applications. H-His(Trt)-OH, or N-trityl-L-histidine, is a key building block in solid-phase peptide synthesis (SPPS), where its purity directly impacts the yield and quality of the final peptide product. This guide provides an objective comparison of analytical methods to confirm the purity of this compound, complete with supporting experimental data and detailed protocols.

Core Purity Assessment Techniques

A multi-faceted approach is essential for the comprehensive purity analysis of this compound. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for verification of the molecular weight.

Alternatively, and often used in conjunction with the primary methods, are techniques such as Chiral HPLC or Supercritical Fluid Chromatography (SFC) to determine enantiomeric purity, Elemental Analysis (EA) for assessing the correctness of the elemental composition, and Fourier-Transform Infrared (FTIR) Spectroscopy for confirming the presence of key functional groups.

Data Presentation: Comparison of Analytical Methods

Analytical Method Parameter Measured Typical Purity Specification Key Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Chemical Purity (area %)≥98.0%High resolution and sensitivity for separating impurities.[1][2]May not separate enantiomers or detect non-UV active impurities.
¹H NMR Spectroscopy Structural Integrity & Organic ImpuritiesConforms to structureProvides detailed structural information and can identify and quantify certain impurities.[3]Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular WeightConforms to expected massConfirms the identity of the compound with high accuracy.[4]Not inherently quantitative without appropriate standards; may not distinguish isomers.
Chiral HPLC / SFC Enantiomeric Purity (% of D-isomer)≤0.5% D-isomerEssential for confirming the stereochemical integrity of the amino acid.[5]Requires specialized chiral stationary phases.
Elemental Analysis (EA) Elemental Composition (%C, %H, %N)Within ±0.4% of theoretical valuesProvides a fundamental measure of purity by comparing the actual elemental composition to the theoretical values.Does not provide information on the nature of impurities; requires a relatively larger sample amount.
FTIR Spectroscopy Presence of Functional GroupsConforms to reference spectrumRapid and non-destructive method for confirming the presence of key chemical bonds.Provides limited information on the quantity and nature of impurities.

Mandatory Visualization: Experimental Workflow

Purity Analysis Workflow for this compound cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Final Purity Confirmation Start This compound Sample NMR ¹H NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight Verification FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis HPLC Reversed-Phase HPLC NMR->HPLC Proceed if structure is correct Chiral_HPLC Chiral HPLC / SFC HPLC->Chiral_HPLC Assess Enantiomeric Purity EA Elemental Analysis HPLC->EA Confirm Elemental Composition Final_Report Certificate of Analysis Chiral_HPLC->Final_Report EA->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the chemical purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 50:50 (v/v) acetonitrile/water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any organic impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: The spectrum should be consistent with the expected chemical shifts and coupling constants for this compound. Pay close attention to the aromatic regions (trityl and imidazole protons) and the aliphatic region (histidine backbone). Impurities will present as additional peaks in the spectrum. The approximate expected chemical shifts are:

    • Trityl Protons: 7.1-7.5 ppm (multiplet)

    • Imidazole Protons: ~6.8 and ~7.6 ppm (singlets)

    • Alpha-Proton (α-CH): ~3.5-4.0 ppm (multiplet)

    • Beta-Protons (β-CH₂): ~2.8-3.2 ppm (multiplet)

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile/water.

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 398.5. Common fragments may include the loss of the trityl group (243.3 Da).

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

Procedure:

  • Method Development: The choice of the chiral column and mobile phase is crucial and often requires screening of different conditions.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase.

  • Chromatographic Conditions: Run the sample under isocratic conditions with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).

  • Analysis: The enantiomeric purity is determined by the relative peak areas of the L- and D-enantiomers.

Conclusion

A combination of chromatographic and spectroscopic techniques is indispensable for the robust purity assessment of this compound. While RP-HPLC is the workhorse for determining chemical purity, orthogonal methods such as NMR and MS are essential for structural confirmation. Furthermore, for applications in regulated environments, the determination of enantiomeric purity by chiral chromatography and the confirmation of elemental composition through elemental analysis are critical quality attributes. By employing this comprehensive analytical approach, researchers and drug developers can ensure the quality and consistency of this vital building block in peptide synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry Methods for Peptides with His(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, the analysis of sequences containing trityl-protected histidine (His(Trt)) presents a unique set of analytical challenges. The bulky and hydrophobic nature of the trityl group significantly influences the chromatographic behavior and mass spectrometric fragmentation of these peptides. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for analyzing His(Trt)-containing peptides, supported by experimental data and detailed protocols to aid in method development and optimization.

The trityl (Trt) group is a widely used protecting group for the imidazole side chain of histidine in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and its lability to acids. However, its presence can complicate purification and characterization. Selecting the appropriate analytical techniques is crucial for ensuring the purity, identity, and quality of synthetic peptides containing His(Trt).

High-Performance Liquid Chromatography (HPLC) for His(Trt) Peptide Analysis

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis and purification of synthetic peptides. The separation is primarily driven by the hydrophobic interactions between the peptide and the stationary phase. The presence of the highly hydrophobic trityl group on a peptide will significantly increase its retention on a reversed-phase column.

Comparison of HPLC Columns

The choice of stationary phase is critical for achieving optimal separation of His(Trt) peptides from impurities, such as deletion sequences or peptides with incomplete deprotection.

Column TypeStationary PhaseParticle Size (μm)Pore Size (Å)Key Performance Characteristics for His(Trt) Peptides
Alternative A: C18 Octadecylsilane1.7 - 5100 - 300Provides strong hydrophobic retention, which can be advantageous for separating the highly hydrophobic His(Trt) peptide from less hydrophobic impurities. May require higher concentrations of organic solvent for elution, potentially leading to precipitation of very hydrophobic peptides.
Alternative B: C8 Octylsilane1.7 - 5100 - 300Offers moderate hydrophobicity, which can be beneficial for reducing the strong retention of His(Trt) peptides, leading to sharper peaks and faster elution times. May provide less resolution for separating peptides with very similar hydrophobicities.
Alternative C: Phenyl-Hexyl Phenyl-Hexyl1.7 - 5100 - 300Provides alternative selectivity through π-π interactions with the aromatic rings of the trityl group and other aromatic residues in the peptide. Can be useful when C18 or C8 columns fail to provide adequate separation.
Experimental Protocol: RP-HPLC of a His(Trt)-Containing Peptide

This protocol provides a general starting point for the analysis of a synthetic peptide with a His(Trt) modification. Optimization of the gradient and mobile phase composition will be necessary based on the specific peptide sequence.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • His(Trt)-containing peptide sample, dissolved in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA)

Column:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size)

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Mass Spectrometry (MS) for His(Trt) Peptide Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthetic peptides. The choice of ionization technique and fragmentation method can significantly impact the quality of the data obtained for His(Trt)-containing peptides.

Ionization Considerations

Electrospray ionization (ESI) is the most common ionization technique for peptide analysis. The trityl group is generally stable under typical ESI conditions. A notable characteristic of trityl-containing compounds in mass spectrometry is their propensity to form a stable trityl cation (m/z 243.12). This can be a useful diagnostic marker but may also lead to in-source fragmentation.

Comparison of MS Fragmentation Methods

Tandem mass spectrometry (MS/MS) is used to fragment peptide ions to obtain sequence information. The stability of the trityl group can vary depending on the fragmentation method employed.

Fragmentation MethodMechanismExpected Fragmentation of His(Trt) PeptidesAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Collisional activation with an inert gasPredominantly produces b- and y-type fragment ions from cleavage of the peptide backbone. The trityl group is relatively stable under low-energy CID, but loss of the trityl group (neutral loss of 242.11 Da) or observation of the trityl cation (m/z 243.12) can occur.Widely available and well-characterized. Good for generating backbone fragmentation for sequence confirmation.Can lead to the loss of labile protecting groups, potentially complicating spectral interpretation.
Higher-Energy Collisional Dissociation (HCD) Collisional activation in a high-energy collision cellSimilar to CID, produces b- and y-type ions. The higher energy can lead to more extensive fragmentation, including side-chain losses and potentially more pronounced loss of the trityl group.Can provide more complete fragmentation and higher resolution fragment ions, aiding in confident sequence assignment.May result in a greater abundance of fragment ions corresponding to the loss of the protecting group, which may suppress other informative fragment ions.
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion to a multiply charged peptide cationInduces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions. The trityl group is generally stable under ETD conditions, as this method preserves labile modifications.Excellent for analyzing peptides with post-translational modifications and acid-labile protecting groups. Provides complementary fragmentation information to CID/HCD.Requires a multiply charged precursor ion and may be less efficient for shorter, singly charged peptides.
Experimental Protocol: LC-MS/MS of a His(Trt)-Containing Peptide

This protocol outlines a general approach for the characterization of a His(Trt)-peptide by LC-MS/MS.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

  • His(Trt)-containing peptide sample, dissolved in a suitable solvent (e.g., 50% ACN in water with 0.1% FA)

LC Conditions (similar to HPLC protocol, but with FA instead of TFA for MS compatibility):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Optimized based on peptide hydrophobicity.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) using CID or HCD.

  • Collision Energy: Optimized for the specific peptide and charge state.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of His(Trt) peptides and the logical relationship between the analytical choices.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Crude His(Trt) Peptide Dissolution Dissolution in Appropriate Solvent Peptide_Synthesis->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Column_Selection Column Selection (C18, C8, Phenyl-Hexyl) HPLC_Injection->Column_Selection Gradient_Elution Gradient Elution (ACN/Water/TFA) Column_Selection->Gradient_Elution UV_Detection UV Detection (220 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram Analysis (Purity, Retention Time) UV_Detection->Chromatogram

Figure 1. General workflow for HPLC analysis of His(Trt) peptides.

ms_workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Injection LC Injection LC_Separation LC Separation (C18, ACN/Water/FA) LC_Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Full Mass Spectrum) ESI->MS1_Scan Fragmentation Fragmentation (CID, HCD, ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Spectrum) Fragmentation->MS2_Scan Data_Analysis Data Analysis (Molecular Weight, Sequence Confirmation) MS2_Scan->Data_Analysis

Figure 2. General workflow for LC-MS/MS analysis of His(Trt) peptides.

Conclusion and Recommendations

The successful analysis of peptides containing His(Trt) requires careful consideration of both the chromatographic and mass spectrometric conditions.

  • For HPLC analysis, a C18 column is a good starting point due to its strong retentive properties for the hydrophobic His(Trt) group. However, for very hydrophobic peptides, a C8 or Phenyl-Hexyl column may provide better peak shape and faster analysis times.

  • For mass spectrometry, both CID and HCD are effective for generating backbone fragmentation for sequence confirmation. The observation of a neutral loss of the trityl group or the presence of the trityl cation can serve as a diagnostic marker. For peptides where the trityl group lability is a concern or for more detailed structural characterization, ETD is a valuable alternative that can provide complementary fragmentation data while preserving the protecting group.

Ultimately, the optimal analytical method will be peptide-dependent. The protocols and comparisons provided in this guide serve as a foundation for researchers to develop and refine their analytical strategies for the accurate and reliable characterization of His(Trt)-containing peptides.

Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt)-OH and Fmoc-His(Mtt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of synthesis success, influencing yield, purity, and stereochemical integrity. The imidazole side chain of histidine presents a particular challenge due to its nucleophilicity and its role in promoting racemization. This guide provides an objective, data-driven comparison of two commonly used trityl-type protecting groups for histidine: Fmoc-His(Trt)-OH and Fmoc-His(Mtt)-OH, to aid in making an informed decision for your specific synthetic needs.

The trityl (Trt) and 4-methyltrityl (Mtt) groups are both acid-labile protecting groups employed to mask the imidazole nitrogen of histidine during Fmoc-based SPPS. Their primary role is to prevent side reactions at the imidazole nitrogen and to mitigate the risk of racemization at the α-carbon of the histidine residue during coupling reactions.[1][2] The key distinction between these two lies in their acid lability, with the Mtt group being significantly more susceptible to acid cleavage than the Trt group. This difference in stability is the foundation of their differential applications in peptide synthesis.[3]

At a Glance: Key Performance Characteristics

FeatureFmoc-His(Trt)-OHFmoc-His(Mtt)-OHKey Considerations
Acid Lability LowerHigherMtt allows for selective on-resin deprotection, enabling side-chain modifications.[3]
Cleavage Conditions Strong acid (e.g., 90-95% TFA)[4]Mild acid (e.g., 1-5% TFA in DCM)Trt is suitable for standard global deprotection strategies.
Racemization Prone to racemization, especially with base-mediated coupling and pre-activation.Also susceptible to racemization, though direct comparative data is limited.Protection at the τ-nitrogen (as in both Trt and Mtt) does not eliminate racemization.
Side Reactions Formation of stable trityl cations upon cleavage requires efficient scavenging.Mtt cations are also formed and require scavenging to prevent reattachment.Tryptophan and Cysteine residues are particularly susceptible to alkylation by trityl cations.
Orthogonality Compatible with standard Fmoc/tBu strategy.Offers an additional level of orthogonality for complex peptide synthesis.Mtt can be removed without affecting tBu-based protecting groups.

Experimental Data: A Closer Look at Racemization

Histidine is notoriously prone to racemization during peptide synthesis, a side reaction that can significantly impact the biological activity of the final peptide. The protection of the imidazole nitrogen is crucial in mitigating this issue, although τ-protection offered by Trt and Mtt groups does not completely prevent it. The degree of racemization is highly dependent on the coupling conditions.

A study on the racemization of Fmoc-His(Trt)-OH during coupling reactions highlights the impact of pre-activation time and coupling reagents.

Coupling Conditions (HCTU/6-Cl-HOBt/DIPEA)Pre-activation TimeRacemization (%)
Standard Coupling0 min1.0
Standard Coupling5 min7.8
Microwave Heating (80°C)5 min16.6
Data adapted from a study on Fmoc-His(Trt)-OH racemization.

Experimental Protocols

Global Cleavage of His(Trt)-Protected Peptides

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group along with other acid-labile side-chain protecting groups (e.g., Boc, tBu).

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS is a scavenger to trap the liberated trityl cations.

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dried peptidyl-resin in DCM in a reaction vessel for 20-30 minutes.

  • Drain the DCM.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl carbocation.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

  • Dry the peptide under vacuum.

Selective On-Resin Cleavage of the His(Mtt) Protecting Group

The higher acid lability of the Mtt group allows for its selective removal while the peptide remains attached to the resin, and other protecting groups like tBu and Boc remain intact. This is particularly useful for on-resin side-chain modifications such as cyclization or branching.

Materials:

  • Peptidyl-resin with Mtt-protected histidine

  • Cleavage Cocktail: 1-2% TFA and 2-5% TIS in DCM (v/v/v).

  • DCM

  • 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (v/v)

  • DMF

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture gently at room temperature. The reaction progress can be monitored by taking a few resin beads and adding a drop of TFA; an orange color indicates the presence of the Mtt cation. The deprotection is typically complete within 30-60 minutes, performed as multiple short treatments.

  • Once the deprotection is complete, drain the cleavage solution.

  • Wash the resin thoroughly with DCM to remove the cleaved Mtt groups and TFA.

  • Neutralize the resin by washing with 10% DIEA in DMF to deprotonate the newly exposed imidazole nitrogen.

  • Wash the resin with DMF to remove excess base.

  • The resin is now ready for the subsequent on-resin modification step.

Decision-Making Workflow

The choice between Fmoc-His(Trt)-OH and Fmoc-His(Mtt)-OH depends on the overall synthetic strategy. The following decision tree can guide your selection process.

G start Start: Histidine Incorporation q1 Is on-resin side-chain modification of Histidine required? start->q1 a1_yes Fmoc-His(Mtt)-OH q1->a1_yes Yes q2 Is a highly acid-sensitive resin or other protecting groups present? q1->q2 No a1_no Fmoc-His(Trt)-OH q2->a1_no No a2_yes Fmoc-His(Mtt)-OH (for milder final cleavage) q2->a2_yes Yes

Caption: Decision workflow for selecting between Fmoc-His(Trt)-OH and Fmoc-His(Mtt)-OH.

Conclusion

Both Fmoc-His(Trt)-OH and Fmoc-His(Mtt)-OH are valuable reagents for the incorporation of histidine in Fmoc-based solid-phase peptide synthesis. The choice between them hinges on the specific requirements of the target peptide and the overall synthetic strategy.

Fmoc-His(Trt)-OH is the more robust and cost-effective option for routine peptide synthesis where the final step involves a global deprotection with strong acid. However, researchers must be vigilant about the potential for racemization and employ optimized coupling protocols to ensure the stereochemical integrity of the histidine residue.

Fmoc-His(Mtt)-OH offers a crucial advantage in terms of its milder cleavage conditions, providing an orthogonal protection strategy. This makes it the superior choice for the synthesis of complex peptides requiring on-resin side-chain modifications, such as cyclization, branching, or the attachment of labels. While also susceptible to racemization, its utility in advanced peptide synthesis often outweighs this concern, which can be managed with careful control of reaction conditions.

Ultimately, a thorough understanding of the chemical properties of each protecting group and a careful consideration of the synthetic plan will enable the researcher to select the optimal histidine derivative for a successful peptide synthesis campaign.

References

Navigating the Labyrinth of Histidine Racemization: A Comparative Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine presents a persistent challenge: the high propensity for racemization at its α-carbon. This side reaction, which can compromise the biological activity and therapeutic efficacy of a synthetic peptide, necessitates a careful selection of protecting groups for the imidazole side chain. This guide provides an objective comparison of commonly used protected histidines, supported by experimental data, to aid in the strategic design of peptide synthesis protocols.

The unique structure of histidine's imidazole ring, which can act as an intramolecular base, facilitates the abstraction of the α-proton of the activated amino acid. This leads to the formation of a transient achiral intermediate, and subsequent reprotonation can yield a mixture of L- and D-isomers, thereby diminishing the stereochemical purity of the final peptide product. The choice of the imidazole protecting group is a critical parameter in mitigating this undesirable outcome.

Quantitative Comparison of Racemization Levels

The degree of racemization is highly dependent on the protecting group employed, the coupling reagents, activation times, and temperature. The following table summarizes quantitative data on the percentage of D-histidine formation for various protected histidine derivatives under different experimental conditions.

Nα-Protecting GroupSide-Chain Protecting GroupCoupling Reagent/MethodTemperature (°C)% D-Isomer Formation (Racemization)Reference
FmocTrityl (Trt)HBTU/HOBt/DIEARoom Temperature6.8%[1]
FmocTrityl (Trt)DIC/Oxyma506.8%[2]
FmocTrityl (Trt)DIC/Oxyma5531.0%[1]
FmocTrityl (Trt)DIC/Oxyma90>16%[2]
Fmoctert-Butoxycarbonyl (Boc)DIC/OxymaRoom Temperature<1-2%[1]
Fmoctert-Butoxycarbonyl (Boc)DIC/Oxyma500.18%
Fmoctert-Butoxycarbonyl (Boc)DIC/Oxyma900.81%
FmocBenzyloxymethyl (Bom)Not SpecifiedNot SpecifiedLow (effective suppression)
Fmoct-Butoxymethyl (Bum)TBTU/DIPEARoom TemperatureNo detectable racemization
Boc2,4-Dinitrophenyl (Dnp)Not Specified (Boc-SPPS)Not SpecifiedLow levels reported
BocBenzyl (Bzl)DCCRoom TemperatureSlightly higher than Z, Ts, Boc
ZTosyl (Tos)DCCRoom TemperatureLow

Performance Overview of Common Histidine Protecting Groups

Trityl (Trt): As one of the most commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-His(Trt)-OH is favored for its ease of use and compatibility with standard protocols. However, it offers limited protection against racemization, especially with prolonged activation times or at elevated temperatures.

tert-Butoxycarbonyl (Boc): The use of Fmoc-His(Boc)-OH has gained prominence due to its superior ability to suppress racemization. The Boc group on the side chain provides steric hindrance and electronic effects that disfavor the abstraction of the α-proton. This makes it an excellent choice for the synthesis of long or complex peptides where stereochemical purity is paramount.

Benzyloxymethyl (Bom) and t-Butoxymethyl (Bum): These protecting groups, which are attached to the π-nitrogen of the imidazole ring, are highly effective at preventing racemization. They physically block the nitrogen atom responsible for catalyzing the racemization process. While highly effective, their use can sometimes be associated with higher costs.

2,4-Dinitrophenyl (Dnp): In the context of Boc-SPPS, Boc-His(Dnp)-OH provides robust protection and is orthogonal to many other protecting groups. The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby suppressing racemization. Its removal requires a separate thiolysis step.

Benzyl (Bzl) and Tosyl (Tos): These are more traditional protecting groups, often used in Boc-based synthesis strategies. While effective to some extent, they are generally more prone to racemization compared to more modern alternatives like Boc, Bom, or Bum for side-chain protection.

Experimental Protocols

Accurate assessment of racemization is crucial for optimizing peptide synthesis strategies. The following are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model peptide to evaluate the racemization of a histidine residue.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling (for non-Histidine residues):

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Confirm complete coupling with a Kaiser test.

4. Histidine Coupling (Test Step):

  • Follow the same procedure as in step 3, using the desired Fmoc-protected histidine derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH).

  • For comparative studies, run parallel syntheses with different protected histidines and under varying conditions (e.g., different coupling reagents, temperatures).

5. Peptide Cleavage and Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether, centrifuge, and decant the ether.

  • Dry the crude peptide pellet.

Chiral HPLC Analysis of Diastereomeric Peptides

This method is used to separate and quantify the L-His and D-His containing peptide diastereomers.

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

2. HPLC System and Column:

  • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Employ a chiral stationary phase (CSP) column suitable for peptide separations (e.g., a C18 column may be sufficient to separate diastereomers, or a specialized chiral column can be used).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm or 280 nm.

4. Data Analysis:

  • Integrate the peak areas of the two diastereomers (the L-His and D-His containing peptides).

  • Calculate the percentage of the D-isomer using the following formula: % D-Isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100

Enzymatic Assay for Racemization Quantification

This method relies on the stereospecificity of certain enzymes that only cleave peptide bonds adjacent to L-amino acids.

1. Peptide Hydrolysis:

  • Dissolve the purified peptide in 6 M HCl.

  • Heat the solution at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze the peptide into its constituent amino acids.

  • Dry the hydrolysate under vacuum.

2. Derivatization with Marfey's Reagent:

  • Dissolve the amino acid hydrolysate in a suitable buffer (e.g., 1% triethylamine in acetone).

  • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in acetone.

  • Incubate the reaction at 40°C for 1 hour.

  • Quench the reaction by adding 2 M HCl.

3. RP-HPLC Analysis:

  • Analyze the derivatized amino acids by reversed-phase HPLC using a C18 column.

  • The L- and D-histidine derivatives will have different retention times, allowing for their separation and quantification.

  • Calculate the percentage of D-histidine based on the integrated peak areas.

Visualizing the Workflow

To better understand the processes involved in assessing histidine racemization, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling His_Coupling Protected Histidine Coupling Deprotection->His_Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection His_Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC Chiral HPLC Analysis Crude_Peptide->HPLC Enzymatic Enzymatic Assay Crude_Peptide->Enzymatic Data Quantification of D-Isomer HPLC->Data Enzymatic->Data

Fig. 1: Experimental workflow for peptide synthesis and racemization analysis.

decision_tree Start Select Histidine Protecting Group Question1 Is minimizing racemization the highest priority? Start->Question1 Question2 Is cost a major concern? Question1->Question2 No Rec_Boc_Bom Recommended: Fmoc-His(Boc)-OH Fmoc-His(Bom)-OH Question1->Rec_Boc_Bom Yes Question2->Rec_Boc_Bom No Rec_Trt Recommended: Fmoc-His(Trt)-OH (with optimized coupling) Question2->Rec_Trt Yes

Fig. 2: Decision tree for selecting a histidine protecting group.

References

A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and peptide synthesis, the choice of a protecting group for histidine's imidazole side-chain is a critical decision that significantly impacts the stereochemical purity and overall success of Solid-Phase Peptide Synthesis (SPPS).[1] While the trityl (Trt) group is widely used, its limitations, particularly its inability to fully prevent racemization during amino acid activation, have prompted the exploration of alternative protective strategies.[2][3] This guide provides an objective comparison of common alternatives to the Trt group, supported by experimental data, to assist in selecting the optimal strategy for your research needs.

The primary challenge with histidine in SPPS is the propensity of its imidazole side-chain to catalyze the epimerization of the activated amino acid, leading to the loss of stereochemical integrity.[4] The Trt group, which protects the τ-nitrogen (Nτ) of the imidazole ring, offers only minor suppression of this side reaction because the π-nitrogen (Nπ) remains available to promote deprotonation of the alpha-carbon.[2] This guide evaluates the performance of several key alternatives: tert-Butoxycarbonyl (Boc), p-Methoxybenzyloxymethyl (MBom), tert-Butoxymethyl (Bum), Tosyl (Tos), and 2,4-Dinitrophenyl (Dnp).

Comparative Analysis of Histidine Protecting Groups

The selection of an appropriate protecting group involves a trade-off between its effectiveness in suppressing racemization, its stability throughout the synthesis, and the conditions required for its removal. Protecting groups that shield the Nπ position are generally more effective at preserving stereochemistry.

Protecting GroupAttachment PointKey AdvantagesKey DisadvantagesRacemization Potential
Trityl (Trt) Widely used, cost-effective, stable to Fmoc deprotection.Fails to prevent racemization, especially under forcing conditions.High
Boc Superior racemization suppression compared to Trt.Higher cost.Low
MBom Excellent suppression of racemization, even at elevated temperatures.Higher cost, can introduce byproducts (formaldehyde and p-methoxybenzyl cations) during cleavage.Very Low
Bum Effectively suppresses racemization.Can generate formaldehyde during cleavage, requiring specific scavengers.Very Low
Tos Stable to standard SPPS conditions.Does not effectively prevent racemization.High
Dnp Excellent racemization control, orthogonal to Boc and Fmoc strategies.Requires a separate thiolysis step for removal, can introduce colored byproducts.Very Low
Quantitative Data on Racemization

Experimental data clearly demonstrates the significant impact of the protecting group on the level of D-histidine formation. The following table summarizes reported data under various coupling conditions, highlighting the superior performance of Nπ-protected derivatives.

DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6
Fmoc-His(Trt)-OH10 min at 50°C (Liraglutide synthesis)6.8
Fmoc-His(Trt)-OH2 min at 90°C (Liraglutide synthesis)>16
Fmoc-His(Boc)-OH10 min at 50°C (Liraglutide synthesis)0.18
Fmoc-His(Boc)-OH2 min at 90°C (Liraglutide synthesis)0.81
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8
Fmoc-His(3-Bum)-OHTBTU/DIPEANot detected

Experimental Protocols

To facilitate the implementation of these protecting groups, detailed experimental protocols for their introduction and removal are provided below.

Protocol 1: Introduction of the Trityl (Trt) Group

This procedure outlines the direct tritylation of the histidine side-chain.

  • Dissolution: Dissolve L-histidine in a suitable solvent, such as a mixture of water and an organic solvent like acetone.

  • Basification: Add a base, such as sodium carbonate, to the solution to deprotonate the imidazole ring.

  • Tritylation: Add trityl chloride (Trt-Cl) portion-wise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for several hours until the reaction is complete, monitoring by TLC.

  • Work-up: Acidify the reaction mixture to precipitate the Nα-trityl-histidine. The desired Nτ-trityl-histidine remains in the aqueous layer.

  • Purification: Neutralize the aqueous layer and purify the product by recrystallization or chromatography.

Protocol 2: Removal of the Trityl (Trt) Group

This protocol describes the removal of the Trt group during the final cleavage from the resin in Fmoc-SPPS.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide under vacuum.

Protocol 3: Removal of the 2,4-Dinitrophenyl (Dnp) Group

This protocol describes the nucleophilic removal of the Dnp group from the histidine side-chain.

  • Resin Swelling: Swell the Dnp-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Thiolysis Solution: Prepare a solution of a thiol, such as 2-mercaptoethanol or thiophenol (e.g., 1 M), and a base, such as N,N-diisopropylethylamine (DIPEA) (e.g., 0.5 M), in DMF.

  • Deprotection Reaction: Treat the resin with the thiolysis solution for 1-2 hours at room temperature. Repeat the treatment if necessary.

  • Washing: Thoroughly wash the resin with DMF to remove the Dnp-thiol adducts and excess reagents. The byproducts of this reaction are intensely colored, so extensive washing is necessary.

  • Drying: Dry the resin under vacuum before proceeding with the next step in the synthesis or final cleavage.

Visualizing the Workflow

Decision-Making for Histidine Protecting Group Selection

The choice of a protecting group is dictated by the synthetic strategy (Fmoc or Boc) and the specific requirements of the target peptide. The following diagram illustrates a decision-making process for selecting an appropriate histidine side-chain protecting group.

G start Start: Need to synthesize a histidine-containing peptide strategy Which SPPS strategy? start->strategy fmoc Fmoc/tBu Strategy strategy->fmoc Fmoc boc Boc/Bzl Strategy strategy->boc Boc racemization_risk_fmoc Is racemization a significant concern? fmoc->racemization_risk_fmoc racemization_risk_boc Is racemization a significant concern? boc->racemization_risk_boc low_risk_fmoc Use Fmoc-His(Trt)-OH (Cost-effective for routine synthesis) racemization_risk_fmoc->low_risk_fmoc No high_risk_fmoc Use Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH (Superior stereochemical purity) racemization_risk_fmoc->high_risk_fmoc Yes low_risk_boc Use Boc-His(Trt)-OH (Streamlined workflow) racemization_risk_boc->low_risk_boc No high_risk_boc Use Boc-His(Dnp)-OH or Boc-His(Bom)-OH (High purity, orthogonal deprotection) racemization_risk_boc->high_risk_boc Yes

Caption: Decision tree for histidine protecting group selection.

Comparative Deprotection Workflow

The following diagram outlines the key differences in the deprotection workflows for Trt, Boc, and Dnp protected histidine in the context of Fmoc-SPPS.

G cluster_Trt Fmoc-His(Trt)-OH Workflow cluster_Boc Fmoc-His(Boc)-OH Workflow cluster_Dnp Fmoc Strategy with His(Dnp) (via Boc-His(Dnp)-OH) Trt_SPPS 1. Fmoc-SPPS Trt_Cleavage 2. Final Cleavage (TFA) (Simultaneous Trt removal) Trt_SPPS->Trt_Cleavage Trt_Peptide Final Peptide Trt_Cleavage->Trt_Peptide Boc_SPPS 1. Fmoc-SPPS Boc_Cleavage 2. Final Cleavage (TFA) (Simultaneous Boc removal) Boc_SPPS->Boc_Cleavage Boc_Peptide Final Peptide Boc_Cleavage->Boc_Peptide Dnp_SPPS 1. Fmoc-SPPS Dnp_Deprotect 2. Thiolysis for Dnp Removal (Orthogonal Step) Dnp_SPPS->Dnp_Deprotect Dnp_Cleavage 3. Final Cleavage (TFA) Dnp_Deprotect->Dnp_Cleavage Dnp_Peptide Final Peptide Dnp_Cleavage->Dnp_Peptide

Caption: Comparison of deprotection workflows.

References

A Researcher's Guide to Histidine Protection in Microwave-Assisted Peptide Synthesis: A Comparative Analysis of H-His(Trt)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a critical and often challenging step. The inherent reactivity of its imidazole side chain can lead to undesirable side reactions, most notably racemization, which can compromise the biological activity of the final peptide. The advent of microwave-assisted peptide synthesis (MW-SPPS) has significantly accelerated peptide assembly, but the elevated temperatures employed can exacerbate the issue of histidine epimerization. This guide provides an objective comparison of the performance of the commonly used H-His(Trt)-OH with its key alternatives, supported by experimental data, to aid in the selection of the optimal building block for your microwave-assisted synthesis protocols.

The trityl (Trt) protecting group for the imidazole side chain of histidine has been a long-standing choice in Fmoc-based SPPS. However, its stability at the elevated temperatures often utilized in microwave protocols has been a subject of scrutiny. This has led to the exploration and adoption of alternative protecting groups designed to offer enhanced stability and reduced racemization. This guide will focus on the comparative performance of this compound against two primary alternatives: H-His(Boc)-OH and H-His(MBom)-OH.

Performance Comparison: Minimizing Racemization is Key

The primary metric for evaluating the performance of different histidine protection strategies in MW-SPPS is the level of racemization (D-isomer formation). The lone pair of electrons on the unprotected imidazole nitrogen can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity, a process that is accelerated at higher temperatures.

Protecting GroupCoupling Temperature (°C)D-Isomer Formation (%)Crude Peptide Purity (%)Overall Yield (%)
This compound 506.8[1]Comparable to H-His(Boc)-OHGood
90>16[1]Lower due to impuritiesModerate
H-His(Boc)-OH 500.18[1]Comparable to this compoundGood
900.81[1]HighGood
H-His(MBom)-OH 800.8[2]HighGood

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

As the data indicates, the use of the Boc protecting group on the histidine side chain significantly suppresses racemization at elevated temperatures compared to the Trt group. At 90°C, a common temperature for microwave-assisted couplings, this compound can lead to substantial epimerization, exceeding 16%, while H-His(Boc)-OH maintains a remarkably low level of D-isomer formation (0.81%). The methoxybenzyl-oxymethyl (MBom) group also demonstrates excellent performance in minimizing racemization, even at 80°C.

Experimental Protocols

The following are generalized experimental protocols for the incorporation of histidine derivatives in a microwave-assisted SPPS workflow. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesizer.

General Microwave-Assisted SPPS Cycle

This workflow outlines the key steps for a comparative study of different histidine protecting groups.

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_coupling Histidine Coupling cluster_final Cleavage and Analysis Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF, Microwave: 75°C, 3 min) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 His_Trt This compound His_Boc H-His(Boc)-OH His_MBom H-His(MBom)-OH Coupling_Step Couple selected Histidine derivative (e.g., Amino Acid/DIC/Oxyma Pure, Microwave: See Table 1 for Temp, 5 min) His_Trt->Coupling_Step His_Boc->Coupling_Step His_MBom->Coupling_Step Wash2 Wash with DMF Coupling_Step->Wash2 Final_Cleavage Cleave Peptide from Resin (e.g., TFA/TIS/H2O) Wash2->Final_Cleavage Analysis Analyze Crude Peptide (HPLC for Purity and Racemization) Final_Cleavage->Analysis

Caption: Comparative experimental workflow for evaluating histidine protecting groups in MW-SPPS.

Detailed Coupling Protocol for Histidine Derivatives

This protocol is for the coupling of the histidine amino acid onto a resin-bound peptide with a free N-terminal amine using an automated microwave peptide synthesizer.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF.

    • Apply microwave irradiation at 75-90°C for 3-5 minutes.

    • Wash the resin thoroughly with DMF.

  • Histidine Coupling:

    • Prepare the coupling solution in a separate vial:

      • Fmoc-His(X)-OH (5 equivalents), where X is Trt, Boc, or MBom.

      • Diisopropylcarbodiimide (DIC) (5 equivalents).

      • Oxyma Pure® (5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation at the desired temperature (e.g., 50°C, 75°C, or 90°C) for 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Continue Synthesis: Proceed with the subsequent deprotection and coupling cycles for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water).

  • Analysis: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) to determine purity and the extent of racemization.

Logical Considerations for Choosing a Histidine Protecting Group

The selection of the appropriate histidine derivative is a critical decision that should be based on the specific requirements of the peptide being synthesized.

G Start Start: Need to incorporate Histidine in MW-SPPS High_Temp Is high temperature (>75°C) required for coupling? Start->High_Temp Low_Racemization Is minimal racemization critical? High_Temp->Low_Racemization Yes Optimize_Conditions Optimize coupling conditions for This compound at lower temp. High_Temp->Optimize_Conditions No Cost_Consideration Is cost a major factor? Low_Racemization->Cost_Consideration Yes Use_MBom Consider H-His(MBom)-OH Low_Racemization->Use_MBom No (Highest Purity Needed) Use_Boc Use H-His(Boc)-OH Cost_Consideration->Use_Boc No Cost_Consideration->Optimize_Conditions Yes Use_Trt This compound may be suitable (at lower temperatures) Optimize_Conditions->Use_Trt

Caption: Decision-making flowchart for selecting a histidine protecting group in MW-SPPS.

Conclusion

The choice of protecting group for histidine is a crucial parameter in microwave-assisted peptide synthesis. While this compound has been a workhorse in traditional SPPS, its performance under the high-temperature conditions of microwave synthesis is often suboptimal, leading to significant racemization. For researchers aiming for high-purity peptides with minimal stereochemical impurities, H-His(Boc)-OH emerges as a superior alternative , offering a significant reduction in racemization at elevated temperatures without compromising coupling efficiency. For sequences that are exceptionally prone to racemization or when the highest possible purity is required, H-His(MBom)-OH provides an excellent, albeit more costly, option. By carefully considering the factors outlined in this guide and selecting the appropriate histidine derivative, researchers can harness the speed and efficiency of microwave-assisted peptide synthesis while ensuring the production of high-quality, stereochemically pure peptides for their research and development endeavors.

References

A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

The triphenylmethyl (Trt) group is a widely utilized protecting group in peptide and organic synthesis, prized for its steric bulk and, most notably, its high sensitivity to acid.[1] It is commonly used to protect the side chains of amino acids such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[2] The removal of the Trt group, a critical step known as deprotection, is typically achieved using a cleavage cocktail containing a strong acid—most often trifluoroacetic acid (TFA)—mixed with various scavengers.

The primary role of these scavengers is to capture the highly stable but reactive trityl cation (Trt⁺) that is liberated during acidolysis.[3][4] If left unquenched, this cation can lead to undesirable side reactions, such as the re-alkylation of nucleophilic amino acid side chains, particularly the indole ring of tryptophan and the thiol of cysteine.[5] The choice of cleavage cocktail is therefore paramount and depends heavily on the peptide's amino acid composition to ensure high yield and purity of the final product.

The Mechanism of Acid-Catalyzed Trt Deprotection

The deprotection of a Trt-protected amino acid, such as Cys(Trt), proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the heteroatom (sulfur in the case of cysteine) by a strong acid like TFA. This protonation weakens the carbon-sulfur bond, leading to its cleavage and the release of the deprotected amino acid and the resonance-stabilized trityl cation. The formation of this cation is often visually indicated by the appearance of a deep yellow color in the reaction mixture.

G cluster_reactants Reactants cluster_products Products TrtCys R-S-C(Ph)₃ (Trt-Protected Cysteine) plus1 + TrtCys->plus1 TrtCation ⁺C(Ph)₃ (Trityl Cation) H_ion H⁺ (from TFA) DeprotectedCys R-SH (Deprotected Cysteine) H_ion->DeprotectedCys Cleavage plus1->H_ion plus2 + DeprotectedCys->plus2 plus2->TrtCation

Caption: Acid-catalyzed cleavage of a Trt-protected cysteine.

Comparison of Common Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for efficient Trt group removal while minimizing side reactions. Below is a comparison of several widely used cocktails.

Reagent NameComposition (v/v/v)Key Features & ApplicationsPotential Drawbacks
Standard Cocktail 95% TFA / 5% WaterSuitable for simple peptides lacking sensitive residues (Trp, Met, Cys).High risk of side reactions if sensitive residues are present due to lack of scavengers.
TFA / TIS / Water 95% TFA / 2.5% TIS / 2.5% WaterA highly effective and common non-odorous cocktail. Triisopropylsilane (TIS) is an excellent scavenger for the Trt cation.May not be sufficient to prevent oxidation of methionine.
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TISAn "odorless" cocktail that is effective for scavenging Trt groups.Does not prevent the oxidation of methionine residues.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, "universal" cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.Contains malodorous thiols (EDT and thioanisole).
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleParticularly effective for peptides containing arginine (Arg) residues protected with Pmc or Pbf groups.Contains malodorous thiols.
Low TFA / DCM 1-2% TFA / 98-99% DCM / with ScavengersUsed for selective, on-resin deprotection of the highly labile Trt group while other acid-labile groups (like Boc) remain intact.Requires careful monitoring to prevent premature cleavage from acid-sensitive linkers.
  • TFA: Trifluoroacetic Acid

  • TIS: Triisopropylsilane

  • EDT: 1,2-Ethanedithiol

  • DCM: Dichloromethane

Experimental Protocols

A generalized protocol for the cleavage and deprotection of a Trt-protected peptide from a solid-phase resin is provided below. The specific cocktail and reaction time should be optimized based on the peptide sequence.

General Deprotection and Cleavage Workflow

The process involves preparing the resin, performing the acid-mediated cleavage, and then isolating the crude peptide through precipitation.

G A 1. Prepare Peptide-Resin (Wash with DCM, Dry under Vacuum) B 2. Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H₂O) A->B C 3. Add Cocktail to Resin (10 mL per gram of resin) B->C D 4. Incubate at Room Temperature (2-4 hours with occasional swirling) C->D E 5. Filter to Separate Resin (Collect the filtrate) D->E F 6. Precipitate Peptide (Add filtrate to 10x volume of cold ether) E->F G 7. Isolate and Wash Peptide (Centrifuge and wash pellet with cold ether) F->G H 8. Dry Crude Peptide (Under vacuum or nitrogen stream) G->H

Caption: General workflow for peptide cleavage and deprotection.
Detailed Protocol: Cleavage using TFA / TIS / Water

This protocol is suitable for most peptides containing Trt-protected residues.

  • Resin Preparation:

    • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual synthesis solvents.

    • Dry the resin under a high vacuum for at least 1 hour to remove all solvent.

  • Cleavage Cocktail Preparation:

    • Caution: Prepare the cocktail in a well-ventilated fume hood. TFA is highly corrosive.

    • Prepare the cleavage cocktail fresh immediately before use. For a 95/2.5/2.5 (v/v/v) mixture, combine:

      • 9.5 mL Trifluoroacetic Acid (TFA)

      • 0.25 mL Triisopropylsilane (TIS)

      • 0.25 mL DI Water

  • Deprotection Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and swirl gently to ensure the entire resin bed is wetted.

    • Allow the reaction to proceed at room temperature for 2-4 hours. Occasional swirling is recommended. A deep yellow color may develop, indicating the formation of the trityl cation.

  • Peptide Isolation:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin beads from the filtrate, which contains the deprotected peptide.

    • Wash the resin with a small additional volume of fresh TFA (e.g., 1 mL) and combine the filtrates.

    • In a separate conical tube, place a 10-fold volume of ice-cold diethyl ether or methyl tert-butyl ether (MTBE).

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Centrifuge the suspension to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Drying:

    • After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the final product.

References

Protecting Peptide Integrity: A Comparative Guide to Validating Sequences with His(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the sequence integrity of synthetic peptides is paramount to reliable experimental outcomes and the successful development of therapeutics. The incorporation of histidine, a common amino acid in biologically active peptides, presents a unique challenge due to the reactivity of its imidazole side chain. The use of a trityl (Trt) protecting group for histidine (His(Trt)) is a widely adopted strategy in solid-phase peptide synthesis (SPPS). However, this approach is not without its potential pitfalls, including the risk of racemization and other side reactions that can compromise the final peptide's purity and function.

This guide provides an objective comparison of methodologies to validate peptide sequence integrity after the incorporation of His(Trt). We will delve into the performance of His(Trt) in comparison to alternative histidine protecting groups, supported by experimental data. Detailed protocols for key analytical techniques and visual workflows are provided to aid in the robust assessment of your synthetic peptides.

Performance Comparison of Histidine Protecting Groups

The choice of protecting group for the histidine side chain can significantly impact the purity and stereochemical integrity of the crude peptide. While His(Trt) is favored for its stability during synthesis, it is known to be susceptible to racemization, particularly during the activation step of coupling. This can lead to the formation of the D-histidine diastereomer, which can be difficult to separate from the desired peptide.

Below is a summary of the performance of common histidine protecting groups in Fmoc-based SPPS:

Fmoc-His DerivativeProtecting GroupCrude Purity (HPLC %)Racemization (D-His %)Key Characteristics
Fmoc-His(Trt)-OH Trityl~85%2.0 - 7.0%The most common and cost-effective option. However, it is prone to significant racemization, especially with strong activation reagents or elevated temperatures.[1]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl~90%< 1.0%Offers a significant reduction in racemization compared to His(Trt) due to the electron-withdrawing nature of the Boc group.[1]
Fmoc-His(Mmt)-OH 4-MethoxytritylSimilar to TrtSimilar to TrtOffers slightly different acid lability compared to Trt, which can be advantageous in specific synthetic strategies.[2]

Note: The values presented are representative and can vary depending on the peptide sequence, coupling conditions, and analytical methods employed.

Experimental Protocols for Validation

A robust validation workflow is essential to confirm the identity and purity of a synthetic peptide containing His(Trt). The two primary analytical techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Detailed Methodology for Peptide Analysis

1. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Angiotensin II)

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is a well-studied octapeptide that contains a histidine residue, making it a suitable model for this protocol.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HCTU and a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, His(Trt), Ile, Tyr(tBu), Val, Arg(Pbf), Asp(OtBu)).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Trityl group from histidine.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter before injection.[3]

  • HPLC System: Utilize a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution: A typical gradient for peptide analysis starts with a low percentage of Mobile Phase B (e.g., 5%) and gradually increases to a higher percentage (e.g., 60-95%) over a set period (e.g., 30 minutes) to elute the peptide and any impurities.

  • Detection: Monitor the elution profile using a UV detector at 210-220 nm, which detects the peptide bonds.

  • Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • LC-MS System: Couple the HPLC system to a mass spectrometer (e.g., an electrospray ionization (ESI) source).

  • Mobile Phases: For LC-MS, TFA is often replaced with a more volatile ion-pairing agent like 0.1% formic acid to avoid ion suppression in the mass spectrometer.[4]

  • Mass Analysis: The mass spectrometer will determine the mass-to-charge ratio (m/z) of the eluting peptide. The observed molecular weight should be compared to the theoretical molecular weight of the target peptide.

  • Identification of Side-Reaction Products: MS is a powerful tool for identifying potential side-reaction products. Common side products associated with His(Trt) include:

    • Racemized Peptide (D-His isomer): This will have the same mass as the target peptide but may have a slightly different retention time in high-resolution HPLC. Chiral chromatography may be required for definitive separation.

    • Incomplete Deprotection (His(Trt)): A mass increase of 242.3 Da (the mass of the trityl group) will be observed.

    • Alkylation of Histidine: Side reactions with carbocations generated during cleavage can lead to alkylation of the imidazole ring, resulting in specific mass additions.

    • Deletion Peptides: Peptides missing one or more amino acids will have a correspondingly lower molecular weight.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Peptide Validation synthesis Solid-Phase Peptide Synthesis (Incorporation of His(Trt)) cleavage Cleavage from Resin & Global Deprotection synthesis->cleavage precipitation Precipitation & Lyophilization cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide hplc RP-HPLC Analysis (Purity Assessment) purified_peptide Purified Peptide hplc->purified_peptide Purification lcms LC-MS Analysis (Identity Confirmation & Impurity Profiling) lcms->purified_peptide Characterization crude_peptide->hplc crude_peptide->lcms

Caption: Experimental workflow for the synthesis and validation of a peptide containing His(Trt).

signaling_pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Angiotensin II via the AT1 receptor.

References

Safety Operating Guide

Navigating the Disposal of H-His(Trt)-OH: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of H-His(Trt)-OH, a trityl-protected histidine derivative. By adhering to these protocols, laboratories can ensure a safe working environment while maintaining regulatory compliance.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), responsible chemical management dictates a structured approach to its disposal.[1] The following procedures are designed to provide clear, actionable guidance for laboratory personnel.

Summary of Key Information

For quick reference, the table below summarizes the essential identification and hazard information for this compound.

IdentifierValueReference
Chemical Name (2S)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid[2]
CAS Number 35146-32-8[1]
Molecular Formula C25H23N3O2[1]
GHS Hazard Classification Not Classified[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of any associated contaminated materials.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to expired or unused this compound powder.

Methodology:

  • Segregation: Ensure that the solid this compound is not mixed with any hazardous waste. Combining non-hazardous with hazardous materials necessitates treating the entire mixture as hazardous, leading to increased disposal costs.

  • Packaging:

    • Place the solid this compound into a clearly labeled, sealed container.

    • The original container, if intact and properly sealed, is suitable.

    • If repackaging is necessary, use a container compatible with solid chemical waste.

  • Labeling:

    • Label the container clearly as "Non-Hazardous Waste: this compound".

    • Include the chemical name and CAS number for unambiguous identification.

  • Disposal:

    • Dispose of the sealed container in the designated non-hazardous solid chemical waste stream of your institution.

    • Do not place it in regular laboratory trash cans that might be handled by custodial staff not trained in chemical waste. Follow your institution's specific guidelines for collection by environmental health and safety (EHS) personnel or direct disposal in designated dumpsters.

Protocol 2: Disposal of this compound Solutions

This protocol applies to aqueous solutions containing this compound.

Methodology:

  • Evaluation of Solution Components:

    • Confirm that the solution does not contain any other hazardous materials (e.g., flammable solvents, heavy metals, or other toxic substances). If it does, the entire solution must be treated as hazardous waste.

    • Aqueous solutions of non-hazardous substances may be eligible for sewer disposal, but this is highly dependent on local regulations and institutional policies.

  • pH Neutralization (if applicable):

    • Check the pH of the solution. While this compound itself is not a strong acid or base, other components might alter the pH.

    • If the pH is outside the neutral range (typically 5-9), it may need to be neutralized before disposal.

  • Disposal Options:

    • Option A: Sewer Disposal (Check Institutional Policy):

      • Verify with your institution's EHS department if sewer disposal of small quantities of non-hazardous amino acid solutions is permissible.

      • If approved, flush the solution down the drain with a copious amount of running water (at least 20 parts water to 1 part solution) to ensure dilution.

    • Option B: Aqueous Waste Collection:

      • If sewer disposal is not permitted, or if the solution contains other non-hazardous but non-sewerable materials, collect it in a designated aqueous waste container.

      • Label the container clearly with all its chemical components.

      • Arrange for pickup by your institution's hazardous waste management service.

Protocol 3: Disposal of Contaminated Labware

This protocol applies to items such as gloves, weighing paper, and empty containers that have come into contact with this compound.

Methodology:

  • Decontamination of Empty Containers:

    • An "empty" container should have all contents removed by normal means.

    • For containers that held this compound, a triple rinse with a suitable solvent (e.g., water or ethanol) is a good practice.

    • The rinsate (the liquid from rinsing) should be disposed of according to Protocol 2.

  • Disposal of Decontaminated Containers:

    • Once properly rinsed, deface or remove the original label to prevent misidentification.

    • The clean, empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.

  • Disposal of Solid Contaminated Materials:

    • Place gloves, weighing paper, and other solid labware contaminated with this compound into the designated non-hazardous solid chemical waste stream (as described in Protocol 1).

    • Do not dispose of these items in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) waste_type->liquid_waste Liquid non_haz_solid Package in Sealed, Labeled Container solid_waste->non_haz_solid check_hazardous Contains Other Hazardous Materials? liquid_waste->check_hazardous non_haz_liquid Check Institutional Sewer Policy check_hazardous->non_haz_liquid No haz_waste Treat as Hazardous Waste check_hazardous->haz_waste Yes dispose_solid Dispose as Non-Hazardous Solid Chemical Waste non_haz_solid->dispose_solid sewer_ok Flush with Copious Water non_haz_liquid->sewer_ok Permitted sewer_no Collect in Labeled Aqueous Waste Container non_haz_liquid->sewer_no Not Permitted dispose_aqueous Dispose via EHS sewer_no->dispose_aqueous dispose_haz Dispose via EHS haz_waste->dispose_haz

Caption: Decision tree for this compound waste disposal.

References

Safeguarding Your Research: A Guide to Handling H-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling H-His(Trt)-OH, a histidine derivative. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize any potential risks.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and a disposal plan to ensure the safe and effective use of this compound in your research.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound, ensuring protection from potential contact.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Glasses with Side Shields or GogglesShould be worn at all times in the laboratory to protect from splashes.
Hands Chemical-resistant GlovesNitrile or latex gloves are suitable. Inspect for tears or holes before use.[1]
Body Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Dust Mask (Optional)Recommended when handling the powder form to avoid inhaling nuisance dust.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will further enhance safety and ensure the integrity of your experiments.

1. Preparation and Engineering Controls:

  • Ensure a clean and organized workspace.

  • Work in a well-ventilated area. A chemical fume hood is recommended, particularly when handling the powder.

  • Have an eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • When weighing the solid material, do so in a designated area, away from drafts, to prevent the powder from becoming airborne.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

  • If heating is required to dissolve the compound, use a water bath or heating mantle with controlled temperature to prevent decomposition.

3. During the Experiment:

  • Handle all solutions containing this compound with care to avoid spills.

  • Keep containers closed when not in use to prevent contamination and potential exposure.

  • Avoid eating, drinking, or applying cosmetics in the laboratory.

4. In Case of a Spill:

  • For small spills, use appropriate absorbent materials to clean the area.

  • For larger spills, evacuate the immediate area and follow your institution's spill response protocol.

  • Ensure proper ventilation to the area after a spill.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Segregate this compound waste from other chemical waste streams.

  • This includes any unused solid material, solutions, and contaminated consumables such as gloves, pipette tips, and weighing paper.

2. Waste Collection:

  • Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.

  • The label should include the chemical name and any potential hazards.

3. Disposal Procedure:

  • Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[1][2]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

To visually guide you through the safe handling process, the following workflow diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Clean & Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh this compound Solid prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment disposal_segregate Segregate Waste handling_experiment->disposal_segregate disposal_collect Collect in Labeled Container disposal_segregate->disposal_collect disposal_dispose Dispose via EHS Guidelines disposal_collect->disposal_dispose

Caption: This diagram illustrates the procedural flow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.